N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Description
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid: A Cornerstone in Modern Drug Development
This guide provides a comprehensive technical overview of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, a pivotal chiral building block in contemporary pharmaceutical development. Tailored for researchers, scientists, and professionals in drug discovery, this document delves into the compound's core attributes, stereoselective synthesis, critical applications, and analytical characterization, underpinned by field-proven insights and authoritative references.
Introduction: The Strategic Importance of a Chiral Scaffold
This compound, also known as N-Boc-allophenylnorstatine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure serves as a crucial pharmacophore, particularly in the design of potent and selective enzyme inhibitors. The precise spatial arrangement of its functional groups—a bulky phenyl group, a hydroxyl group, and a protected amine—makes it an ideal transition-state analog mimic for substrates of aspartic proteases. This characteristic has been instrumental in the development of a class of life-saving antiretroviral drugs, most notably HIV protease inhibitors.
The tert-butoxycarbonyl (Boc) protecting group on the amine is a key feature for its utility in synthesis, offering stability under a range of reaction conditions while allowing for facile deprotection when required for subsequent coupling reactions in multi-step drug synthesis. Understanding the nuances of its synthesis and its structural role in drug molecules is therefore paramount for any drug development professional working in related therapeutic areas.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₁NO₅ | |
| Molecular Weight | 295.33 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 158-164 °C | |
| CAS Number | 116661-86-0 | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | General knowledge |
The specific (2S,3S) stereochemistry is critical for its biological activity when incorporated into larger drug molecules. This configuration is often referred to as the "allo" form of phenylnorstatine.
Diagram: Chemical Structure of this compound
Structure of this compound.
Stereoselective Synthesis: A Methodical Approach
The synthesis of this compound with high optical purity is a significant challenge, requiring precise control over two adjacent stereocenters. One of the most effective and scalable methods involves asymmetric hydrogenation of a β-ketoester precursor using a chiral catalyst.
Mechanistic Insight: The Noyori Asymmetric Hydrogenation
The key to achieving the desired (2S,3S) stereochemistry lies in the asymmetric hydrogenation of a β-ketoester, a reaction pioneered by Nobel laureate Ryōji Noyori. This process typically employs a Ruthenium-BINAP complex as the catalyst. The chiral BINAP ligand creates a chiral environment around the ruthenium center, which directs the hydrogenation of the ketone to produce a hydroxyl group with a specific stereochemistry. The subsequent steps then establish the stereochemistry of the amino group. The mechanism involves the formation of a Ru-hydride species which coordinates to the substrate in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer.[1][2][3]
Experimental Protocol: Asymmetric Synthesis from a β-Ketoester
The following is a representative, multi-step protocol for the synthesis of this compound, starting from a commercially available β-ketoester.
Diagram: Synthetic Workflow
Sources
An In-depth Technical Guide to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid: A Cornerstone Chiral Building Block
This guide provides a comprehensive technical overview of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, a pivotal chiral intermediate in modern medicinal chemistry. We will delve into its structural intricacies, physicochemical properties, stereoselective synthesis, and critical applications, particularly its role in the development of potent protease inhibitors. This document is intended for researchers, chemists, and drug development professionals who utilize complex organic molecules to engineer next-generation therapeutics.
Introduction: The Strategic Importance of a Chiral Scaffold
This compound, often abbreviated as Boc-AHPBA, is a non-proteinogenic amino acid derivative. Its significance in drug development stems from its unique three-dimensional structure, which features two adjacent chiral centers ((2S, 3S)), a hydroxyl group, and a protected amine. This specific arrangement makes it an invaluable building block for creating peptide mimics (peptidomimetics) that can effectively target and inhibit enzymes, particularly aspartic proteases.[1][2]
The molecule's structure is designed to mimic the tetrahedral transition state of peptide bond cleavage by these enzymes.[3] The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for synthetic applications, as it is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for controlled peptide coupling and further molecular elaboration.[4] This combination of a specific stereochemical scaffold and synthetic versatility has cemented its role in the synthesis of antiviral drugs (e.g., for HIV), antimalarials, and other therapeutic agents.[2][3]
Structural Elucidation and Physicochemical Properties
A precise understanding of the molecule's structure is fundamental to its application. The (2S,3S) stereochemistry dictates a specific spatial arrangement of the substituents along the butyric acid backbone, which is critical for achieving high-affinity binding to the active site of target enzymes.
Chemical Structure Analysis
The core structure consists of:
-
A four-carbon butyric acid chain: This forms the backbone of the molecule.
-
A hydroxyl group (-OH) at the C2 position: This group is key to mimicking the tetrahedral intermediate in enzymatic peptide hydrolysis.[3]
-
An N-Boc protected amino group (-NHBoc) at the C3 position: The Boc group prevents unwanted side reactions of the amine during synthesis.
-
A benzyl group (-CH2-Ph) at the C3 position: The phenyl ring provides a hydrophobic interaction point, often crucial for binding to enzyme pockets.
-
Defined Stereochemistry: The absolute configuration at C2 is 'S' and at C3 is 'S'. This specific syn relationship between the hydroxyl and amino groups is essential for its biological activity.
Below is a 2D representation of the molecular structure, generated using Graphviz, to illustrate the connectivity and stereochemistry.
Caption: 2D structure of this compound.
Physicochemical Data
The identity and purity of Boc-AHPBA are confirmed through a combination of physical and spectroscopic methods. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅ | [5][6] |
| Molecular Weight | 295.33 g/mol | [5][6] |
| CAS Number | 116661-86-0 | [5] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥98% (HPLC) | [6] |
| Solubility | Soluble in organic solvents (DMF, DCM), insoluble in water | [7] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR) are critical for confirming the structure and stereochemistry, although readily available public spectra for this specific compound are limited. The expected proton NMR signals would include characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons of the phenyl group (multiplets between 7.2-7.4 ppm), and distinct signals for the methine protons at C2 and C3, whose coupling constants would help confirm the syn stereochemical relationship.
Synthesis and Mechanistic Considerations
The asymmetric synthesis of Boc-AHPBA is a key challenge, requiring precise control over the two adjacent stereocenters. Several strategies have been developed, often starting from chiral precursors or employing stereoselective reactions.
Common Synthetic Approach
A widely recognized and efficient method involves the asymmetric hydrogenation of a β-keto ester precursor using a chiral catalyst, such as a Ruthenium-BINAP complex.[1] This approach establishes the required stereochemistry with high optical purity.
Expert Insight: The choice of the Ru-BINAP catalyst is critical. The BINAP ligand is a C₂-symmetric bisphosphine that creates a chiral environment around the ruthenium metal center. This chiral pocket dictates the facial selectivity of hydride delivery to the ketone, leading to the formation of the desired (2S,3S) diastereomer in high enantiomeric excess. The subsequent steps involve reduction and protection/deprotection sequences to yield the final product.
The general workflow is outlined in the diagram below.
Caption: Generalized workflow for the asymmetric synthesis of Boc-AHPBA.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative synthesis based on established chemical principles.
Step 1: Asymmetric Hydrogenation
-
A solution of methyl 4-phenyl-2-chloro-3-oxobutyrate in methanol is placed in a high-pressure reactor.
-
A catalytic amount of the Ru-BINAP complex is added under an inert atmosphere (e.g., argon).
-
The reactor is pressurized with hydrogen gas (H₂) and stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Rationale: This key step establishes the chirality at both C2 and C3 in a single, highly selective transformation.[1]
Step 2: Epoxidation
-
The resulting chlorohydrin is dissolved in a suitable solvent like THF.
-
A base (e.g., sodium methoxide) is added slowly at low temperature to induce intramolecular cyclization.
-
The reaction forms the corresponding chiral epoxide.
-
Rationale: This converts the chlorohydrin into a more reactive electrophile for the subsequent introduction of the amino group.
Step 3: Ring-Opening and Protection
-
The chiral epoxide is subjected to regioselective ring-opening with an amine source. For example, using sodium azide followed by reduction is a common strategy.
-
The resulting amino alcohol is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM).
-
Finally, saponification of the methyl ester yields the target carboxylic acid.
-
Rationale: The Boc protection is essential for isolating a stable intermediate that can be used directly in peptide synthesis without the need for further manipulation of the amino group.
Applications in Drug Development
The primary application of this compound is as a key structural motif in protease inhibitors.[2][8] Uncontrolled proteolysis is a factor in many diseases, making protease enzymes attractive drug targets.[9]
-
HIV Protease Inhibitors: Many successful antiretroviral drugs, such as Atazanavir and Saquinavir, contain a hydroxyethylamine core that is derived from or is analogous to the AHPBA structure. This unit mimics the peptide substrate's transition state, binding tightly to the HIV protease active site and blocking its function, thereby preventing viral maturation.
-
Antimalarial Agents: Aspartic proteases in the malaria parasite Plasmodium falciparum, known as plasmepsins, are essential for the parasite's life cycle. They digest hemoglobin to provide nutrients.[3] Inhibitors designed using the AHPBA scaffold can block this process, representing a promising strategy for antimalarial drug development.[3]
-
Other Therapeutic Areas: The versatile nature of this building block allows its use in designing inhibitors for other proteases implicated in various diseases, including renin inhibitors for hypertension and cathepsin inhibitors for various inflammatory and neurodegenerative disorders.[1]
Conclusion
This compound is more than just a chemical reagent; it is a testament to the power of stereocontrolled synthesis in modern drug discovery. Its precisely defined three-dimensional structure provides a privileged scaffold for designing highly potent and selective enzyme inhibitors. As our understanding of the roles of proteases in disease continues to expand, the demand for such sophisticated and versatile chiral building blocks will undoubtedly grow, ensuring its continued importance in the development of future medicines.
References
- The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. Google Scholar.
- (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. MySkinRecipes.
- Synthesis of protease inhibitors deriv
- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Benchchem.
- Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. J&K Scientific.
- Ácido Boc-(2S-3S)-3-amino-2-hidroxi-4-fenilbutírico. Chem-Impex.
- Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry.
- (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. USA Chemical Suppliers.
- (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Sigma-Aldrich.
- (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. Biocompare.
Sources
- 1. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]
- 2. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid [myskinrecipes.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. chemimpex.com [chemimpex.com]
- 5. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
(2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid introduction
An In-Depth Technical Guide to (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid: A Cornerstone for Modern Protease Inhibitors
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid, a chiral building block of paramount importance in contemporary drug development. Targeted at researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's fundamental properties, its critical role in inhibiting aspartic proteases, and the sophisticated synthetic strategies required for its stereochemically precise production. We will delve into the causality behind experimental designs, present validated analytical protocols, and contextualize its application within the synthesis of leading antiviral therapeutics.
Introduction: The Significance of a Chiral Scaffold
(2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid, often referred to by synonyms such as Boc-AHPBA (Boc-Allophenylnorstatine), is a non-proteinogenic α-hydroxy-β-amino acid.[1][2] Its structure is not merely a synthetic curiosity but a masterfully designed scaffold that mimics the transition state of peptide bond hydrolysis by aspartic proteases.[3][4] This characteristic makes it an indispensable component in the rational design of highly potent and selective enzyme inhibitors.[2][5]
The precise stereochemistry—(2S,3S)—is not accidental; it is fundamental to the molecule's biological activity. This specific spatial arrangement of the hydroxyl, amino, and phenyl groups allows for optimal binding within the active site of enzymes like HIV-1 protease, making it a cornerstone for blockbuster antiretroviral drugs, including Atazanavir and as a key component for intermediates used in the synthesis of Darunavir.[6][7][8][9] This guide provides the foundational knowledge required to synthesize, analyze, and strategically employ this vital pharmaceutical intermediate.
Physicochemical and Structural Properties
A thorough understanding of the molecule's physical properties is the bedrock of its successful application in multi-step syntheses and formulation development.
| Property | Value | Source(s) |
| Chemical Name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid | [10] |
| Synonyms | Boc-AHPBA-OH; Boc-Apns-OH; N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid | [11][12] |
| CAS Number | 116661-86-0 | [11] |
| Molecular Formula | C₁₅H₂₁NO₅ | [10] |
| Molecular Weight | 295.33 g/mol | [10] |
| Appearance | White to off-white solid | [13] |
| Purity | ≥ 99% (Chiral and HPLC Purity) | [10][11] |
| Predicted Boiling Point | 499.1 ± 45.0 °C | [14] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [14] |
The Scientific Imperative: A Mimic of Nature's Transition State
The efficacy of Boc-AHPBA as a pharmacophore stems from its function as a transition-state analogue inhibitor of aspartic proteases.
Mechanism of Protease Inhibition
Aspartic proteases, such as HIV-1 protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[4] The reaction proceeds through a tetrahedral transition state that is inherently unstable. The core structure of Boc-AHPBA, particularly the (2S)-hydroxyl group, is designed to mimic this tetrahedral intermediate. It acts as a non-cleavable surrogate that binds with high affinity to the active site, effectively blocking the enzyme's catalytic function. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine, preventing unwanted side reactions during synthesis and allowing for its strategic removal during the final stages of drug assembly.[13][15]
Caption: AHPBA core binding to an aspartic protease active site.
The Criticality of Stereochemistry
The (2S,3S) configuration is essential for potent inhibition. This specific arrangement ensures that the hydroxyl, amino, and phenyl groups are correctly oriented to engage with their respective binding pockets and catalytic residues within the enzyme. Any deviation from this stereochemistry leads to a dramatic loss of biological activity due to steric clashes and the loss of key hydrogen bonding and hydrophobic interactions. Therefore, synthetic routes must be highly stereocontrolled to produce the desired isomer exclusively.
Synthesis Strategies: A Comparative Analysis
The synthesis of a molecule with two adjacent chiral centers is a significant chemical challenge. Several strategies have been developed, each with distinct advantages and drawbacks. The choice of route often depends on factors like scale, cost, and the availability of specialized catalysts.
Route 1: Asymmetric Hydrogenation
This modern approach is valued for its efficiency and high stereoselectivity. It establishes the required chirality through a catalyst-controlled reduction, minimizing the need for resolving racemic mixtures.[1]
Causality: The core of this strategy is the use of a chiral catalyst, such as a Ruthenium-BINAP complex (Ru-BINAP).[1][16] The chiral ligands on the metal coordinate the substrate in a specific orientation, forcing the addition of hydrogen from one face of the molecule. This directed attack preferentially forms one stereoisomer, in this case, leading to the desired (2S,3S) configuration after subsequent chemical transformations.
Workflow Diagram: Asymmetric Hydrogenation Route
Sources
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]
- 5. scbt.com [scbt.com]
- 6. Synthetic method of atazanavir intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biocompare.com [biocompare.com]
- 11. (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 12. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutyric acid|lookchem [lookchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]
The Strategic Role of Boc-AHPBA-OH in Modern Medicinal Chemistry: A Technical Guide to Synthesizing Advanced Protease Inhibitors
Abstract
(3S,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid (Boc-AHPBA-OH) has emerged as a cornerstone chiral building block in contemporary medicinal chemistry. Its unique stereochemistry and functional group array make it an invaluable scaffold for the synthesis of potent protease inhibitors, most notably in the fight against the Human Immunodeficiency Virus (HIV). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of Boc-AHPBA-OH. We will delve into its pivotal role in the synthesis of advanced peptidomimetics, with a particular focus on the HIV-1 protease inhibitor Atazanavir. This guide will elucidate the causality behind experimental choices in synthetic protocols, detail the mechanism of action of AHPBA-based inhibitors, and present a framework for the rational design of next-generation therapeutics.
Introduction: The Significance of the AHPBA Scaffold
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for the life cycle of many pathogens, including HIV.[1] The HIV-1 protease, an aspartic protease, is responsible for the post-translational modification of viral polyproteins into mature, functional proteins, a critical step in the viral replication cycle.[2][3] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1]
The (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPBA) scaffold is a transition-state isostere that mimics the tetrahedral intermediate of peptide bond hydrolysis.[1] This structural mimicry allows AHPBA-containing molecules to bind with high affinity to the active site of aspartic proteases. The tert-butoxycarbonyl (Boc) protecting group on the amine of AHPBA-OH is crucial for its application in peptide synthesis. It prevents unwanted side reactions at the amine terminus, allowing for controlled, stepwise elongation of the peptide chain.[4] The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), revealing the free amine for subsequent coupling reactions.[2][5]
Mechanism of Action: How AHPBA-based Inhibitors Disrupt HIV Protease Function
HIV-1 protease is a homodimeric enzyme with a C2-symmetric active site containing a pair of catalytic aspartate residues (Asp25 and Asp25').[6] These residues act as a general acid-base catalyst to hydrolyze the peptide bond of the viral polyproteins.
AHPBA-based inhibitors, such as Atazanavir, are designed to fit snugly within this active site. The hydroxyl group of the AHPBA core forms a key hydrogen bond with the catalytic aspartate dyad, mimicking the transition state of the natural substrate.[6] The phenyl group and other side chains of the inhibitor engage in hydrophobic and van der Waals interactions with the various subsites (S1, S2, S1', S2', etc.) of the protease active site, further enhancing binding affinity.
The following diagram illustrates the central role of HIV protease in the viral replication cycle and the point of intervention for protease inhibitors.
Figure 1: Simplified schematic of the HIV replication cycle highlighting the critical maturation step mediated by HIV protease.
Synthetic Application: Step-by-Step Synthesis of an Atazanavir Precursor using Boc-AHPBA-OH
The synthesis of Atazanavir is a multi-step process that beautifully illustrates the utility of Boc-AHPBA-OH as a chiral starting material. Below is a detailed, self-validating protocol for the synthesis of a key intermediate, showcasing the coupling of a Boc-AHPBA-OH-derived epoxide with a hydrazine derivative.
Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
The synthesis begins with the conversion of N-Boc-L-phenylalanine to the corresponding epoxide, a key electrophile in the subsequent coupling step.
-
Step 1: Activation of N-Boc-L-phenylalanine: N-tert-butyloxycarbonyl-L-phenylalanine is activated, for example, by converting it to an active ester.[7]
-
Step 2: Reaction with a Ylide Reagent: The activated ester is then reacted with a sulfonium ylide, which introduces the epoxide precursor.[7]
-
Step 3: Reduction and Ring Closure: The resulting intermediate is reduced and then treated with a base to facilitate intramolecular cyclization to form the desired (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane.[7][8]
Coupling with tert-Butyl Carbazate
This step involves the nucleophilic ring-opening of the epoxide by a hydrazine derivative.
-
Reaction: (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is reacted with tert-butyl carbazate.[9][10] This reaction is typically carried out in a suitable solvent such as isopropanol at elevated temperatures. The nucleophilic nitrogen of the hydrazine attacks the less sterically hindered carbon of the epoxide, leading to the formation of a new carbon-nitrogen bond and opening of the epoxide ring to a hydroxyl group.
Deprotection and Further Elaboration
The Boc protecting group is then removed to allow for the coupling of the next fragment of the Atazanavir molecule.
-
Boc Deprotection: The product from the previous step is treated with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol, to cleave the Boc group and expose the primary amine.[2][5]
-
Subsequent Coupling: The resulting free amine can then be coupled with the next building block, N-methoxycarbonyl-L-tert-leucine, using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
The following diagram outlines the core synthetic workflow for assembling the Atazanavir backbone, starting from the Boc-AHPBA-OH derived epoxide.
Figure 2: Key steps in the synthesis of the Atazanavir backbone utilizing a Boc-AHPBA-OH derived epoxide.
Structure-Activity Relationship (SAR) and Potency of AHPBA-based Inhibitors
The potency of AHPBA-based inhibitors is highly dependent on the nature of the substituents at various positions, which interact with the different subsites of the HIV protease active site. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of these inhibitors. For instance, modifications at the P1 and P2 positions of the inhibitor can significantly impact its binding affinity and pharmacokinetic properties.
The following table summarizes the in vitro potencies (IC50 values) of Atazanavir and other representative HIV protease inhibitors against wild-type HIV.
| Inhibitor | Target | IC50 (nM) |
| Atazanavir | HIV-1 Protease (Wild-Type) | 2.6 - 7.3 |
| Lopinavir | HIV-1 Protease (Wild-Type) | 6.5 |
| Ritonavir | HIV-1 Protease (Wild-Type) | 15 |
| Saquinavir | HIV-1 Protease (Wild-Type) | 3.3 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[11][12]
Furthermore, the emergence of drug-resistant strains of HIV necessitates the continuous development of new inhibitors. The I50L mutation in the HIV protease is a signature mutation that confers resistance to Atazanavir.[13][14] However, interestingly, this mutation can also increase the susceptibility of the virus to other protease inhibitors.[13][15] This highlights the complex interplay between inhibitor structure and viral evolution.
Conclusion and Future Perspectives
Boc-AHPBA-OH remains a vital and versatile building block in medicinal chemistry, enabling the synthesis of complex and highly potent protease inhibitors. Its inherent stereochemistry and the strategic use of the Boc protecting group provide a robust platform for the construction of peptidomimetic drugs. The successful development of Atazanavir stands as a testament to the power of rational drug design centered around the AHPBA scaffold.
Future research in this area will likely focus on the design of novel AHPBA-based inhibitors that can overcome existing drug resistance mechanisms. This will involve the exploration of new side-chain functionalities that can form novel interactions with the protease active site, particularly with the backbone atoms, to create inhibitors that are less susceptible to resistance mutations.[6][16] The continued application of structure-based drug design, coupled with innovative synthetic strategies, will undoubtedly lead to the development of the next generation of life-saving antiretroviral therapies.
References
-
HIV Replication Cycle. (2018). National Institute of Allergy and Infectious Diseases (NIAID). [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
-
The HIV Life Cycle. (2023). HIVinfo.NIH.gov. [Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. [Link]
-
Peptide Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones. (2006). Journal of Virology. [Link]
- Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. (2021).
-
Resistance summary of new PIs: atazanavir and tipranavir. (2003). HIV i-Base. [Link]
-
Atazanavir: its role in HIV treatment. (2008). Therapeutics and Clinical Risk Management. [Link]
-
Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors. (2006). Journal of Virology. [Link]
-
Resistance to Atazanavir. (n.d.). NATAP. [Link]
-
Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. (2006). Journal of Medicinal Chemistry. [Link]
-
New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. (2013). Current Opinion in Virology. [Link]
-
tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate. (2009). MDPI. [Link]
-
Protease Inhibitors: A review. (2013). ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. (2007). Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines. (2007). ResearchGate. [Link]
-
Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold. (2020). Purdue University Graduate School. [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). (2022). MDPI. [Link]
-
tert-Butyl carbazate. (n.d.). PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Atazanavir Signature I50L Resistance Substitution Accounts for Unique Phenotype of Increased Susceptibility to Other Protease Inhibitors in a Variety of Human Immunodeficiency Virus Type 1 Genetic Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to Atazanavir [natap.org]
- 15. Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to (2S,3S)-Boc-Apns-OH, a Cornerstone of Modern Antiviral Therapeutics
Foreword: Beyond the Bench – A Molecule's Journey from Obscurity to Lifesaving Intermediary
In the intricate world of medicinal chemistry, the final, heralded drug molecule often stands in the spotlight, its name synonymous with healing and hope. Yet, behind every blockbuster therapeutic lies a supporting cast of lesser-known, yet indispensable, molecules. These are the chiral building blocks, the meticulously designed intermediates, the unseen architects that make the synthesis of complex, life-altering drugs possible. This guide delves into the story of one such molecule: (2S,3S)-Boc-Apns-OH.
While its name may not be common parlance outside of specialized laboratories, its impact is felt by millions. This N-Boc-protected amino alcohol, more formally known as (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid, emerged not from a singular "eureka" moment, but from the persistent, rational drug design efforts that revolutionized HIV/AIDS treatment. Its discovery is intrinsically woven into the development of HIV protease inhibitors, a class of drugs that transformed a fatal diagnosis into a manageable chronic condition. This guide will illuminate the discovery, synthesis, and profound significance of (2S,3S)-Boc-Apns-OH, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pivotal role in modern medicine.
Section 1: The Genesis of a Key Intermediate – A Story of Rational Drug Design
The discovery of (2S,3S)-Boc-Apns-OH is not a standalone event but a testament to the power of structure-based drug design in the fight against HIV. In the late 1980s and early 1990s, the identification and characterization of the HIV-1 protease, an enzyme essential for viral maturation, became a critical turning point in AIDS research.[1][2] Scientists understood that inhibiting this enzyme would prevent the virus from producing mature, infectious virions.
The HIV protease is an aspartic protease, and its mechanism involves the hydrolysis of peptide bonds in viral polyproteins.[3][4][5] The initial strategy for designing inhibitors was to create "peptide mimetics" – molecules that resemble the natural substrates of the protease but contain a non-hydrolyzable bond.[1][2] This led to the development of compounds incorporating a hydroxyethylamine isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis.[6][7] The hydroxyl group in this isostere is crucial for binding to the catalytic aspartate residues in the active site of the protease.[8][9][10]
It was within this context of developing potent and specific HIV protease inhibitors that the need for chiral building blocks like (2S,3S)-Boc-Apns-OH arose. The specific stereochemistry of this molecule is paramount for its function. The (2S,3S) configuration ensures the correct spatial orientation of the phenyl group, the hydroxyl group, and the amino group to fit precisely into the active site of the HIV protease, maximizing binding affinity and inhibitory activity of the final drug. The Boc (tert-butoxycarbonyl) protecting group, a staple in peptide synthesis, allows for the controlled, stepwise assembly of the final complex drug molecule by preventing unwanted side reactions of the amino group.[5]
The significance of (2S,3S)-Boc-Apns-OH was particularly amplified with the development of second-generation HIV protease inhibitors like darunavir. Darunavir was specifically designed to be effective against drug-resistant strains of HIV, and its synthesis heavily relies on a key epoxide intermediate, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, which is directly synthesized from (2S,3S)-Boc-Apns-OH or a closely related precursor.[7][11][12]
Section 2: The Art of Stereocontrol – Synthesis of (2S,3S)-Boc-Apns-OH
The synthesis of (2S,3S)-Boc-Apns-OH is a study in asymmetric synthesis, where the precise control of stereochemistry is paramount. Various strategies have been developed to achieve the desired (2S,3S) configuration with high diastereoselectivity and enantioselectivity. A common and effective approach involves the diastereoselective reduction of a corresponding α-amino-β-keto ester.
Below is a representative, multi-step synthetic workflow, followed by a detailed experimental protocol for a key transformation.
Synthetic Workflow Overview
Caption: General synthetic workflow for (2S,3S)-Boc-Apns-OH and its conversion to antiviral agents.
Detailed Experimental Protocol: Diastereoselective Reduction
This protocol describes the diastereoselective reduction of an N-Boc-protected α-amino-β-keto ester to yield (2S,3S)-Boc-Apns-OH. The choice of reducing agent and reaction conditions is critical for achieving the desired syn diastereomer.[3][8][13][14]
Objective: To synthesize (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid through the diastereoselective reduction of a precursor keto ester.
Materials:
-
N-Boc-3-amino-2-oxo-4-phenylbutanoic acid ethyl ester
-
Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®") 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and magnetic stirrer.
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring.
Procedure:
-
Reaction Setup: A dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with N-Boc-3-amino-2-oxo-4-phenylbutanoic acid ethyl ester (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the starting material completely.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: The lithium triethylborohydride solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically complete within 2-4 hours at -78 °C.
-
Quenching: Once the starting material is consumed, the reaction is cautiously quenched at -78 °C by the slow, dropwise addition of anhydrous ethanol, followed by saturated aqueous NH₄Cl solution.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid ethyl ester.
-
Saponification: The resulting ester is then saponified using a standard procedure (e.g., LiOH in a THF/water mixture) to yield the final product, (2S,3S)-Boc-Apns-OH.
Self-Validation: The stereochemical purity of the product should be confirmed using chiral HPLC or by NMR analysis of a Mosher's ester derivative. The diastereomeric ratio can be determined by ¹H NMR of the crude product before purification.
Section 3: The Indispensable Role in Antiviral Drug Synthesis
The primary significance of (2S,3S)-Boc-Apns-OH lies in its role as a crucial precursor to potent HIV protease inhibitors. Its epoxide derivative, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, is a versatile intermediate for the synthesis of a wide range of these antiviral agents.[4][9][11]
Mechanism of HIV Protease Inhibition
The final drug molecules derived from (2S,3S)-Boc-Apns-OH function by competitively inhibiting the HIV-1 protease. They bind to the active site of the enzyme, preventing it from cleaving the viral Gag-Pol polyprotein, which is a critical step in the viral life cycle for producing mature, infectious virions.[1][4][15]
Caption: Simplified schematic of HIV protease inhibition by drugs derived from (2S,3S)-Boc-Apns-OH.
Quantitative Data and Physicochemical Properties
The following table summarizes key data related to the synthesis and properties of (2S,3S)-Boc-Apns-OH and its unprotected counterpart.
| Parameter | Value | Reference |
| (2S,3S)-Boc-Apns-OH | ||
| IUPAC Name | (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid | [16] |
| Molecular Formula | C₁₅H₂₁NO₅ | [16] |
| Molecular Weight | 295.33 g/mol | [16] |
| Purity | ≥ 99% (HPLC, Chiral purity) | [16] |
| (2S,3S)-Apns-OH | ||
| IUPAC Name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | [11][17] |
| Molecular Formula | C₁₀H₁₃NO₃ | [11][18] |
| Molecular Weight | 195.22 g/mol | [11][18] |
| Boiling Point | 428.5±45.0 °C (Predicted) | [11] |
| Density | 1.285±0.06 g/cm³ (Predicted) | [11] |
| Representative Synthetic Yields | ||
| Diastereoselective Reduction | >95:5 dr (syn:anti) | [3][8] |
| Epoxidation Step | 80-90% | [19][20][21][22] |
Section 4: Future Perspectives and Broader Significance
While firmly established in the synthesis of HIV protease inhibitors, the utility of (2S,3S)-Boc-Apns-OH and similar chiral amino alcohols is not limited to this therapeutic area. The hydroxyethylamine scaffold is a privileged structure in medicinal chemistry and is being explored for the inhibition of other aspartic proteases, such as β-secretase (BACE-1), a key target in Alzheimer's disease research.[23] Furthermore, derivatives have shown potential as antimalarial agents.[23]
The story of (2S,3S)-Boc-Apns-OH is a powerful illustration of how fundamental research in organic synthesis and medicinal chemistry can lead to the creation of molecules that form the backbone of life-saving medicines. Its continued study and application will undoubtedly contribute to the development of new therapeutics for a range of diseases in the years to come.
References
- Current time information in Kansas City, MO, US. (n.d.). Google.
- Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Tetrahedron Letters, 45(7), 1441-1444.
- Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Canadian Journal of Chemistry, 82(2), 238-243.
-
Discovery and development of HIV-protease inhibitors. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Rich, D. H., Sun, C. Q., Vara Prasad, J. V. N., Pathiasseril, A., Toth, M. V., Marshall, G. R., Clare, M., Mueller, R. A., & Houseman, K. (1991). Effect of hydroxyl group configuration in hydroxyethylamine dipeptide isosteres on HIV protease inhibition. Evidence for multiple binding modes. Journal of Medicinal Chemistry, 34(3), 1222–1225.
- Olsen, D. B., et al. (2004). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry, 69(17), 5748–5755.
- Durham, T. B., & Miller, M. J. (2003). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 68(1), 27-34.
- Galiano, S., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 60(23), 9684–9699.
- Galiano, S., et al. (2017). Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences. Journal of Medicinal Chemistry, 60(23), 9684-9699.
- Saraf, M., & Pande, V. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. Accounts of Chemical Research, 56(6), 637-648.
- Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. (2004). The Journal of Organic Chemistry, 69(17), 5748-5755.
-
HIV-1 protease. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- H-A, P., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438.
- H-A, P., et al. (2002). Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. A Synchrotron Study of HIV-1 Protease in Complex with a Peptidomimetic Inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438.
- Wipf, P., & Fritch, P. C. (2003). HIV-1 protease: mechanism and drug discovery. Organic & Biomolecular Chemistry, 1(14), 2453-2461.
-
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
- Crimmins, M. T., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(12), 5565-5578.
- Crimmins, M. T., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(12), 5565-5578.
- Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.
- An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. (2016).
-
HIV-1 retropepsin. (n.d.). M-CSA. Retrieved January 12, 2026, from [Link]
-
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
- Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. (2004). Tetrahedron: Asymmetry, 15(15), 2371-2375.
-
3-Amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2), 564-573.
- Enantioselective synthesis of chiral BCPs. (2021). Chemical Society Reviews, 50(17), 9576-9593.
- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.
- Durham, T. B., & Miller, M. J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27-34.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid|lookchem [lookchem.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols | Semantic Scholar [semanticscholar.org]
- 15. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN107344944B - Method for preparing darunavir intermediate - Google Patents [patents.google.com]
- 17. chembk.com [chembk.com]
- 18. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Boc Protected Phenylbutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc protected phenylbutyric acid derivatives represent a critical class of molecules in modern organic synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and versatile strategy for masking the reactivity of the amine functionality, enabling selective transformations at other positions of the phenylbutyric acid scaffold. This guide provides a comprehensive overview of the synthesis, characterization, and applications of these derivatives, with a focus on the underlying chemical principles and practical experimental considerations. Detailed protocols, mechanistic insights, and a survey of their therapeutic potential are presented to equip researchers with the knowledge required for their effective utilization in drug discovery and development.
Introduction: The Strategic Importance of N-Boc Protection in Phenylbutyric Acid Chemistry
Phenylbutyric acid and its derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. 4-Phenylbutyric acid (4-PBA) itself is a histone deacetylase (HDAC) inhibitor and a chemical chaperone that has shown therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.[1][2] The modification of the phenylbutyric acid scaffold is a key strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
The amino group, when present in phenylbutyric acid derivatives, is a highly reactive nucleophile and base.[3] This reactivity can interfere with desired chemical transformations elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to temporarily mask the reactivity of amines.[4][5] Its popularity stems from its ease of introduction, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[5][6] This orthogonality allows for selective chemical manipulations, making N-Boc protected phenylbutyric acid derivatives invaluable intermediates in the synthesis of complex molecules.
This guide will delve into the core aspects of working with these important compounds, providing both foundational knowledge and practical insights for their successful application in a research setting.
Synthesis of N-Boc Protected Phenylbutyric Acid Derivatives
The synthesis of N-Boc protected phenylbutyric acid derivatives primarily involves two key stages: the synthesis of the aminophenylbutyric acid core and the subsequent protection of the amino group.
Synthesis of the Aminophenylbutyric Acid Scaffold
Several synthetic routes can be employed to prepare aminophenylbutyric acid isomers. A common approach for the synthesis of 4-amino-3-phenylbutyric acid, for example, involves a multi-step sequence starting from benzaldehyde and ethyl acetoacetate.[7]
Illustrative Synthetic Pathway for 4-amino-3-phenylbutyric acid:
Caption: A general synthetic scheme for 4-amino-3-phenylbutyric acid.
N-Boc Protection: Mechanism and Protocol
The protection of the amino group is typically achieved by reacting the aminophenylbutyric acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][]
Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which then decomposes to carbon dioxide and tert-butoxide. The base serves to neutralize the protonated amine formed during the reaction.[8]
Caption: Simplified mechanism of N-Boc protection of an amine.
Detailed Experimental Protocol for N-Boc Protection:
-
Dissolution: Dissolve the aminophenylbutyric acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).[][10]
-
Basification: Add a base, such as sodium hydroxide, sodium bicarbonate, or triethylamine, to the solution to maintain alkaline conditions.[]
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. This usually involves extraction with an organic solvent like ethyl acetate.[10]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc protected phenylbutyric acid derivative.
Table 1: Common Reagents and Conditions for N-Boc Protection
| Reagent | Base | Solvent | Temperature | Typical Yield |
| Boc₂O | NaOH/NaHCO₃ | Dioxane/Water | Room Temp | High |
| Boc₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | High |
| Boc₂O | 4-DMAP (catalyst) | Acetonitrile | Room Temp | High[4] |
| Boc₂O | --- | Solvent-free | Room Temp | High[11] |
Deprotection of the N-Boc Group
The removal of the Boc group is a crucial step to liberate the free amine for subsequent reactions or to obtain the final active pharmaceutical ingredient. The acid-lability of the Boc group allows for its selective cleavage under mild conditions.[4]
Mechanism of N-Boc Deprotection
The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is first protonated by a strong acid, which makes the tert-butyl group a better leaving group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3]
Caption: Stepwise mechanism of acid-catalyzed N-Boc deprotection.
Common Deprotection Methods and Protocols
A variety of acidic reagents can be used for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule.
Table 2: Common Reagents for N-Boc Deprotection
| Reagent | Solvent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 30 min | Very common and efficient.[4][8] |
| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate | Room Temp | Often used to generate the hydrochloride salt.[4] |
| Oxalyl Chloride | Methanol | Room Temp, 1-4 h | A mild alternative.[12][13] |
| Silica Gel | Toluene | Reflux | A heterogeneous and selective method.[14] |
| Thermal Deprotection | High Temperature (Flow) | Solvent-free or in a high-boiling solvent | Can be useful for certain substrates.[15] |
Detailed Experimental Protocol for TFA-mediated Deprotection:
-
Dissolution: Dissolve the N-Boc protected phenylbutyric acid derivative in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution, typically in a 1:1 or 1:4 ratio with DCM.[8]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to an hour. The evolution of carbon dioxide gas is often observed.[3]
-
Removal of Volatiles: Remove the solvent and excess TFA under reduced pressure.
-
Work-up: The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Characterization of N-Boc Protected Phenylbutyric Acid Derivatives
The successful synthesis and purification of these derivatives must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The presence of the Boc group is confirmed by a characteristic singlet in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group will also be present at their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the carbamate group, typically in the range of 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the addition of the Boc group (a mass increase of 100.12 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.
Applications in Drug Development
N-Boc protected phenylbutyric acid derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.
-
Peptide Synthesis: N-Boc protected amino acids are fundamental building blocks in solid-phase and solution-phase peptide synthesis.[]
-
Development of Novel HDAC Inhibitors: The phenylbutyric acid scaffold is a known HDAC inhibitor.[16] The N-Boc protected derivatives allow for the modification of other parts of the molecule to improve potency and selectivity.
-
Synthesis of GABA Analogs: These derivatives can serve as precursors for the synthesis of conformationally constrained GABA analogs, which are of interest in neuroscience research.[17]
-
Preparation of Heterocyclic Compounds: They are used in the synthesis of novel heterocyclic chemotypes with potential pharmacological relevance.[18]
Conclusion
N-Boc protected phenylbutyric acid derivatives are indispensable tools in modern organic and medicinal chemistry. A thorough understanding of their synthesis, deprotection, and characterization is essential for their effective use in the development of new therapeutics. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- The Role of t-Boc Protection in Organic Synthesis Applic
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- BOC Protection and Deprotection. J&K Scientific LLC.
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Source not specified. [Link]
- The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.
- Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegener
- Boc Protecting Group for Amines. Chemistry Steps.
- Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications.
- Phenylbutyric Acid: Simple Structure - Multiple Effects. Bentham Science Publisher.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- Synthesis of N-BOC amines by various routes.
- Preparation method for 4-amino-3-phenylbutyric acid.
- Synthesis of N‐Boc protected amino acid 20...
- What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid?. Guidechem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. PubMed.
Sources
- 1. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of 3-amino-2-hydroxy-4-phenyl-butyric acid
An In-Depth Technical Guide to the
Abstract
3-amino-2-hydroxy-4-phenyl-butyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a cornerstone chiral building block in modern medicinal chemistry. Its structural complexity, arising from two adjacent stereocenters, gives rise to four distinct stereoisomers, each with unique spatial arrangements and, consequently, divergent biological activities. The most prominent example is the (2S,3R)-isomer, which forms the core of Bestatin, a potent inhibitor of various aminopeptidases.[1][2] This guide provides a comprehensive technical exploration of the stereochemistry of AHPBA, intended for researchers, scientists, and drug development professionals. We will dissect the nuances of its stereoisomers, delve into methodologies for stereoselective synthesis, and detail the analytical techniques required for their separation and characterization.
Foundational Stereochemistry: The Four Isomers of AHPBA
The structure of 3-amino-2-hydroxy-4-phenyl-butyric acid contains two chiral centers at the C2 and C3 positions. This results in the existence of 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers.
-
Chiral Center C2: Bonded to a hydroxyl (-OH) group, a carboxyl (-COOH) group, a hydrogen atom, and the C3 carbon.
-
Chiral Center C3: Bonded to an amino (-NH2) group, a benzyl (-CH2Ph) group, a hydrogen atom, and the C2 carbon.
The spatial orientation of the substituents around these two centers dictates the molecule's overall shape and its ability to interact with chiral biological targets like enzyme active sites.
Nomenclature: R/S and Erythro/Threo
The four stereoisomers are systematically defined using the Cahn-Ingold-Prelog (R/S) nomenclature. Additionally, the relative stereochemistry of the substituents on the C2-C3 bond is often described using the erythro/threo nomenclature, which compares the arrangement to the Fischer projections of the sugars erythrose and threose.[3][4]
-
Erythro Isomers: The hydrogen atoms (or, conversely, the -OH and -NH2 groups) are on the same side in the Fischer projection. This corresponds to the (2S,3S) and (2R,3R) pair.
-
Threo Isomers: The hydrogen atoms are on opposite sides in the Fischer projection. This corresponds to the (2S,3R) and (2R,3S) pair.
The relationship between these isomers is critical: any two isomers that are not enantiomers of each other are diastereomers.[5] Diastereomers have different physical properties (e.g., melting point, solubility, NMR spectra), which allows for their separation using standard chromatographic techniques.
Visualization of Stereoisomers
The four stereoisomers and their relationships are visualized below.
Caption: Stereoisomers of AHPBA and their relationships.
Biological Significance of Individual Stereoisomers
Stereochemistry is paramount to the biological function of AHPBA derivatives. In the context of inhibiting aminopeptidases, the (2S) configuration is strongly correlated with potent activity.[1] The (2S,3R)-isomer is the natural configuration found in Bestatin, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, a powerful inhibitor of enzymes like aminopeptidase B and leucine aminopeptidase.[1] This stereochemical preference highlights the precise three-dimensional fit required for interaction with the enzyme's active site, where the α-hydroxy-β-amino acid moiety coordinates with a catalytic zinc atom.[2]
| Configuration | Common Name/Derivative | Relative Stereochemistry | Biological Significance |
| (2S,3R) | Bestatin Core | Threo | Potent inhibitor of aminopeptidases.[1] |
| (2R,3S) | Enantiomer of Bestatin Core | Threo | Significantly lower inhibitory activity. |
| (2S,3S) | Allophenylnorstatin[6] | Erythro | Exhibits strong inhibitory activity, but often less than the (2S,3R) isomer.[1] |
| (2R,3R) | Enantiomer of Allophenylnorstatin | Erythro | Generally shows weak or no activity. |
Stereoselective Synthesis Strategies
Controlling the stereochemical outcome during synthesis is the primary challenge and goal for chemists working with AHPBA. The objective is typically to maximize the yield of a single desired diastereomer (diastereoselective synthesis) and to produce it in high enantiomeric excess (enantioselective synthesis).
A common and effective approach is the Nitroaldol (Henry) Reaction , which forms the C2-C3 bond by reacting a nitromethane derivative with a protected D-phenylalanine aldehyde (Boc-D-Phe-H).[7] The choice of reagents and reaction conditions dictates the diastereoselectivity.
Workflow for Diastereoselective Synthesis of (2S,3R)-AHPBA Precursor
The following workflow illustrates a field-proven method for achieving high diastereoselectivity. The key is the formation of a rigid cyclic intermediate (an oxazolidine) that locks the relative stereochemistry, allowing for easy separation of the desired trans product from the minor cis isomer.[7]
Caption: Diastereoselective synthesis workflow.
Experimental Protocol: Diastereoselective Nitroaldol Reaction
This protocol is adapted from methodologies proven to yield high diastereomeric ratios.[7]
Objective: To synthesize the N,O-protected precursor to (2S,3R)-AHPBA with high diastereoselectivity.
Materials:
-
Boc-D-phenylalaninal (Boc-D-Phe-H)
-
Nitromethane (CH₃NO₂)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
15-crown-5
-
2,2-dimethoxypropane
-
Anhydrous diethyl ether/hexane
-
Silica gel for column chromatography
Procedure:
-
Nitroaldol Condensation: a. Suspend sodium hydride in a mixture of anhydrous diethyl ether/hexane under an inert atmosphere (e.g., Argon). b. Add 15-crown-5 to the suspension, followed by the dropwise addition of nitromethane. Stir until the evolution of hydrogen gas ceases. c. Cool the reaction mixture to 0 °C and add a solution of Boc-D-Phe-H in diethyl ether dropwise. d. Allow the reaction to stir for several hours, monitoring by TLC until the starting material is consumed. e. Carefully quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Cyclization to Oxazolidine: a. Dissolve the crude nitro alcohol product in 2,2-dimethoxypropane. b. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). c. Stir at room temperature until TLC analysis indicates the formation of the oxazolidine products. d. Neutralize the acid, remove the solvent under reduced pressure.
-
Purification and Diastereomer Separation: a. The crude mixture of trans and cis oxazolidines is purified by flash column chromatography on silica gel. b. Causality: The diastereomers have different polarities due to their different shapes, allowing them to be separated. The trans-oxazolidine is typically the major product and can be isolated in high purity (>16:1 d.r.).[7]
-
Validation: a. The diastereomeric ratio of the crude product should be determined by ¹H NMR spectroscopy before purification. b. The stereochemistry of the purified trans-oxazolidine can be confirmed by advanced NMR techniques (e.g., NOESY) or by proceeding with the synthesis to the known AHPBA isomer and comparing its properties.
Analytical Methods for Stereochemical Analysis
Robust analytical methods are essential to confirm the stereochemical identity and purity of AHPBA isomers.
NMR Spectroscopy for Diastereomer Differentiation
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. Since diastereomers are chemically distinct, the protons and carbons in their respective structures exist in different electronic environments, leading to different chemical shifts.
For AHPBA, the signals for the protons at C2 and C3 (H-2 and H-3) are particularly informative. The coupling constant between these two protons (³JH2-H3) often differs significantly between erythro and threo isomers due to the different dihedral angles as predicted by the Karplus equation. This allows for the confident assignment of relative stereochemistry.
Chiral HPLC for Enantiomer Separation
Enantiomers have identical physical properties in a non-chiral environment and thus cannot be separated by standard chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and determining enantiomeric excess (e.e.).
The separation is achieved using a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral molecule that can interact diastereomerically with the analytes. The transient diastereomeric complexes formed between the CSP and each enantiomer of AHPBA have different stabilities, leading to different retention times.
Common CSPs for Amino Acid Derivatives:
-
Cyclodextrin-based columns (e.g., CYCLOBOND): Utilizes inclusion complexation.[8]
-
Macrocyclic antibiotic-based columns (e.g., CHIROBIOTIC): Offers multiple interaction modes including hydrogen bonding and steric repulsion.[8]
-
Pirkle-type columns: Based on π-π interactions.
Protocol: Chiral HPLC Separation of AHPBA Enantiomers
Objective: To separate the enantiomers of an AHPBA sample and determine the enantiomeric excess.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., CHIROBIOTIC T or similar)
-
HPLC-grade mobile phase solvents (e.g., methanol, ethanol, acetonitrile, water)
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), acetic acid)
Procedure:
-
Column Selection: Choose a CSP known to be effective for underivatized or N-blocked amino acids. A CHIROBIOTIC column is a strong starting point.[8]
-
Mobile Phase Preparation: a. A typical starting mobile phase for polar compounds on a CHIROBIOTIC column is a mixture of an organic solvent (e.g., methanol) and a small percentage of an acidic modifier (e.g., 0.1% TFA or acetic acid). b. Causality: The acid serves to protonate the amino and carboxyl groups, ensuring consistent ionization state and improving peak shape.
-
Sample Preparation: Dissolve a small amount of the AHPBA sample in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 5-10 µL of the sample. c. Run the analysis isocratically. Monitor the elution at a suitable wavelength (e.g., ~210 nm or ~254 nm for the phenyl group).
-
Optimization: a. If separation is poor, adjust the mobile phase composition. Increasing the polarity (e.g., adding water) or changing the organic modifier can significantly impact resolution. b. The type and concentration of the acidic modifier can also be varied to optimize selectivity.
-
Data Interpretation: a. Identify the two peaks corresponding to the enantiomers. b. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Conclusion
The stereochemistry of 3-amino-2-hydroxy-4-phenyl-butyric acid is not merely an academic detail; it is the central determinant of its utility in pharmaceutical science. A thorough understanding of its four stereoisomers, coupled with mastery of stereoselective synthesis and robust analytical separation techniques, is indispensable for researchers in drug discovery and development. The principles and protocols outlined in this guide provide a framework for navigating the complexities of AHPBA, enabling the targeted synthesis and validation of the specific stereoisomers required to advance the development of novel therapeutics.
References
-
Kim, D. H., & Lee, Y. S. (2018). A practical diastereoselective synthesis of (-)-bestatin. Journal of Peptide Science, 24(3), e3067. doi: 10.1002/psc.3067. Retrieved from [Link]
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. doi: 10.1021/jm00214a011. Retrieved from [Link]
-
Koseki, K., Ebata, T., & Matsushita, H. (1993). Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. Bioscience, Biotechnology, and Biochemistry, 57(5), 863-864. doi: 10.1271/bbb.57.863. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Novel Bestatin Analogs. Retrieved from [Link]
-
Drinkwater, N., et al. (2015). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 58(15), 6045-6058. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10987161, 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
-
Lee, K., & Lee, Y. S. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. doi: 10.1271/bbb.68.714. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3059475, Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.6.3: Diastereomers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]
-
Jackson, M. (2015, March 28). Erythro and Threo Stereoisomers. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. doi: 10.1016/j.chroma.2010.05.053. Retrieved from [Link]
-
Helmchen, G., et al. (1989). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. In Houben-Weyl Methods of Organic Chemistry, Vol. E21a. Thieme. Retrieved from [Link]
Sources
- 1. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Enduring Utility of Boc-Protected Amino Acids: A Technical Guide to Core Features and Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the field of organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents. Its unique chemical properties—robust stability in basic and nucleophilic conditions contrasted with facile cleavage under mild acid—have made it an indispensable tool for chemists.[1] This technical guide provides a comprehensive exploration of the core features of Boc-protected amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of Boc protection and deprotection, its application in the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS), and a comparative analysis with the prevalent Fmoc strategy. Furthermore, this guide offers field-proven insights into navigating common side reactions, provides detailed experimental protocols, and discusses the broader impact of Boc chemistry on modern drug discovery.
Core Principles of the Boc Protecting Group
The strategic use of protecting groups is fundamental to the synthesis of complex molecules like peptides.[1] The Boc group, introduced in the 1950s, was pivotal to the development of modern peptide synthesis.[2] It is an acid-labile protecting group that shields the primary or secondary amine of an amino acid from unwanted reactions.[3]
The efficacy of the Boc group is rooted in its distinct stability profile. It is a carbamate that is resistant to a wide array of chemical conditions, including basic hydrolysis and many nucleophiles.[4][5] This stability allows for chemical manipulations at other sites of the molecule without disturbing the protected amine. However, the Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This differential stability, or orthogonality, is the key to its utility, enabling the selective deprotection of the α-amino group, which is a critical requirement for the stepwise elongation of a peptide chain.[1]
The Fundamental Chemistry: Protection and Deprotection
The success of any peptide synthesis campaign relies on the near-quantitative efficiency of the protection and deprotection steps. Understanding the underlying mechanisms is crucial for optimization and troubleshooting.
Boc Protection: Masking the Amine
The introduction of the Boc group is most commonly achieved by reacting the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[1][6]
Mechanism of Protection: The reaction is initiated by a base (e.g., NaOH, TEA) which deprotonates the amino group, thereby increasing its nucleophilicity.[1][6] The activated amine then performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] The resulting tetrahedral intermediate collapses, yielding the N-Boc protected amino acid, tert-butanol, and carbon dioxide, the evolution of which helps drive the reaction to completion.[1][8]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol: Boc Protection of L-Alanine [6]
-
Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium hydroxide (1N NaOH, 2.0 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0°C and acidify with a cold solution of 1M HCl or KHSO₄ to a pH of 2-3, leading to the precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Boc Deprotection: Unveiling the Amine
The selective removal of the Boc group is the cornerstone of its utility. This is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), typically as a 25-50% solution in a solvent like dichloromethane (DCM).[2][6]
Mechanism of Deprotection: The mechanism begins with the protonation of the Boc group's carbonyl oxygen by the acid.[6] This is followed by the cleavage of the tert-butyl-oxygen bond, which is energetically favorable due to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates (loses CO₂) to release the free amine as an ammonium salt.[6][7][9]
Caption: Mechanism of acid-catalyzed Boc deprotection.
A critical consequence of this mechanism is the generation of the highly reactive tert-butyl cation . This electrophile can attack nucleophilic side chains of certain amino acids, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable and often irreversible side products.[10][11] To prevent this, "scavengers" are included in the deprotection and cleavage cocktails. These are nucleophilic species, such as thioanisole or dithioethane (DTE), that are designed to trap the carbocation before it can modify the peptide.[3][10][11]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to the original SPPS methodology developed by Bruce Merrifield.[2] The classic approach is known as the Boc/Bzl strategy .
The Boc/Bzl SPPS Workflow
In this strategy, the temporary N-terminal protection is provided by the acid-labile Boc group, while the "permanent" side-chain protection is afforded by benzyl-based (Bzl) groups.[1][12] It is important to note that this is not a truly orthogonal scheme, as both types of protecting groups are removed by acid.[4][11] The strategy relies on differential acid lability: the Boc group is removed by a moderate acid (TFA), while the more robust benzyl-based groups require a very strong acid, such as hydrofluoric acid (HF), for removal during the final cleavage step.[11][12]
Caption: The iterative cycle of Boc/Bzl Solid-Phase Peptide Synthesis.
Key Steps Explained:
-
Deprotection: The Boc group is removed with TFA, leaving the N-terminal amine as a trifluoroacetate salt.[2][6]
-
Neutralization: This is a crucial step in Boc SPPS. The protonated amine salt must be converted back to the free amine nucleophile before the next coupling can occur. This is typically done by washing with a solution of a hindered base like diisopropylethylamine (DIEA).[11]
-
Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent (e.g., DIC, HBTU) and added to the resin to form the next peptide bond. The reaction's completion is monitored, often using a qualitative ninhydrin (Kaiser) test which detects free primary amines.[10]
-
Final Cleavage: Once the sequence is complete, the peptide is cleaved from the solid support and the side-chain benzyl protectors are removed simultaneously using a strong acid like HF.[1][2]
Comparative Analysis: Boc vs. Fmoc Strategy
While the Boc strategy is robust, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become the dominant method for routine peptide synthesis, primarily due to its milder conditions.[12] Understanding the differences is key to selecting the appropriate strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., TFA)[12] | Base (e.g., 20% Piperidine in DMF)[12] |
| Side-Chain Protection | Benzyl-based (Bzl), acid-labile[12] | tert-Butyl-based (tBu), acid-labile[] |
| Orthogonality | Based on differential acid lability | True orthogonality (Base vs. Acid)[12] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[12] | Moderate Acid (e.g., TFA)[12] |
| Key Advantage | Can be better for certain hydrophobic or aggregation-prone sequences.[12] | Milder conditions, compatible with sensitive residues and modifications.[12][] |
| Key Disadvantage | Harsh final cleavage step; repetitive acid exposure. | Piperidine can cause side reactions; Fmoc group is bulky. |
Navigating Challenges: Side Reactions and Troubleshooting
Despite its utility, working with Boc-amino acids is not without challenges. Awareness of potential side reactions is the first step toward mitigation.
Common Side Reactions
-
Alkylation of Sensitive Residues: As discussed, the tert-butyl cation generated during deprotection can modify Trp, Met, Cys, and Tyr.[10][11] This is effectively managed by using a scavenger cocktail in the final cleavage step.
-
Protocol: Cleavage with "Reagent K" [10]
-
Wash the final peptidyl-resin thoroughly with DCM and dry under vacuum.
-
Prepare "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Add the cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Agitate the mixture gently at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether, then isolate by centrifugation and decantation.
-
-
-
Racemization: During the coupling (activation) step, the chiral center of the amino acid can be epimerized, primarily through the formation of a 5(4H)-oxazolone intermediate.[10]
-
Mitigation: This can be minimized by using coupling reagent additives known for low racemization (e.g., Oxyma Pure), avoiding excess base, and minimizing the pre-activation time before adding the coupling mixture to the resin.[10]
-
-
Incomplete Coupling: Sterically hindered amino acids (e.g., Valine, Isoleucine) can be difficult to couple efficiently, resulting in deletion sequences.[10] This is indicated by a positive ninhydrin test after the coupling step.
-
Mitigation: A common and effective solution is to perform a "double coupling."
-
Protocol: Double Coupling [10]
-
After the initial coupling reaction (e.g., 1-2 hours), perform a ninhydrin test.
-
If the test is positive (blue/purple beads), drain the reaction solvent from the vessel. Do not wash the resin.
-
Immediately add a freshly prepared solution of the activated Boc-amino acid and coupling reagents to the resin.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Wash the resin as per the standard protocol and confirm completion with a final ninhydrin test.
-
-
Caption: A workflow for troubleshooting incomplete coupling reactions.
Applications in Drug Development
The precise, stepwise control afforded by Boc chemistry is fundamental to the synthesis of peptide-based therapeutics and other complex small molecules.[1][14]
-
Peptide & Protein Drugs: Boc-protected amino acids are used to construct synthetic peptides with therapeutic applications, such as insulin analogs for diabetes or hormone-based cancer treatments.[15][16]
-
Complex Natural Product Synthesis: In the synthesis of non-peptidic drugs, such as anticancer agents like paclitaxel derivatives or antibiotics like penicillin, Boc protection is crucial for isolating reactive amine groups to prevent side reactions and ensure the stability of key intermediates.[15][16]
-
Modified and Non-Canonical Amino Acids: The introduction of unnatural or modified amino acids is a key strategy for improving the pharmacokinetic properties (e.g., stability, half-life) of peptide drugs. The Boc group is a reliable choice for protecting these valuable and often complex building blocks.[1]
Conclusion
The tert-butyloxycarbonyl protecting group is a foundational tool in synthetic organic chemistry. While the Fmoc strategy has gained prominence for routine synthesis, the Boc/Bzl approach remains a powerful and relevant technique, particularly for specific challenging sequences and in the broader synthesis of complex organic molecules. A thorough understanding of its core chemical principles, the mechanisms of its application, and strategies for overcoming potential challenges is essential for any researcher or scientist working in peptide chemistry and drug development. The robustness and predictability of Boc chemistry ensure its enduring role in the creation of novel therapeutics and advanced materials.
References
- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chemistry Steps. Boc Protecting Group for Amines.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- Benchchem. The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- J&K Scientific LLC. BOC Protection and Deprotection.
- GenScript. Terminology of Antibody Drug for Boc Chemistry.
- Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025).
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Benchchem. Technical Support Center: Boc-Protected Amino Acid Coupling.
- ResearchGate. (PDF) Procedures to Improve Difficult Couplings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. genscript.com [genscript.com]
- 15. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 16. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
The Alchemist's Touchstone: An In-depth Technical Guide to Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its biological function. In the realm of pharmaceuticals, agrochemicals, and materials science, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a critical necessity. This guide provides a comprehensive exploration of chiral building blocks, the foundational keystones that enable the construction of complex, stereochemically defined molecules. We will delve into the strategic sourcing of these vital components, from the judicious exploitation of nature's "chiral pool" to the rational design of asymmetric syntheses and the nuanced application of resolution techniques. Through an examination of core principles, detailed experimental protocols, and illustrative case studies of blockbuster pharmaceuticals, this document will serve as a technical resource for scientists engaged in the art and science of modern organic synthesis.
The Chirality Imperative in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a concept of profound significance in the chemical and biological sciences. These mirror-image isomers, known as enantiomers, can exhibit dramatically different pharmacological, toxicological, and metabolic profiles.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.[2] The tragic case of thalidomide, where the (R)-enantiomer was a sedative while the (S)-enantiomer was a potent teratogen, serves as a stark and enduring reminder of the critical importance of stereochemical control in drug design.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and justification of the stereochemical composition of new drug entities.[2][3]
Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules.[4][5] Their use is a cornerstone of modern asymmetric synthesis, providing an efficient and predictable means of introducing and preserving stereochemical integrity throughout a synthetic sequence.[6][7]
Sourcing the Chiral Scaffold: A Triumvirate of Strategies
The synthesis of a target molecule in an enantiomerically pure form can be achieved through three primary strategies: leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis. The choice of strategy is a critical decision in the design of a synthetic route, influenced by factors such as the structure of the target molecule, the availability and cost of starting materials, and the scalability of the process.
The Chiral Pool: Nature's Endowment
Chiral pool synthesis is a highly attractive strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[8][9] This approach leverages the stereocenters already present in these natural scaffolds, which are then elaborated through a series of chemical transformations to arrive at the desired target molecule.[10] Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and alkaloids.[11]
Advantages:
-
Efficiency: The pre-existing chirality can significantly shorten a synthetic sequence.
-
Cost-Effectiveness: Many chiral pool starting materials are abundant and inexpensive.[12]
-
Predictability: The stereochemistry of the final product is often directly related to that of the starting material.
Disadvantages:
-
Limited Diversity: The available range of structures is dictated by nature.
-
Potential for Racemization: The inherent chirality can be lost under harsh reaction conditions.
Table 1: Representative Chiral Pool Building Blocks and Their Applications
| Building Block Class | Representative Examples | Key Synthetic Applications | Example Pharmaceutical Application |
| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts. | Starting materials for HIV protease inhibitors (e.g., Saquinavir).[12] |
| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, lactones, and α-halo acids. | Used in the synthesis of the antibiotic Linezolid.[12] |
| Carbohydrates | D-Glucose, D-Mannitol, D-Ribose | Provide a scaffold with multiple, pre-defined stereocenters for complex natural product synthesis. | D-Mannitol is a precursor for the synthesis of the neuraminidase inhibitor Tamiflu (Oseltamivir).[12] |
| Terpenes | (+)-Camphor, (-)-Menthol, (-)-Carvone | Serve as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands. | Camphor derivatives are widely used as chiral auxiliaries in asymmetric synthesis.[12] |
| Alkaloids | Cinchonine, Quinine, (-)-Sparteine | Act as resolving agents and are precursors to highly effective chiral ligands and catalysts. | Cinchona alkaloids are ligands in the Sharpless Asymmetric Dihydroxylation.[12] |
Asymmetric Synthesis: The Rational Design of Chirality
Asymmetric synthesis is a powerful strategy that creates one or more new stereocenters in a substrate molecule, leading to the preferential formation of one enantiomer or diastereomer over the other.[13] This is achieved through the use of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.[9]
Catalytic asymmetric synthesis is a highly efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.[14] This field has been recognized with Nobel Prizes in Chemistry, highlighting its profound impact.[15]
Key Methodologies in Catalytic Asymmetric Synthesis:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, or alkenes using a chiral metal catalyst to produce chiral alcohols, amines, or alkanes with high enantioselectivity. The Noyori asymmetric hydrogenation, which utilizes BINAP-Ru(II) complexes, is a prominent example.[16][17]
-
Asymmetric Epoxidation and Dihydroxylation: The enantioselective oxidation of alkenes to form chiral epoxides or diols. The Sharpless asymmetric epoxidation and dihydroxylation reactions are seminal examples that have found widespread application in organic synthesis.[1][4][6]
-
Asymmetric Alkylation: The enantioselective formation of carbon-carbon bonds through the alkylation of enolates or their equivalents under the influence of a chiral catalyst or auxiliary.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation.[7][9][10] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[9] Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.[14][18]
Causality in Chiral Auxiliary Selection: A good chiral auxiliary must be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereocontrol.[9] The choice of auxiliary is dictated by the specific reaction and the desired stereochemical outcome. For instance, Evans' oxazolidinones are particularly effective in directing the alkylation of enolates due to the formation of a rigid, chelated intermediate that blocks one face of the enolate from attack.[19]
Resolution: Separating Enantiomers
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomeric components.[14] This can be achieved through various methods, including classical chemical resolution, chromatographic separation, and enzymatic resolution.
-
Chemical Resolution: This involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. The resolving agent is then removed to yield the separated enantiomers.
-
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[20] Lipases are commonly used for the kinetic resolution of racemic alcohols and amines.[15][21][22]
Table 2: Comparison of Strategies for Obtaining Chiral Compounds
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials. | Cost-effective, efficient, predictable stereochemistry. | Limited structural diversity, potential for racemization. |
| Asymmetric Synthesis | Creates new stereocenters with a chiral influence. | High enantioselectivity, broad substrate scope, catalytic options are atom-economical. | Can require expensive catalysts or reagents, optimization can be complex. |
| Resolution | Separates a racemic mixture into its constituent enantiomers. | Applicable to a wide range of compounds, can be highly effective. | Maximum theoretical yield of 50% for the desired enantiomer, can be labor-intensive. |
Core Experimental Protocols in Asymmetric Synthesis
The following protocols provide detailed, step-by-step methodologies for key asymmetric reactions that are foundational to the synthesis of chiral building blocks.
Sharpless-Katsuki Asymmetric Epoxidation
This reaction achieves the highly enantioselective epoxidation of primary and secondary allylic alcohols.[2][23]
Experimental Protocol:
-
Preparation of the Catalyst: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C. Add titanium(IV) isopropoxide [Ti(O-i-Pr)₄] via syringe, followed by the dropwise addition of the appropriate chiral tartrate ester (e.g., L-(+)-diethyl tartrate for the (S,S)-epoxide or D-(-)-diethyl tartrate for the (R,R)-epoxide). Stir the mixture at -20 °C for 30 minutes.
-
Addition of Substrate and Oxidant: Add the allylic alcohol substrate to the catalyst mixture. In a separate flask, prepare a solution of tert-butyl hydroperoxide (TBHP) in an anhydrous solvent (e.g., toluene) and cool it to -20 °C. Slowly add the pre-cooled TBHP solution to the reaction mixture via syringe or dropping funnel, maintaining the internal temperature below -10 °C.
-
Reaction Monitoring and Workup: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour, then separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting epoxy alcohol by flash column chromatography.
Noyori Asymmetric Hydrogenation
This protocol describes the enantioselective reduction of a ketone using a BINAP-Ru(II) catalyst.[16]
Experimental Protocol:
-
Catalyst Preparation and Reaction Setup: In a nitrogen-filled glovebox, charge a glass liner for a high-pressure reactor with the ketone substrate, the RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP] catalyst (typically 0.01-1 mol%), and an appropriate solvent (e.g., ethanol).
-
Hydrogenation: Seal the glass liner inside the high-pressure reactor. Purge the reactor several times with hydrogen gas (H₂). Pressurize the reactor to the desired pressure (e.g., 10-100 atm) and heat to the appropriate temperature (e.g., 30-80 °C).
-
Reaction Monitoring and Workup: Stir the reaction mixture for the specified time (typically 6-24 hours). After cooling to room temperature, carefully vent the reactor.
-
Purification: Concentrate the reaction mixture in vacuo. Purify the resulting chiral alcohol by distillation or flash column chromatography.
Evans Asymmetric Alkylation
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.[19][24]
Experimental Protocol:
-
Enolate Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone substrate and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form the enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature or slowly warm to a higher temperature as needed, monitoring by TLC.
-
Workup and Auxiliary Cleavage: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde.
-
Purification: Purify the final product by flash column chromatography.
Case Studies: Chiral Building Blocks in Blockbuster Drugs
The strategic use of chiral building blocks is central to the industrial synthesis of many of the world's most successful pharmaceuticals.
Atorvastatin (Lipitor®)
Atorvastatin, the active ingredient in Lipitor®, is a top-selling drug for lowering cholesterol.[13][25] Its synthesis relies on a key chiral intermediate, a 1,2-diol, which is often prepared using biocatalytic methods.[26] The stereoselective reduction of a β,δ-diketo ester using a diketoreductase enzyme efficiently establishes the two crucial stereocenters in the side chain of the molecule.[27] This enzymatic approach offers high enantioselectivity and avoids the need for chiral auxiliaries or resolving agents, making it a green and cost-effective strategy for large-scale production.[26]
Sertraline (Zoloft®)
Sertraline, an antidepressant marketed as Zoloft®, has two chiral centers, leading to four possible stereoisomers.[28] The therapeutic activity resides almost exclusively in the (+)-cis-(1S,4S)-enantiomer.[28] Industrial syntheses have evolved from racemic routes that required inefficient resolution steps to more advanced stereoselective methods.[29] One approach involves the resolution of racemic sertraline using a chiral resolving agent like D-mandelic acid.[30] More modern approaches utilize asymmetric synthesis to directly obtain the desired enantiomer, for example, through the stereoselective reduction of an imine intermediate.[31]
(S)-Ibuprofen
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is sold as a racemic mixture.[32] However, the (S)-enantiomer is responsible for the majority of the desired therapeutic activity.[32] While the body can convert the (R)-enantiomer to the (S)-enantiomer, the direct synthesis of (S)-ibuprofen is of significant interest to improve efficacy and reduce metabolic load.[32] Asymmetric synthesis approaches to (S)-ibuprofen include asymmetric hydrogenation of an α,β-unsaturated ester precursor or the use of chiral auxiliaries.[33][34] Resolution of racemic ibuprofen is also a common industrial method.[35]
Conclusion
Chiral building blocks are indispensable tools in the arsenal of the modern synthetic chemist. The ability to strategically select and implement a method for obtaining enantiomerically pure compounds—be it through the exploitation of the chiral pool, the rational design of an asymmetric synthesis, or the application of a resolution technique—is paramount to the successful and efficient construction of complex molecules with defined stereochemistry. A deep understanding of the principles, methodologies, and practical considerations outlined in this guide is essential for researchers, scientists, and drug development professionals who are at the forefront of chemical innovation. As the demand for more sophisticated and stereochemically pure molecules continues to grow, so too will the importance of mastering the art and science of chiral synthesis.
References
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019, September 3). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. (n.d.). Wiley. Retrieved January 12, 2026, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025, October 16). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. (n.d.). Oxford Academic. Retrieved January 12, 2026, from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chiral pool. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023, August 29). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). Chiralpedia. Retrieved January 12, 2026, from [Link]
-
The Crucial Role of Chiral Building Blocks in Modern Drug Development. (2025, September 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024, October 5). MDPI. Retrieved January 12, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chiral Auxiliaries Definition. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
(PDF) Ibuprofen: Synthesis, production and properties. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
- CN1126728C - Preparation of S-Ibuprofen. (n.d.). Google Patents.
-
Improved industrial synthesis of antidepressant sertraline. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
18-Noyori Asymmetric Hydrogenation Reaction. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ibuprofen Chemistry. (n.d.). News-Medical.net. Retrieved January 12, 2026, from [Link]
-
(PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- CN103570555A - Preparation method of chiral sertraline hydrochloride. (n.d.). Google Patents.
-
Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved January 12, 2026, from [Link]
-
Atorvastatin (Lipitor) by MCR. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Sharpless Epoxidation: Easy Mechanism. (2021, September 6). Chemistry Notes. Retrieved January 12, 2026, from [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. (2006, March 5). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
A green-by-design biocatalytic process for atorvastatin intermediate. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Asymmetric synthesis of (S)-ibuprofen. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved January 12, 2026, from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. Retrieved January 12, 2026, from [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024, February 26). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 7. Chiral_auxiliary [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. york.ac.uk [york.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral auxiliary! | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 17. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. dalalinstitute.com [dalalinstitute.com]
- 24. chemistry.williams.edu [chemistry.williams.edu]
- 25. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 30. CN103570555A - Preparation method of chiral sertraline hydrochloride - Google Patents [patents.google.com]
- 31. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. news-medical.net [news-medical.net]
- 33. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]
A-Z Guide to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid: Synthesis, Application, and Analysis of a Keystone Chiral Building Block
Abstract
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, identified by CAS number 116661-86-0, is a non-proteinogenic amino acid derivative of paramount importance in modern medicinal chemistry. Its specific stereochemistry and functional groups make it an indispensable chiral building block, particularly for the synthesis of potent HIV protease inhibitors. This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, stereoselective synthesis, critical role in drug development, and the analytical methodologies required for its quality control. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction and Strategic Importance
At the forefront of antiretroviral drug development, the synthesis of effective HIV protease inhibitors represents a triumph of structure-based drug design. A key structural motif in many of these therapeutic agents is the hydroxyethylamine isostere, which mimics the transition state of peptide bond hydrolysis by the viral protease. This compound is a crucial precursor for constructing this motif.
The molecule's structure is defined by:
-
A butyric acid backbone.
-
A phenyl group at the C4 position, derived from L-phenylalanine.
-
Precise stereochemistry at two chiral centers: an S-configuration at C2 (bearing a hydroxyl group) and an S-configuration at C3 (bearing an amino group) .
-
A tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances stability and solubility in organic solvents while allowing for selective deprotection under mild acidic conditions.
This specific (2S,3S) configuration is essential for achieving the correct spatial orientation required for potent inhibition of the HIV protease active site.
Physicochemical and Structural Properties
A comprehensive understanding of the compound's properties is fundamental for its effective use in synthesis and formulation.
| Property | Value |
| CAS Number | 116661-86-0 |
| Molecular Formula | C15H21NO5[1][2][3] |
| Molecular Weight | 295.33 g/mol [1][2][3] |
| IUPAC Name | (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid[1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97-99% by HPLC[1][3] |
| Solubility | Soluble in organic solvents like DMF and DCM; insoluble in water.[4] |
| Storage | Store in a cool, dry place away from strong oxidizing agents. |
Stereoselective Synthesis: A Mechanistic Approach
The synthesis of this compound is a significant challenge due to the need for precise control over its two adjacent chiral centers. The most common and reliable strategies begin with the readily available chiral pool starting material, L-phenylalanine.
The rationale behind this approach is to leverage the inherent stereochemistry of the starting material to set the first chiral center (C3) and then to direct the stereoselective formation of the second (C2).
Detailed Experimental Protocol (Representative)
This protocol is a synthesized representation of common laboratory procedures.
Step 1: Boc-Protection of L-Phenylalanine
-
Suspend L-Phenylalanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a base, such as sodium hydroxide, to maintain a pH of 9-10.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by acidifying with a mild acid (e.g., citric acid) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield N-Boc-L-Phenylalanine. Causality: The Boc group is introduced to protect the amine from participating in subsequent reactions, ensuring that transformations occur at the carboxylic acid moiety.
Step 2: Formation of the α-hydroxy Epoxide Intermediate
-
Convert the N-Boc-L-Phenylalanine into a suitable activated form, such as a chloromethyl ketone.
-
Perform a stereoselective reduction of the ketone. The choice of reducing agent is critical for establishing the (2S) stereocenter of the resulting alcohol.
-
Treatment with a base then forms the corresponding epoxide. This epoxide is a key intermediate in many synthetic routes for HIV protease inhibitors.[5]
Step 3: Regioselective Epoxide Opening and Final Oxidation
-
The epoxide is opened regioselectively. This step is crucial for establishing the final stereochemistry.
-
The resulting primary alcohol is then selectively oxidized to the carboxylic acid, yielding the final product.
Self-Validation: Throughout this process, each intermediate must be characterized (e.g., by NMR, HPLC) to confirm its identity and purity before proceeding to the next step. The stereochemical integrity must be verified, often using chiral HPLC.
Application in HIV Protease Inhibitor Synthesis
The primary and most significant application of this compound is in the synthesis of peptidomimetic HIV protease inhibitors.[6][7] Drugs like Darunavir and Atazanavir contain structures derived from this building block.[8] The (2S,3S)-amino alcohol moiety is designed to mimic the transition state of the peptide bond that the HIV protease would normally cleave.[9]
The N-Boc protected acid is coupled with another key fragment of the target drug molecule. The Boc group is then removed, and the newly freed amine is coupled with another component.
Analytical Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of this compound is critical for its use in pharmaceutical synthesis. A multi-technique approach is required for comprehensive characterization.
| Analytical Technique | Purpose | Expected Results / Key Parameters |
| ¹H and ¹³C NMR | Structural Confirmation | Confirms the presence of all functional groups (Boc, phenyl, hydroxyl, acid) and the connectivity of the carbon skeleton. Specific chemical shifts and coupling constants provide stereochemical information. |
| Mass Spectrometry | Molecular Weight Verification | Provides the exact mass of the molecule, confirming the molecular formula C15H21NO5. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) is used to determine the purity, typically reported as a percentage area. Purity levels are often ≥99%.[1][3] |
| Chiral HPLC | Stereochemical Purity | This is the most critical analysis. A specialized chiral column is used to separate the (2S,3S) diastereomer from other possible stereoisomers. This ensures high diastereomeric and enantiomeric excess. |
| Melting Point | Identity and Purity Check | A sharp melting point range is indicative of high purity. |
Conclusion
This compound is more than just a chemical reagent; it is a testament to the power of stereocontrolled synthesis in addressing complex medical challenges. Its role as a cornerstone in the construction of life-saving antiretroviral drugs highlights the critical interplay between organic synthesis and medicinal chemistry. For any organization involved in the development of protease inhibitors, a deep, practical understanding of this molecule's synthesis, handling, and analysis is not merely beneficial—it is essential for success.
References
-
Ghosh, A. K., et al. (2003). Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. Bioorganic & Medicinal Chemistry, 11(9), 2025-2040. [Link]
-
Technion - Israel Institute of Technology. (2003). Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. Technion Research & Development Foundation Ltd.[Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(7), 2024-2033. [Link]
-
BOC Sciences. (n.d.). (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. Biocompare. [Link]
-
Ayim, E. (2023). The Development of an Effective Synthetic Pathway to the Hiv Protease Inhibitor Darunavir and Its Structural Derivatives for Sar Studies via an Asymmetric Glycolate Aldol Addition Reaction Approach. ISU ReD: Research and eData. [Link]
-
Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]
-
LookChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. LookChem. [Link]
-
Pharmaffiliates. (n.d.). N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Pharmaffiliates. [Link]
-
Molbase. (n.d.). N-BOC-(2S,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID. Molbase. [Link]
-
RightAnswer. (n.d.). RightAnswer Knowledge Solutions. RightAnswer. [Link]
-
Aaron Chemistry GmbH. (n.d.). Safety Data Sheet. Aaron Chemistry GmbH. [Link]
-
PubChem. (n.d.). Phthalic Acid. National Center for Biotechnology Information. [Link]
-
J&K Scientific. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. J&K Scientific. [Link]
Sources
- 1. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 2. (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. "The Development of an Effective Synthetic Pathway to the Hiv Protease " by Emmanuel Ayim [ir.library.illinoisstate.edu]
- 9. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Authored by: A Senior Application Scientist
Abstract
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is a pivotal chiral building block in contemporary medicinal chemistry, most notably serving as a key intermediate in the synthesis of potent HIV protease inhibitors such as Atazanavir. The precise stereochemical arrangement of its vicinal amino and hydroxyl groups is paramount to its biological activity. This document provides a detailed, robust, and validated protocol for the stereoselective synthesis of this compound, grounded in established chemical principles. The chosen synthetic strategy proceeds from L-Phenylalanine methyl ester and employs a diastereoselective aldol addition to an N-acylated oxazolidinone chiral auxiliary. This approach offers excellent stereocontrol and reliable yields. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Strategic Importance of Stereochemistry
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of HIV protease inhibitors, the precise orientation of functional groups that interact with the enzyme's active site is critical for potent inhibition. This compound provides a scaffold where the (2S,3S) stereochemistry is pre-determined, thereby streamlining the synthesis of complex drug molecules and avoiding the costly and often difficult separation of diastereomers later in the synthetic sequence. The protocol detailed herein is designed to deliver this specific stereoisomer with high fidelity.
Synthetic Strategy: A Chiral Auxiliary-Mediated Approach
The selected synthetic route leverages the power of chiral auxiliaries to direct the formation of the desired stereocenters. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
This multi-step synthesis begins with the preparation of a well-known Evans' chiral auxiliary, (4S)-4-benzyl-2-oxazolidinone, from the readily available L-phenylalanine methyl ester. This auxiliary serves as a transient stereodirecting group. The subsequent acylation and a titanium-mediated diastereoselective aldol reaction with benzaldehyde set the two adjacent stereocenters with high control. The final steps involve the hydrolytic cleavage of the chiral auxiliary and the protection of the resulting amino group with a tert-butyloxycarbonyl (Boc) group.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are hazardous and should be handled with care.
Materials and Reagents
| Reagent | Purity | Supplier (Example) |
| L-Phenylalanine methyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| Triphosgene | ≥98% | Sigma-Aldrich |
| Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
| Toluene | Anhydrous | Sigma-Aldrich |
| Acetyl chloride | ≥99% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Titanium (IV) chloride (TiCl4) | ≥99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Benzaldehyde | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Hydrogen peroxide (H2O2) | 30% in H2O | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc2O) | ≥99% | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Synthesis of (4S)-4-benzyl-2-oxazolidinone
-
To a stirred suspension of L-phenylalanine methyl ester hydrochloride (1.0 eq) in toluene, add a saturated aqueous solution of sodium bicarbonate (3.0 eq) at 0 °C.
-
Add a solution of triphosgene (0.4 eq) in toluene dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4S)-4-benzyl-2-oxazolidinone as a white solid.
Rationale: This step converts the amino acid derivative into a cyclic carbamate, the oxazolidinone chiral auxiliary. The stereocenter from L-phenylalanine is preserved and will direct the subsequent stereoselective reactions.
Step 2: N-Acylation of the Chiral Auxiliary
-
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add n-BuLi (1.05 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C.
-
Add acetyl chloride (1.1 eq) dropwise and stir for another 1 hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The oxazolidinone is deprotonated with a strong base to form a nucleophilic amide, which is then acylated. This sets the stage for the formation of a specific enolate in the next step.
Step 3: Diastereoselective Aldol Reaction
-
Dissolve the N-acetyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add TiCl4 (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture for 30 minutes at -78 °C.
-
Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product before purification by flash chromatography.
Rationale: The combination of TiCl4 and a hindered amine base like DIPEA generates a titanium enolate. The chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile (benzaldehyde) to attack from the less hindered face, thus leading to a high diastereoselectivity for the desired (2S,3S) isomer.
Step 4: Auxiliary Cleavage and Boc Protection
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~3 and extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
Concentrate the organic extracts to obtain the crude amino acid.
-
Dissolve the crude amino acid in a mixture of dioxane and water.
-
Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.
Rationale: The auxiliary is cleaved under mild basic conditions using lithium hydroperoxide. The subsequent Boc protection of the free amine is a standard procedure to yield the stable, final product, which is ready for use in peptide couplings or other downstream applications.
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and enantiomeric/diastereomeric excess.
-
Melting Point and Optical Rotation: To compare with literature values for the desired stereoisomer.
Troubleshooting and Expert Insights
-
Low Diastereoselectivity in Aldol Reaction: This can be due to moisture in the reaction. Ensure all glassware is oven-dried and reagents are anhydrous. The temperature control at -78 °C is also critical.
-
Incomplete Auxiliary Cleavage: The reaction time may need to be extended. Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Difficulty in Purification: The final product is an acid and can be tricky to purify by chromatography. Recrystallization is often the preferred method for obtaining high purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following this detailed procedure and understanding the rationale behind each step, researchers can confidently produce this valuable chiral building block with high yield and stereoselectivity, facilitating advancements in the development of new therapeutics.
References
Application Notes & Protocols: Strategic Incorporation of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Unique Building Block
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, a derivative of the statine family of amino acids, represents a cornerstone building block in modern medicinal chemistry. Its true power lies in its structure: a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond cleavage by aspartyl proteases. This unique characteristic makes it an indispensable component in the design of potent enzyme inhibitors, most notably for targets like HIV protease and pepsin.[1]
However, its successful incorporation into a peptide sequence via Solid Phase Peptide Synthesis (SPPS) is not trivial. The presence of a secondary hydroxyl group and significant steric hindrance around the reactive centers necessitates a carefully considered synthetic strategy. This guide provides a detailed examination of the challenges and offers robust, field-proven protocols to empower researchers to leverage this valuable moiety with confidence and efficiency. We will explore the critical decision of hydroxyl group protection, detail optimized coupling methodologies, and provide the technical rationale behind each step, ensuring a reproducible and high-yield synthesis.
The Core Challenge: The Hydroxyl Group and Steric Hindrance
The primary obstacle in the routine use of this compound is the nucleophilic secondary hydroxyl group. During the activation of the carboxylic acid for coupling, this hydroxyl group can compete with the N-terminal amine of the growing peptide chain, leading to undesirable side reactions.
Potential Side Reaction: O-Acylation The most significant side reaction is intramolecular O-acylation, where the activated carboxyl group reacts with the adjacent hydroxyl group to form a lactone, or intermolecular O-acylation where it is esterified by another activated amino acid. This leads to chain termination, the formation of complex impurities, and significantly reduced yields of the target peptide. While this side reaction is a known issue for all hydroxy amino acids, it is pronounced with this residue due to its steric bulk, which can slow the desired intermolecular peptide bond formation, giving more time for the intramolecular side reaction to occur. It is mandatory to protect hydroxyl side chains to prevent the formation of impurities that decrease purity.[2]
To counter this, two primary strategies are employed:
-
Direct (Unprotected) Coupling: A faster but higher-risk approach.
-
Orthogonal Hydroxyl Protection: A more robust and recommended strategy involving an additional protection/deprotection cycle.
A comparative study on the synthesis of pepstatin analogues has shown that an approach utilizing a protected hydroxyl group provides an improved synthetic strategy, leading to cleaner products and higher yields.[3][4] This guide will detail both methods but will emphasize the protected strategy as the recommended path for achieving the highest quality and yield.
Strategic Decision Workflow: Protected vs. Unprotected Hydroxyl Group
The choice of strategy is a critical decision point in the synthesis plan. The following diagram outlines the two pathways and their key steps.
Recommended Protocol: The O-TBS Protected Strategy
This strategy is the most robust method for incorporating the title amino acid. It involves the temporary protection of the secondary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. The TBS group is highly stable to the acidic (TFA) and basic (DIPEA) conditions of Boc-SPPS but can be selectively removed later.
Part A: Protection of the Hydroxyl Group
This step is performed in solution before the amino acid is used in SPPS.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-O-TBS-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid as a solid or viscous oil, which can be purified by flash chromatography if necessary.
Part B: Incorporation into Boc-SPPS
With the hydroxyl group protected, the amino acid can be coupled using standard, albeit potent, coupling reagents.
Materials & Reagents:
-
Peptide-resin with free N-terminal amine
-
N-Boc-O-TBS-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (3.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
25-50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection
-
10% DIPEA in DMF for neutralization
SPPS Cycle for Incorporation:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 2 minutes, drain, and then for 20 minutes. Wash thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (2x). Wash thoroughly with DMF (5x).
-
Activation: In a separate vessel, dissolve N-Boc-O-TBS-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 2-5 minutes.
-
Scientist's Note: HATU is recommended over HBTU or PyBOP for this hindered amino acid as it forms a more reactive OAt-ester, which helps to drive the coupling to completion and minimize racemization.[5]
-
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 2-4 hours.
-
Scientist's Note: Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling with fresh reagents is necessary.[6]
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next deprotection/coupling cycle.
Part C: Final Cleavage and Deprotection
The TBS group is labile to fluoride ions. It can be removed on-resin before final cleavage or, more commonly, during the final cleavage cocktail if a fluoride source is included. However, the standard and most reliable method is cleavage followed by a separate deprotection step in solution if other silicon-based protecting groups are not present. The most common cleavage reagent for Boc-SPPS is anhydrous Hydrogen Fluoride (HF).
Standard HF Cleavage:
-
Procedure: Treat the final peptide-resin with anhydrous HF containing a scavenger such as anisole (~10% v/v) at 0°C for 1-2 hours.
-
Outcome: This procedure will cleave the peptide from the resin and remove all Boc and benzyl-type side-chain protecting groups. The O-TBS group will remain intact.
Post-Cleavage TBS Deprotection:
-
After HF cleavage and precipitation/lyophilization of the crude peptide, dissolve the peptide in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by HPLC.
-
Quench the reaction with an aqueous buffer (e.g., ammonium acetate) and purify the final deprotected peptide by RP-HPLC.
Alternative Protocol: The Unprotected Strategy (Expert Use)
This high-risk, high-reward strategy forgoes hydroxyl protection. It can save time but requires careful monitoring and potent reagents to minimize O-acylation.
Protocol:
-
Follow the standard Boc-SPPS cycle (Steps 1-3 from Part B above).
-
Activation/Coupling: Use a high excess of reagents. Dissolve this compound (5.0 eq) and HATU (4.9 eq) in DMF. Add DIPEA (10.0 eq) and pre-activate for 1-2 minutes. Immediately add to the resin.
-
Scientist's Note: The high excess and potent activator are used to favor the desired N-acylation kinetically over the competing O-acylation. The reaction should be allowed to proceed for an extended period (4-12 hours).
-
-
Monitoring & Purification: After coupling, proceed with the synthesis. Be aware that the final crude product will likely contain O-acylated or lactonized side products, requiring more rigorous HPLC purification.
| Strategy | Reagent Equivalents (AA:Activating:Base) | Typical Coupling Time | Expected Outcome |
| O-TBS Protected | 3 : 2.9 : 6 (AA:HATU:DIPEA) | 2-4 hours | Higher crude purity, simplified purification, higher overall yield.[3][4] |
| Unprotected | 5 : 4.9 : 10 (AA:HATU:DIPEA) | 4-12 hours | Lower crude purity due to O-acylation side products, more complex purification. |
Mechanism of Action: Mimicking the Transition State
The therapeutic efficacy of peptides containing the (2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid moiety stems from its role as a transition-state isostere for aspartyl proteases. The catalytic mechanism of these enzymes involves two aspartate residues activating a water molecule to hydrolyze a peptide bond. This proceeds through a high-energy tetrahedral intermediate. The statine analog's (S)-hydroxyl group is positioned to perfectly mimic this intermediate, forming strong hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site.[7] This binding is potent and non-hydrolyzable, leading to powerful inhibition of the enzyme.
Sources
- 1. Synthesis and biological activity of new conformationally restricted analogues of pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
Application of (2S,3S)-Boc-Apns-OH in Antiviral Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Building Blocks in Antiviral Therapy
The development of effective antiviral therapeutics is a cornerstone of modern medicine, a field that constantly adapts to the challenge of viral evolution.[1] A key strategy in this endeavor is the targeted inhibition of viral enzymes essential for replication.[2] Viral proteases, in particular, represent a highly validated class of drug targets. These enzymes are responsible for cleaving viral polyproteins into functional units, a critical step in the lifecycle of many viruses, including the Human Immunodeficiency Virus (HIV).[3]
(2S,3S)-Boc-Apns-OH, chemically known as (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid, is a chiral amino acid derivative that serves as a valuable building block in the synthesis of potent protease inhibitors.[4] Its specific stereochemistry is designed to mimic the transition state of peptide cleavage, allowing it to fit with high affinity into the active site of viral proteases. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for synthetic applications, enabling stepwise peptide coupling while preventing unwanted side reactions. This guide provides a comprehensive overview of the application of (2S,3S)-Boc-Apns-OH in the context of antiviral drug development, complete with detailed protocols for its evaluation.
Core Concept: Mechanism of Action as a Protease Inhibitor Precursor
The therapeutic potential of (2S,3S)-Boc-Apns-OH lies in its core structure, (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. This structure is a key component in a class of antiviral drugs known as hydroxyethylamine isosteres. These molecules are designed to mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by aspartic proteases, such as HIV-1 protease.
The hydroxyl group and the adjacent chiral centers of the amino acid backbone are critical for binding to the catalytic aspartate residues in the enzyme's active site. By occupying this site with high affinity, inhibitors synthesized from this scaffold competitively block the protease from processing viral polyproteins, thereby halting the maturation of new, infectious virions. The Boc-protected form, (2S,3S)-Boc-Apns-OH, is the immediate precursor used in solid-phase or solution-phase peptide synthesis to incorporate this crucial pharmacophore into a larger inhibitor molecule.
Experimental Workflows and Protocols
The evaluation of (2S,3S)-Boc-Apns-OH in an antiviral drug discovery pipeline involves its incorporation into a potential inhibitor and subsequent testing of the final compound's efficacy. The following sections detail the protocols for these key experimental stages.
Workflow for Evaluating a Novel Protease Inhibitor Derived from (2S,3S)-Boc-Apns-OH
The overall process can be visualized as a multi-step workflow, starting from the synthesis of the target inhibitor to its biological characterization.
Caption: Workflow for the synthesis and evaluation of a protease inhibitor.
Protocol 1: In Vitro Protease Inhibition Assay
This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay to determine the 50% inhibitory concentration (IC50) of a compound against a viral protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for the viral protease is used. The peptide is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant viral protease (e.g., HIV-1 protease)
-
Fluorogenic protease substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compound (synthesized using (2S,3S)-Boc-Apns-OH) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 2 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 88 µL of assay buffer to all wells.
-
Add 5 µL of the recombinant viral protease solution (final concentration typically in the nanomolar range, to be optimized) to the test wells and positive control wells. Add 5 µL of assay buffer to the negative control (substrate only) wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the fluorogenic substrate solution (final concentration typically 10-20 µM, to be optimized) to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the substrate) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = [1 - (Rate of test well / Rate of positive control)] x 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data Presentation:
| Compound | Target Protease | IC50 (nM) |
| Inhibitor A (from Boc-Apns-OH) | HIV-1 Protease | 15.2 |
| Reference Inhibitor (e.g., Atazanavir) | HIV-1 Protease | 8.5 |
Protocol 2: Cell-Based Antiviral Assay
This protocol outlines a cell-based assay to determine the 50% effective concentration (EC50) of a compound in protecting cells from virus-induced cytopathic effects (CPE).[5]
Principle: Host cells susceptible to a specific virus are infected in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is measured by quantifying the number of viable cells after a period of incubation.[5] Cell viability can be assessed using colorimetric assays such as the MTT or MTS assay.
Materials:
-
Susceptible host cell line (e.g., MT-4 cells for HIV-1)
-
Viral stock with a known titer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well clear microplates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include wells with medium only (cell control) and medium with DMSO (virus control).
-
Viral Infection: Add 100 µL of virus stock (at a multiplicity of infection, MOI, that causes significant CPE in 3-5 days) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate without virus, perform the same compound dilutions and incubation to determine the 50% cytotoxic concentration (CC50).
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbance of test well / Absorbance of cell control) x 100.
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (from the virus-infected plate) and CC50 (from the non-infected plate).
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more promising therapeutic window.
-
Hypothetical Data Presentation:
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Inhibitor A (from Boc-Apns-OH) | HIV-1 | 0.85 | >100 | >117 |
| Reference Inhibitor (e.g., Atazanavir) | HIV-1 | 0.12 | >100 | >833 |
Visualization of the Protease Inhibition Mechanism
The following diagram illustrates the fundamental principle of competitive inhibition of a viral protease.
Caption: Mechanism of viral protease inhibition.
Conclusion and Future Perspectives
(2S,3S)-Boc-Apns-OH is a synthetically versatile and stereochemically defined building block that is integral to the design of potent antiviral agents, particularly HIV-1 protease inhibitors. The protocols provided in this guide offer a standardized framework for researchers to evaluate the efficacy of novel inhibitors derived from this important precursor. While the hypothetical data presented serves as an illustrative example, the true potential of any new compound must be determined through rigorous experimental validation. Future work in this area may involve the use of (2S,3S)-Boc-Apns-OH to develop inhibitors against other viral proteases or to create derivatives with improved pharmacokinetic properties and resistance profiles. The continued application of such rational drug design principles remains a critical component in the global effort to combat viral diseases.
References
- Calugi, C., Guarna, A., & Trabocchi, A. (2014). Identification of constrained peptidomimetic chemotypes as HIV protease inhibitors. European Journal of Medicinal Chemistry, 84, 444-457.
-
Ghosh, A. K., & Osswald, H. L. (2014). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 57(15), 6436–6446. [Link]
-
Patsnap Synapse. (2025). How can we improve our antiviral drug development pipeline? [Link]
-
MySkinRecipes. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. [Link]
-
Longdom Publishing. (n.d.). Novel Targets for Antiviral Drug Development: Promising Pathways. Journal of Antivirals & Antiretrovirals. [Link]
- Cushman, M., et al. (1990). An Approach to the Synthesis of HIV Protease Inhibitors. Annals of the New York Academy of Sciences, 616, 505-507.
-
VirusBank Platform. (n.d.). Cell-based assays. [Link]
Sources
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid [myskinrecipes.com]
- 5. Cell-based assays | VirusBank Platform [virusbankplatform.be]
A Guide to the Stereoselective Synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric Acid: Mechanism and Protocol
Introduction: The Architectural Significance of a Chiral Building Block
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is a non-proteinogenic amino acid derivative of considerable interest to the pharmaceutical industry. Its precisely defined stereochemistry makes it a crucial chiral building block in the synthesis of complex bioactive molecules. Notably, it forms the core of potent HIV protease inhibitors such as KNI-272 and KNI-764, where its specific three-dimensional arrangement is paramount for effective binding to the enzyme's active site.[1][2] The synthesis of this compound with high stereochemical purity is a challenging yet essential task for medicinal chemists and process developers.
This comprehensive guide provides an in-depth exploration of the reaction mechanism and a detailed protocol for the asymmetric synthesis of this compound. The strategy hinges on a pivotal asymmetric hydrogenation step, employing a Ruthenium-BINAP catalyst to establish the desired stereocenters with high fidelity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this important synthetic transformation.
Dissecting the Reaction Mechanism: A Symphony of Stereocontrol
The stereoselective synthesis of this compound is a multi-step process that culminates in the precise installation of two contiguous stereocenters. The key to achieving the desired (2S,3S) configuration lies in the asymmetric hydrogenation of a β-keto ester precursor.
The Noyori Asymmetric Hydrogenation: A Nobel-Winning Strategy
The cornerstone of this synthesis is the Noyori asymmetric hydrogenation, a powerful method for the enantioselective reduction of ketones and β-keto esters.[3][4] The reaction utilizes a chiral Ruthenium catalyst complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The chirality of the BINAP ligand dictates the stereochemical outcome of the hydrogenation.
The currently accepted mechanism for the Ru-BINAP catalyzed hydrogenation of β-keto esters proceeds through an outer-sphere pathway.[3] The key steps are as follows:
-
Catalyst Activation: The Ru(II)-BINAP precatalyst reacts with hydrogen gas to form a catalytically active Ru-hydride species.
-
Substrate Coordination: The β-keto ester substrate coordinates to the ruthenium center. The C2-symmetric nature of the BINAP ligand creates a chiral environment around the metal, leading to a diastereomeric interaction with the substrate.
-
Stereoselective Hydride Transfer: The hydride ligand on the ruthenium is transferred to the carbonyl carbon of the β-keto ester. The facial selectivity of this transfer is directed by the chiral BINAP ligand, which effectively blocks one face of the ketone, allowing the hydride to attack from the less hindered face. This step establishes the new stereocenter at the hydroxyl group.
-
Product Dissociation and Catalyst Regeneration: The resulting β-hydroxy ester product dissociates from the catalyst, which is then regenerated to participate in the next catalytic cycle.
The choice of the (R)- or (S)-BINAP ligand determines the absolute configuration of the resulting alcohol. For the synthesis of the (2S,3S) isomer of our target molecule, the (R)-BINAP ligand is typically employed in the key hydrogenation step.
Visualizing the Stereochemical Control
The following diagram illustrates the proposed transition state for the asymmetric hydrogenation of the β-keto ester precursor with a Ru-(R)-BINAP catalyst, leading to the desired stereochemistry.
Caption: Asymmetric hydrogenation step highlighting the role of the chiral catalyst.
Detailed Synthetic Protocol
This protocol outlines a reliable pathway for the synthesis of this compound, adapted from established literature procedures.
Materials and Reagents
-
Methyl 4-phenyl-2-chloro-3-oxobutanoate
-
[RuCl((R)-BINAP)]2(NEt3) or a similar Ru-(R)-BINAP catalyst
-
Hydrogen gas (high purity)
-
Sodium azide (NaN3)
-
Palladium on carbon (Pd/C, 10%)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (NEt3)
-
Methanol (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Experimental Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Step-by-Step Procedure
Step 1: Asymmetric Hydrogenation of Methyl 4-phenyl-2-chloro-3-oxobutanoate
-
In a high-pressure reactor, dissolve methyl 4-phenyl-2-chloro-3-oxobutanoate (1 equivalent) in anhydrous methanol.
-
Add the Ru-(R)-BINAP catalyst (e.g., [RuCl((R)-BINAP)]2(NEt3), 0.01-0.1 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or HPLC).
-
Carefully depressurize the reactor and concentrate the reaction mixture under reduced pressure to obtain crude methyl (2S,3S)-3-hydroxy-2-chloro-4-phenylbutanoate. This intermediate is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude chloro-hydroxy ester from Step 1 in a suitable solvent such as DMF or acetone.
-
Add sodium azide (NaN3, 1.5-2 equivalents) to the solution.
-
Heat the reaction mixture (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl (2S,3S)-2-azido-3-hydroxy-4-phenylbutanoate.
Step 3: Azide Reduction
-
Dissolve the crude azido-hydroxy ester from Step 2 in ethanol or methanol.
-
Add 10% palladium on carbon (Pd/C, ~10% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude methyl (2S,3S)-2-amino-3-hydroxy-4-phenylbutanoate.
Step 4: Boc Protection
-
Dissolve the crude amino-hydroxy ester from Step 3 in a mixture of THF and water.
-
Add triethylamine (NEt3, 2-3 equivalents) to the solution.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.1-1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate.
Step 5: Saponification
-
Dissolve the crude Boc-protected ester from Step 4 in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 1.5-2 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Concentrate the reaction mixture to remove the methanol.
-
Dilute the residue with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data and Analysis
The successful synthesis of the target compound should be confirmed by a combination of analytical techniques.
Quantitative Data Summary
| Step | Intermediate/Product | Typical Yield | Key Analytical Techniques |
| 1 | Methyl (2S,3S)-3-hydroxy-2-chloro-4-phenylbutanoate | >90% | Chiral HPLC, ¹H NMR |
| 2 | Methyl (2S,3S)-2-azido-3-hydroxy-4-phenylbutanoate | 85-95% | IR (azide stretch), ¹H NMR |
| 3 | Methyl (2S,3S)-2-amino-3-hydroxy-4-phenylbutanoate | >95% | ¹H NMR, Mass Spectrometry |
| 4 | Methyl N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate | 90-98% | ¹H NMR, ¹³C NMR |
| 5 | This compound | 80-90% (after purification) | ¹H NMR, ¹³C NMR, Mass Spectrometry, Optical Rotation, Chiral HPLC |
Characterization of the Final Product
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the phenyl group (multiplets in the aromatic region), and the protons on the butyric acid backbone with appropriate chemical shifts and coupling constants confirming the relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid, the aromatic carbons, and the chiral carbons of the backbone.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule.
-
Optical Rotation: The specific rotation of the final product should be measured and compared with literature values to confirm the enantiomeric purity.
-
Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase is the most reliable method to determine the enantiomeric excess (ee) of the final product.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound is a testament to the power of asymmetric catalysis in modern organic synthesis. The Noyori asymmetric hydrogenation provides a robust and efficient method for establishing the key stereocenters with high fidelity. The detailed protocol provided in this guide offers a practical pathway for the preparation of this valuable chiral building block.
Further research in this area may focus on the development of even more active and selective catalysts, the use of greener solvents, and the optimization of the overall process for large-scale industrial production. The continued availability of high-purity chiral intermediates like this compound will undoubtedly fuel the discovery and development of new and improved therapeutics.
References
- BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. Retrieved from a relevant BenchChem technical note.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511.
- Ghosh, A. K., & Fidanze, S. (2000). A Flexible and Convergent Synthesis of Hydroxyethylamine Dipeptide Isosteres: Application to the Synthesis of HIV Protease Inhibitors. The Journal of Organic Chemistry, 65(22), 7352–7355.
- Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry, 8(2), 7-11.
- Kempf, D. J., et al. (1995). ABT-538 is a potent inhibitor of human immunodeficiency virus protease and has high oral bioavailability in humans. Proceedings of the National Academy of Sciences, 92(7), 2484–2488.
- Mimoto, T., et al. (1992). KNI-227 and KNI-272, potent and orally absorbable inhibitors of human immunodeficiency virus protease. Chemical & Pharmaceutical Bulletin, 40(8), 2251-2253.
- Kiso, Y., et al. (1992). Potent and selective inhibitors of human immunodeficiency virus protease: synthesis and biological evaluation of a series of di-and tripeptides containing a novel (2S, 3S, 4S)-4-amino-3-hydroxy-5-phenyl-N-(2-quinolylcarbonyl) pentanoic acid (AHPP-Q) residue. Journal of medicinal chemistry, 35(21), 3879-3888.
- Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of medicinal chemistry, 51(7), 2078-2087.
- Adachi, M., et al. (2007). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 104(49), 19253-19258.
- Miller, J. F., et al. (2020). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of medicinal chemistry, 63(15), 7863-7904.
-
Pharmaffiliates. (n.d.). N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Retrieved from [Link]
- BOC Sciences. (n.d.). (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. Retrieved from a relevant BOC Sciences product page.
- Hosono, N., et al. (1995).
- The Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- American Chemical Society. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
-
YouTube. (2022, April 23). Noyori Hydrogenation. Retrieved from [Link]
- National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
- National Institutes of Health. (n.d.). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography.
-
PubMed. (n.d.). Absorption of new HIV-1 protease inhibitor, KNI-272, after intraduodenal and intragastric administrations to rats: effect of solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
Sources
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of HIV-1 protease with KNI-272, a tight-binding transition-state analog containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
How to incorporate Boc-AHPBA-OH into a peptide sequence
An Application Guide to the Synthetic Incorporation of Boc-AHPBA-OH into Peptide Sequences
Authored by a Senior Application Scientist
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] This guide provides a detailed technical overview and robust protocols for the incorporation of (S)-2-(tert-butoxycarbonylamino)-3-(4-benzoylphenyl)propanoic acid (Boc-AHPBA-OH), a bulky, non-proteinogenic amino acid, into peptide sequences. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to overcome the inherent challenges, such as steric hindrance, associated with this class of amino acids. The protocols herein are designed as self-validating systems to ensure reliable and reproducible outcomes in your research endeavors.
Introduction: The Strategic Value of Boc-AHPBA-OH
(S)-2-(tert-butoxycarbonylamino)-3-(4-benzoylphenyl)propanoic acid, hereafter referred to as Boc-AHPBA-OH, is a derivative of L-phenylalanine containing a bulky benzophenone moiety. This structural feature is of significant interest in drug discovery and chemical biology. The benzophenone group can act as a photo-crosslinker, allowing for the covalent trapping of peptide ligands within their biological targets (e.g., G-protein coupled receptors) upon UV irradiation, thereby elucidating binding interactions and signaling pathways.[2] Furthermore, the rigid, aromatic side chain can serve as a powerful conformational constraint, locking the peptide backbone into a specific bioactive conformation to enhance potency and selectivity.
However, the very feature that makes Boc-AHPBA-OH valuable—its steric bulk—presents a significant challenge during chemical synthesis. Standard peptide coupling conditions often fail or result in low yields, necessitating specialized strategies. This guide provides the necessary framework to successfully navigate these synthetic hurdles.
Core Principles: Overcoming Steric Hindrance in Peptide Coupling
The formation of a peptide bond is an acylation reaction between the carboxyl group of one amino acid and the amino group of another. In solid-phase peptide synthesis (SPPS), this reaction is driven by activating the incoming Nα-protected amino acid.[3] For sterically hindered residues like Boc-AHPBA-OH, the bulky side chain shields the carboxylic acid, impeding the approach of both the activating agent and the resin-bound amine.
To overcome this, a two-pronged strategy is required:
-
Enhanced Carboxyl Activation: Employing highly reactive coupling reagents that can efficiently generate a potent activated species (e.g., an active ester) despite the steric hindrance.
-
Optimized Reaction Conditions: Adjusting parameters such as reaction time, temperature, and solvent to favor the forward reaction and drive the coupling to completion.
The choice of coupling reagent is paramount. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are sufficient for many standard amino acids, they are often inadequate for challenging couplings.[4] Modern coupling reagents, typically based on phosphonium or aminium (uronium) salts, offer superior reactivity and are essential for incorporating residues like Boc-AHPBA-OH.[5]
Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
For the incorporation of Boc-AHPBA-OH, the Boc/Bzl protection strategy in SPPS is well-suited.[6][7] The Nα-amino group is temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl-based and are removed during the final cleavage step with strong acid (e.g., anhydrous hydrogen fluoride, HF).[8]
Decision Pathway for Coupling Conditions
The following diagram illustrates the decision-making process for selecting the appropriate coupling conditions when encountering a sterically hindered residue like Boc-AHPBA-OH.
Detailed Protocol: Manual Boc-SPPS Incorporation of Boc-AHPBA-OH
This protocol outlines the key steps for incorporating Boc-AHPBA-OH into a growing peptide chain on a solid support. It assumes a 0.1 mmol synthesis scale.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Recommended Grade/Supplier |
| Merrifield or PAM Resin | Solid support for Boc chemistry | 1% DVB, 100-200 mesh |
| Boc-AHPBA-OH | Amino acid to be incorporated | ≥97% Purity |
| Dichloromethane (DCM) | Solvent for swelling and washing | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary reaction solvent | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Boc deprotection | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Neutralization base | Redistilled, >99.5% |
| HATU | Coupling Reagent | >98% Purity |
| Anhydrous HF | Final cleavage from resin | Requires specialized apparatus |
| Scavengers (e.g., Anisole) | Cation scavengers for cleavage | Reagent Grade |
Experimental Workflow
The overall workflow for a single coupling cycle in Boc-SPPS is depicted below.
Step-by-Step Methodology
Pre-Synthesis:
-
Resin Swelling: Place the appropriate amount of resin (e.g., PAM resin, 0.1 mmol) in a reaction vessel. Swell the resin in DCM for 30 minutes, then drain the solvent.[9]
Iterative Cycle (Performed for each amino acid):
-
Nα-Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin.[8] b. Agitate for 2 minutes (pre-wash). Drain. c. Add fresh 50% TFA in DCM and agitate for 25-30 minutes. d. Drain and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
-
Neutralization: a. Add a solution of 10% DIPEA in DCM to the resin. Agitate for 2 minutes. Repeat this step once.[6] b. Wash the resin thoroughly with DCM (5x) to remove excess base.
-
Coupling of Boc-AHPBA-OH (The Critical Step): a. Prepare Activated Solution: In a separate vial, dissolve Boc-AHPBA-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in anhydrous DMF.[5][10] Add DIPEA (8 equivalents, 0.8 mmol) to the solution and allow it to pre-activate for 2-5 minutes. b. Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin. c. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight or the temperature may be slightly elevated (e.g., to 40°C). d. Monitor Reaction: Before washing, take a small sample of the resin beads and perform a Kaiser test. A positive test (blue beads) indicates incomplete coupling, signifying the presence of free primary amines. If the test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activated solution ("double coupling").[11] e. Washing: Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents.
Post-Synthesis:
-
Final Deprotection: Perform a final Nα-Boc deprotection (Step 1) to liberate the N-terminal amine.
-
Drying: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage and Global Deprotection: a. Transfer the dried peptide-resin to a specialized HF cleavage apparatus. b. Add a scavenger, such as anisole (1.0 mL per gram of resin). c. Condense anhydrous HF into the vessel at -78°C and stir the mixture at 0°C for 1-2 hours. d. Evaporate the HF under vacuum. e. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety protocols.[8] Alternative, less hazardous cocktails involving TFMSA/TFA can also be used.[8]
-
Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups. . Precipitate the crude peptide by triturating the resin with ether. c. Extract the peptide from the resin using an appropriate solvent (e.g., 10% acetic acid). d. Lyophilize the aqueous extract to obtain the crude peptide powder. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Mechanism of HATU-Mediated Activation
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective coupling reagent for hindered amino acids. In the presence of a base like DIPEA, it reacts with the carboxylic acid of Boc-AHPBA-OH to form a highly reactive OAt-ester, which rapidly acylates the resin-bound amine.
The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction compared to HOBt-based reagents like HBTU.[5]
Characterization and Quality Control
Post-synthesis, it is crucial to verify the identity and purity of the AHPBA-containing peptide.
Table 2: Standard Analytical QC for Peptide Characterization
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment & Purification | A major peak corresponding to the target peptide, with purity typically >95% after purification.[12] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Identity Confirmation | Observed molecular weight should match the calculated theoretical mass of the peptide containing the AHPBA residue.[13] |
| Amino Acid Analysis (AAA) | Compositional Verification | Confirms the presence and correct ratio of all amino acids, including the non-natural AHPBA residue (if a standard is available). |
Conclusion
The successful incorporation of sterically demanding non-natural amino acids like Boc-AHPBA-OH is a challenging yet achievable goal in peptide synthesis. Success hinges on moving beyond standard protocols and embracing a tailored approach. By selecting high-potency coupling reagents such as HATU, optimizing reaction conditions through extended times or double coupling, and diligently monitoring reaction completeness, researchers can reliably synthesize these valuable modified peptides.[14][15] The protocols and principles outlined in this guide provide a robust foundation for professionals in drug discovery and chemical biology to unlock the full potential of peptides modified with unique structural motifs.
References
-
The Sanderson Group, Durham University. The synthesis of peptides and proteins containing non-natural amino acids. [Link]
-
National Institutes of Health (NIH). (2015). Incorporation of non-canonical amino acids. PubMed Central. [Link]
-
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
-
ACS Publications. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
-
Chemistry LibreTexts. (2023). Peptide Synthesis- Solution-Phase. [Link]
-
Humana Press. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. bachem.com [bachem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. file.globalso.com [file.globalso.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. agilent.com [agilent.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Enantioselective Synthesis of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid
Introduction: The Significance of Stereochemistry in Bioactive Scaffolds
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a cornerstone chiral building block in medicinal chemistry. Its paramount importance lies in its role as a key structural component of numerous protease inhibitors, including those targeting HIV protease.[1] The precise spatial arrangement of the hydroxyl and amino groups at the C2 and C3 positions (the syn relationship) is critical for its biological activity, as these functionalities often mimic the transition state of peptide bond hydrolysis, enabling potent and selective inhibition of target enzymes. Consequently, the development of robust and highly stereoselective synthetic routes to access this specific (2S,3S) isomer is of significant interest to researchers in drug discovery and development.
This guide provides an in-depth analysis of established methodologies for the enantioselective synthesis of this vital compound. We will dissect the mechanistic underpinnings of stereocontrol for each approach, offer detailed, field-proven protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Strategic Overview: Pathways to Stereochemical Precision
The primary challenge in synthesizing (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid lies in the simultaneous and precise control of two adjacent stereocenters. Several powerful strategies in asymmetric synthesis have been successfully applied to this problem. Here, we will focus on three prominent and illustrative approaches:
-
Asymmetric Hydrogenation of a β-Keto Ester Derivative: This method introduces chirality through the stereoselective reduction of a prochiral ketone, leveraging well-established catalyst systems like Ru-BINAP to set one stereocenter, which then directs the formation of the second.
-
Sharpless Asymmetric Aminohydroxylation (AA): A powerful method that directly installs both the amino and hydroxyl groups across a carbon-carbon double bond in a syn fashion with high enantioselectivity, guided by a chiral ligand.
-
Diastereoselective Aldol and Nitroaldol (Henry) Reactions: These classic carbon-carbon bond-forming reactions can be rendered highly stereoselective through the use of chiral auxiliaries or catalysts, building the carbon skeleton while setting the relative and absolute stereochemistry.
The choice of strategy often depends on factors such as starting material availability, scalability, and the desired protecting group scheme for downstream applications.
Method 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This strategy relies on the highly predictable stereocontrol exerted by chiral ruthenium-diphosphine complexes in the hydrogenation of β-keto esters. The synthesis begins with a commercially available precursor and sequentially builds the required stereochemistry. A notable advantage of this route is the high optical purity achievable in the key hydrogenation step.[2]
Causality of Stereocontrol: The Power of Chiral Ligands
The enantioselectivity of the key reduction step is governed by the chiral environment created by the Ruthenium-(R)-BINAP complex. The C2-symmetric BINAP ligand forms a chiral pocket around the metal center.[3] The substrate, methyl 4-phenyl-2-chloro-3-oxobutyrate, coordinates to the ruthenium, and the hydride is delivered preferentially to one face of the ketone, dictated by the steric and electronic interactions with the phenyl groups of the BINAP ligand. This results in the formation of the (3R)-hydroxy group with high enantiomeric excess. The subsequent SN2 reaction with an azide nucleophile proceeds with inversion of configuration at C2, ultimately leading to the desired (2S,3S) product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (2S,3S)-AHPBA via Asymmetric Hydrogenation.
Detailed Experimental Protocol
This protocol is adapted from the work of Yuasa (2021).[2][4]
Step 1: Synthesis of Methyl 4-phenyl-2-chloro-3-oxobutyrate (3)
-
To a solution of methyl 4-phenyl-3-oxobutanoate (commercially available) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess SO₂Cl₂ under reduced pressure.
-
Dissolve the residue in toluene and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: EtOAc/n-hexane, 1:5) to yield the α-chloro-β-ketoester as an oily product (typical yield: 88%).
Step 2: Asymmetric Hydrogenation to Methyl (2S)-chloro-(3R)-hydroxy-4-phenylbutyrate (4a)
-
In a high-pressure autoclave under a nitrogen atmosphere, charge the α-chloro-β-ketoester (3) dissolved in isopropanol.
-
Add the catalyst, [NH₂Et₂][{RuCl((R)-p-tolyl-BINAP)}₂μ-Cl)₃] (approx. 0.025 mol%).
-
Replace the nitrogen atmosphere with hydrogen gas, pressurizing the autoclave to 3 MPa.
-
Heat the reaction mixture to 50 °C and stir for approximately 30 hours.
-
After cooling and carefully venting the hydrogen, concentrate the reaction mixture.
-
The resulting product is typically used in the next step without further purification (typical yield: 95%).
Step 3: Epoxidation to Methyl (2S,3S)-2,3-epoxy-4-phenylbutyrate (5)
-
Dissolve the crude hydroxyester (4a) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to afford the epoxide (typical yield: 95%).
Step 4 & 5: Azide Opening, Protection, and Saponification to Final Product (1)
-
The epoxide (5) is subjected to a regioselective ring-opening with trimethylsilyl azide (TMS-N₃) in the presence of a Lewis acid like titanium isopropoxide, which yields a protected amino alcohol intermediate.
-
The resulting amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
The methyl ester is then saponified using a base such as lithium hydroxide (LiOH).
-
Acidic workup followed by purification (e.g., recrystallization from ethyl acetate) yields the final product, (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid (1). (Typical yield over the final steps: 50%).[4]
Method 2: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation is an elegant and powerful method for the direct conversion of an alkene into a vicinal amino alcohol.[5] For the synthesis of the target molecule, an ethyl cinnamate substrate is used. The reaction proceeds with syn-selectivity, and the enantioselectivity is controlled by the choice of a chiral cinchona alkaloid-derived ligand.
Causality of Stereocontrol: Ligand-Controlled Regio- and Enantioselectivity
The AA reaction mechanism involves the formation of a chiral osmium-imido species which then undergoes a cycloaddition with the alkene.[6] The stereochemical outcome is dictated by the chiral ligand, which creates a binding pocket that favors the approach of the alkene from a specific face.
A critical aspect of the AA of cinnamates is regioselectivity—whether the nitrogen atom adds to the α or β position relative to the ester. This is profoundly influenced by the core structure of the chiral ligand.[7]
-
(DHQ)₂-PHAL (Phthalazine core): Typically directs the nitrogen to the α-position, yielding the β-hydroxy-α-amino acid derivative (the "isoserine" product).
-
(DHQ)₂-AQN (Anthraquinone core): Reverses the regioselectivity, directing the nitrogen to the β-position to yield the desired α-hydroxy-β-amino acid derivative (the "serine" product).[7]
This ligand-based control allows for the selective synthesis of either regioisomer from the same starting material, a powerful feature of this methodology. For our target (2S,3S) isomer, the (DHQD)₂-AQN ligand would be the appropriate choice.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (2S,3S)-AHPBA via Sharpless AA.
Representative Experimental Protocol
This is a general protocol for the AA of cinnamates, which can be optimized for the specific synthesis of the target molecule.
-
To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (1 part) and water (1 part).
-
Add the chiral ligand, (DHQD)₂-AQN (1-2 mol%).
-
Add the nitrogen source, such as N-bromoacetamide (1.1 equivalents).
-
Add potassium carbonate (K₂CO₃, 3 equivalents).
-
Cool the mixture to 0 °C and add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.5-1 mol%).
-
Stir the mixture for 5-10 minutes until it becomes homogeneous and orange.
-
Add ethyl cinnamate (1 equivalent) and stir the reaction vigorously at 0 °C or room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding sodium sulfite.
-
Stir for 30-60 minutes, then extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting N-acetylated α-hydroxy-β-amino ester by column chromatography.
-
Subsequent hydrolysis of the ester and amide groups under acidic or basic conditions will yield the final product, (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.
Method 3: Diastereoselective Nitroaldol (Henry) Reaction
The Nitroaldol or Henry reaction is a classic C-C bond formation between a nitroalkane and an aldehyde.[8] By employing a chiral starting material or a chiral catalyst, this reaction can be guided to produce the desired stereoisomer. This route is particularly attractive as the nitro group can be readily reduced to the required amine functionality.
Causality of Stereocontrol: Chelation and Steric Hindrance
To achieve the desired syn-stereochemistry, the reaction conditions must favor a specific transition state. In the case of synthesizing a precursor to Bestatin ((2S,3R) isomer), a chelation-controlled transition state is often invoked.[9] For instance, starting with a Boc-protected D-phenylalaninal, the aldehyde oxygen and the Boc-carbonyl oxygen can form a chelate with a metal cation (e.g., Na⁺). Nitromethane then attacks from the less sterically hindered face, leading to the anti-product.[9]
To obtain the desired syn-(2S,3S) isomer, one would typically start with an L-phenylalaninal derivative and select conditions that favor a non-chelated, Felkin-Anh-type open transition state, or use specific chiral catalysts that enforce a syn outcome.[8] The choice of base, solvent, and additives like crown ethers can significantly influence the diastereoselectivity by modulating the degree of chelation.[7]
Synthetic Workflow Diagram
Caption: Conceptual workflow for the synthesis of (2S,3S)-AHPBA via a Henry reaction.
Conceptual Protocol
A specific, high-yielding protocol for the (2S,3S) isomer is less commonly detailed than for its (2S,3R) diastereomer. However, the general principles are as follows:
-
Starting Material: Begin with an enantiomerically pure, N-protected L-phenylalaninal (e.g., N-Boc-L-phenylalaninal).
-
Reaction Conditions: Dissolve the aldehyde in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Add nitromethane and a catalyst system. This is the critical step for stereocontrol. Options include:
-
A chiral copper(II) complex with a chiral ligand (e.g., a bis(oxazoline) or amino alcohol ligand) and a mild base.[10]
-
An organocatalyst that can promote a syn-selective addition.
-
-
Stir the reaction at a controlled temperature (often sub-ambient, from 0 °C to -78 °C) until completion.
-
Workup and Purification: Quench the reaction and purify the resulting β-nitro alcohol by column chromatography.
-
Conversion to Amine: Reduce the nitro group to an amine using methods like catalytic hydrogenation (e.g., H₂, Raney Ni, or Pd/C) or chemical reduction (e.g., Zn/HCl).
-
Final Steps: The resulting amino alcohol can then be carried forward, which may involve oxidation of the primary alcohol to a carboxylic acid (via a Nef reaction or similar transformation) and appropriate protecting group manipulations to yield the final product.
Comparative Analysis of Synthetic Strategies
| Parameter | Asymmetric Hydrogenation (Ru-BINAP) | Sharpless Asymmetric Aminohydroxylation | Diastereoselective Nitroaldol (Henry) Reaction |
| Key Advantage | High enantioselectivity, well-established catalyst system. | Direct installation of both stereocenters in one step. | Utilizes readily available starting materials. |
| Key Challenge | Multi-step synthesis, use of high-pressure H₂. | Use of toxic and expensive osmium catalyst, regioselectivity can be an issue. | Control of diastereoselectivity can be challenging and highly condition-dependent. |
| Stereocontrol | Ligand-controlled hydrogenation. | Ligand-controlled syn-addition and regioselectivity. | Substrate control (chelation vs. non-chelation) or catalyst control. |
| Typical Yield | Good to high overall yield.[4] | Moderate to high yield.[11] | Variable, highly dependent on substrate and catalyst.[10] |
| Enantio-/Diastereo-selectivity | High ee (>95%).[4] | High ee (>90%), syn-selective.[7] | Can achieve high dr (>16:1 for some isomers).[7] |
| Scalability | Feasible, but requires specialized high-pressure equipment. | Challenging due to the cost and toxicity of osmium. | Generally scalable, but optimization may be required. |
Conclusion and Outlook
The enantioselective synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid can be successfully achieved through several robust synthetic strategies. The Asymmetric Hydrogenation route offers a reliable and high-yielding pathway with excellent enantiocontrol, albeit over multiple steps. The Sharpless Asymmetric Aminohydroxylation provides a more convergent approach, with the notable feature of ligand-controlled regioselectivity, but is hampered by the use of osmium. Finally, the Nitroaldol (Henry) Reaction presents a versatile and economical option, though achieving high syn-selectivity for this specific target may require careful optimization of catalysts and conditions.
The selection of the most appropriate method will be dictated by the specific constraints and goals of the research program, including scale, cost, available equipment, and the need for specific protecting group schemes in subsequent synthetic steps. Continued innovation, particularly in the development of more efficient and environmentally benign catalysts for aldol-type reactions and aminohydroxylations, will undoubtedly further refine and improve access to this critical chiral building block.
References
-
Shang, S., Willems, A. V., & Chauhan, S. S. (2018). A practical diastereoselective synthesis of (−)-bestatin. Journal of Peptide Science, 24(3), e3067. [Link]
-
Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]
-
Osorio-Lozada, A., et al. (2021). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 11(1), 1-26. [Link]
-
Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7548–7560. [Link]
-
Shang, S., Willems, A. V., & Chauhan, S. S. (2018). A practical diastereoselective synthesis of (−)-bestatin. Journal of Peptide Science, 24(3), e3067. [Link]
-
Evans, D. A. (2014). Evans Aldol Reaction. Chem-Station Int. Ed.[Link]
-
Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(24), 6299-6303. [Link]
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7548–7560. [Link]
-
Osorio-Lozada, A., et al. (2021). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 11(1), 1-26. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry, 8, 139-155. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(24), 6299-6303. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]
-
Feng, X., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews, 49(1), 136-163. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
-
Sharpless Catalytic Asymmetric Aminohydroxylation. (n.d.). ResearchGate. [Link]
-
Kim, H., et al. (2015). Stereoselective Synthesis of Novel Bestatin Analogs. Bulletin of the Korean Chemical Society, 36(1), 312-316. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
-
Islam, S., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2·H2O Complex. Catalysts, 11(10), 1208. [Link]
-
Islam, S., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2·H2O Complex. Catalysts, 11(10), 1208. [Link]
-
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). MySkinRecipes. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
Sharpless Lab. (n.d.). Publications. The Scripps Research Institute. [Link]
-
Ikunaka, M., et al. (2003). A Practical Diastereoselective Synthesis of β-Amino-α-hydroxy Carboxylates. Tetrahedron: Asymmetry, 14(23), 3639-3641. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]
- 4. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Synthesis of Bestatin via Stereochemical Inversion and Peptide Coupling of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Abstract: Bestatin, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a potent inhibitor of several aminopeptidases and a significant immunomodulating agent.[1][2] Its synthesis is a key topic in medicinal chemistry. This document provides a detailed guide on the synthesis of bestatin utilizing N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid as the starting material for the non-proteinogenic α-hydroxy-β-amino acid core. A critical feature of this synthetic route is the requisite stereochemical inversion of the C2 hydroxyl group to achieve the biologically active (2S,3R) configuration from the (2S,3S) precursor. This note elucidates the scientific rationale behind the protecting group strategy, the inversion chemistry, peptide coupling, and deprotection steps, followed by a comprehensive, step-by-step laboratory protocol.
Scientific Rationale and Strategy
The synthesis of Bestatin from the specified (2S,3S) precursor is a multi-step process that hinges on precise stereochemical control and efficient peptide bond formation. The overall strategy is designed to address two primary challenges: preventing unwanted side reactions at the reactive amino group and inverting a key stereocenter to match the natural product's configuration.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[3][4] Its function is to temporarily "mask" the nucleophilic α-amino group of the 3-amino-2-hydroxy-4-phenyl-butyric acid moiety.[5][6] This protection is essential for two reasons:
-
Preventing Self-Polymerization: Without the Boc group, the amine of one molecule could react with the activated carboxylic acid of another, leading to unwanted polymer chains.
-
Ensuring Regioselectivity: The Boc group ensures that during the coupling step, the amino group of the L-leucine ester is the sole nucleophile that attacks the activated carboxylic acid of the phenyl-butyric acid derivative, leading to the desired dipeptide.[7]
The Boc group is favored for its stability under a wide range of reaction conditions and its clean, quantitative removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), which typically do not disturb other functional groups or the newly formed peptide bond.[8]
The Critical Stereochemical Inversion
The target molecule, Bestatin, possesses a (2S,3R) configuration at the α-hydroxy-β-amino acid core.[1][9] The provided starting material has a (2S,3S) configuration. Therefore, a stereochemical inversion at the C2 hydroxyl position is a mandatory step in the synthetic pathway.
A highly effective method for achieving this inversion is the Mitsunobu reaction . This reaction allows for the inversion of a secondary alcohol's stereochemistry with high fidelity. The process involves activating the hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by nucleophilic substitution (Sɴ2) with a carboxylate nucleophile (e.g., p-nitrobenzoic acid). The Sɴ2 attack inherently proceeds with an inversion of configuration. Subsequent hydrolysis of the resulting ester liberates the inverted hydroxyl group, yielding the required (2S,3R) stereoisomer. A similar strategy has been successfully applied in related syntheses.[10]
Peptide Bond Formation: The Coupling Reaction
The formation of the amide (peptide) bond between the N-Boc-(2S,3R)-AHPBA intermediate and an L-leucine ester is the central construction step. This reaction is not spontaneous and requires a coupling reagent to activate the carboxylic acid.[11][12]
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators.[13][14] The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the L-leucine ester.
To enhance reaction efficiency and, crucially, to suppress racemization at the activated stereocenter, additives like 1-hydroxybenzotriazole (HOBt) are often included.[15] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and couples cleanly with the amine.
Final Deprotection
Once the protected dipeptide is formed, the final step is the removal of all protecting groups to yield Bestatin. This is typically a two-stage process:
-
Ester Hydrolysis/Hydrogenolysis: If a simple alkyl ester (e.g., methyl ester) of leucine is used, it is cleaved by saponification (base-mediated hydrolysis). If a benzyl ester is used, it is cleaved under mild, neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which avoids potential side reactions associated with strong bases.
-
Boc Group Removal: The N-Boc group is removed by acidolysis with TFA, as previously described.
Visualized Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Overall workflow for Bestatin synthesis from the (2S,3S) precursor.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are hazardous and should be handled with care.
Protocol 1: Stereochemical Inversion via Mitsunobu Reaction
This protocol converts this compound to its (2S,3R) diastereomer.
Part A: Inversion and Esterification
-
Setup: To an oven-dried, 3-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M concentration of the starting acid). Cool the flask to 0 °C in an ice bath.
-
Addition: While stirring vigorously, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. The characteristic red-orange color of the azodicarboxylate should dissipate.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup:
-
Remove THF under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product (the p-nitrobenzoate ester) by flash column chromatography on silica gel.
-
Part B: Hydrolysis of the Ester
-
Setup: Dissolve the purified ester from Part A in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Acidify the mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting solid, N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenyl-butyric acid, can be used in the next step, often without further purification.
-
Protocol 2: Peptide Coupling
This protocol couples the inverted intermediate with L-leucine benzyl ester.
| Reagent | M.W. | Purpose | Molar Eq. |
| N-Boc-(2S,3R)-AHPBA | 295.35 | Carboxylic Acid Component | 1.0 |
| L-Leucine Benzyl Ester p-Tosylate | 393.50 | Amine Component | 1.1 |
| EDC·HCl | 191.70 | Coupling Reagent | 1.2 |
| HOBt | 135.12 | Racemization Suppressant | 1.2 |
| N-Methylmorpholine (NMM) | 101.15 | Base | 2.2 |
| Anhydrous DMF | - | Solvent | - |
-
Setup: In a dry flask under argon, dissolve N-Boc-(2S,3R)-AHPBA (1.0 eq), L-leucine benzyl ester p-tosylate salt (1.1 eq), and HOBt (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Basification: Cool the solution to 0 °C and add N-methylmorpholine (NMM) (2.2 eq). Stir for 10 minutes.
-
Activation: Add EDC·HCl (1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude protected dipeptide.
-
Purify by flash column chromatography.
-
Protocol 3: Final Deprotection
Part A: Benzyl Ester Hydrogenolysis
-
Setup: Dissolve the purified protected dipeptide from Protocol 2 in methanol.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~10% by weight).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature. Monitor by TLC. The reaction is typically complete in 4-8 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to yield the Boc-protected Bestatin.
Part B: Boc Group Removal
-
Setup: Dissolve the product from Part A in dichloromethane (DCM).
-
Cleavage: Add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Workup: Concentrate the solution under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by preparative HPLC to yield Bestatin as a white solid.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Mitsunobu Reaction | Impure/wet reagents or solvent. | Ensure all reagents are pure and solvents are anhydrous. Perform under a strict inert atmosphere. |
| Steric hindrance. | Increase reaction time and/or temperature slightly (e.g., to 40 °C). | |
| Incomplete Peptide Coupling | Inefficient activation. | Ensure the EDC is fresh. Consider using a more potent coupling reagent like HATU or PyBOP, especially if steric hindrance is suspected. |
| Deactivated amine component. | Ensure the free base of the leucine ester is properly generated by the added base (NMM). | |
| Epimerization/Racemization | Over-activation or prolonged reaction at high temperature. | Maintain low temperatures (0 °C) during the addition of the coupling reagent. Ensure an adequate amount of HOBt is present. |
| Incomplete Deprotection | Inactive Pd/C catalyst. | Use fresh, high-quality catalyst. Ensure proper hydrogen atmosphere and vigorous stirring. |
| Insufficient TFA or reaction time. | Increase reaction time for Boc removal or use a larger excess of TFA. |
References
- Nishizawa, R., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695-9.
- Reddy, K. L., et al. (2015). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances.
- Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- APExBIO. (n.d.). Bestatin – Aminopeptidase Inhibitor. APExBIO Technology LLC.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- ResearchGate. (n.d.). The synthetic route of Bestatin.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PMC - NIH.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal.
- Kobayashi, S., et al. (1999). Novel Synthesis of (-)-Bestatin From L-Aspartic Acid. Bioscience, Biotechnology, and Biochemistry, 63(7), 1304-7.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (n.d.). Chirospecific synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar: Application to (-)-bestatin.
- Thermo Fisher Scientific. (n.d.). N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine, 97%. Thermo Fisher Scientific.
- PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Joechem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- MDPI. (2021).
Sources
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine, 97% 500 mg | Request for Quote [thermofisher.com]
- 10. Novel Synthesis of (-)-Bestatin from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epimerisation in Peptide Synthesis [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Welcome to our dedicated technical support guide for the synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (Boc-AHPBA). This valuable chiral building block is a critical intermediate in the development of pharmaceuticals, most notably as a precursor for HIV protease inhibitors like Darunavir.[1][2] Achieving high yield and diastereoselectivity is paramount for the efficiency and cost-effectiveness of the overall drug synthesis campaign.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will first address specific problems in a troubleshooting format, followed by answers to frequently asked questions regarding the synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Overall Yield (<70%) with Complex Mixture in Crude Product
Symptom: After the final workup, the isolated mass is significantly lower than the theoretical maximum, and TLC or crude HPLC/NMR analysis shows multiple spots or peaks of comparable intensity.
Possible Cause A: Inefficient Boc Protection The initial protection of the amine is a critical step. Incomplete reaction leaves free amine starting material, which can undergo side reactions in subsequent steps. Conversely, harsh conditions can lead to byproduct formation.
Solution A: Optimization of the Boc-Protection Step
-
Reagent Choice: Use di-tert-butyl dicarbonate (Boc)₂O as the protecting agent. It is generally clean and efficient.
-
Base Selection: Employ a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a biphasic system (e.g., dioxane/water). Strong organic bases like triethylamine (TEA) can sometimes promote side reactions or epimerization.[3]
-
Stoichiometry & Monitoring: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). Monitor the reaction progress meticulously by TLC until all the starting amino acid is consumed.
-
Temperature Control: Run the reaction at room temperature or slightly below (0 °C to RT) to minimize potential side reactions.
Possible Cause B: Poor Diastereoselectivity The primary challenge in this synthesis is the creation of the two adjacent chiral centers at C2 (hydroxyl) and C3 (amino). The formation of other diastereomers ((2R,3S), (2R,3R), or (2S,3R)) is a common cause of low yields of the desired (2S,3S) isomer.
Solution B: Enhancing Stereocontrol The choice of synthetic route is critical for stereoselectivity. One highly effective method is the Sharpless Asymmetric Dihydroxylation of a corresponding cinnamyl derivative.[1]
-
Catalyst System: Utilize the AD-mix-β ("beta") formulation for the dihydroxylation of a trans-cinnamate ester, which is known to favor the (2S,3S) diastereomer.
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C) to maximize stereoselectivity.
-
Alternative Routes: Consider other stereoselective methods such as a Crimmins titanium-mediated aldol addition, which can also provide high diastereoselectivity for the syn aldol adduct needed for the (2S,3S) product.[1][4]
Possible Cause C: Product Loss During Workup and Purification The product has both a carboxylic acid and a hydroxyl group, making it relatively polar and water-soluble, which can lead to losses during aqueous extractions.
Solution C: Refined Workup & Purification Protocol
-
Acidification: After the reaction is complete (e.g., after saponification of an ester intermediate), carefully acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid like 1M HCl or 1M citric acid solution.[5] This ensures the carboxylic acid is fully protonated, making it more soluble in organic solvents.
-
Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate (EtOAc), and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery from the aqueous phase.[6]
-
Purification: Silica gel column chromatography is often necessary. A gradient elution system starting with a less polar mixture (e.g., dichloromethane/methanol = 98:2) and gradually increasing the polarity can effectively separate the desired product from non-polar impurities and other diastereomers.[5]
Problem 2: Presence of Diastereomeric Impurities in Final Product
Symptom: The final product's ¹H NMR spectrum shows doubled or complex signals for the C2 and C3 protons, and chiral HPLC analysis confirms the presence of more than one stereoisomer.
Possible Cause: Epimerization The stereocenter alpha to the carbonyl group (C2) is susceptible to epimerization, especially under basic conditions during ester hydrolysis (saponification).
Solution: Mild Hydrolysis Conditions
-
Reagent: Use lithium hydroxide (LiOH) in a THF/water mixture at a controlled low temperature (e.g., 0 °C). LiOH is often preferred over NaOH or KOH for saponifying hindered esters and can reduce the risk of epimerization.
-
Monitoring: Follow the reaction by TLC. As soon as the starting ester is consumed, immediately proceed with the acidic workup to quench the base and prevent prolonged exposure that could lead to epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for a high-yield synthesis of Boc-AHPBA?
While several routes exist, starting from L-Phenylalanine is a common and effective strategy. The inherent chirality of the starting material provides a strong foundation for controlling the stereochemistry at C3. The challenge then becomes the diastereoselective introduction of the hydroxyl group at C2.
Q2: How can I confirm the stereochemistry of my final product?
Confirmation of the (2S,3S) configuration requires advanced analytical techniques.
-
Chiral HPLC: This is the most direct method. Using a chiral column (e.g., Chiralpak) can separate the different stereoisomers, allowing for quantification of diastereomeric and enantiomeric purity.
-
NMR Spectroscopy: While standard ¹H NMR can indicate the presence of multiple diastereomers, determining the relative configuration often requires more complex NMR experiments like NOESY or comparison to well-characterized literature data.
-
X-ray Crystallography: If the final product can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry.
Q3: My reaction stalls during the Boc-protection step. What should I do?
Incomplete protection is often due to reagent quality or insufficient activation.
-
Check Reagents: Ensure the (Boc)₂O is fresh and has been stored properly. Check that the solvent is anhydrous if the reaction conditions require it.
-
Increase Equivalents: If monitoring shows a stalled reaction, a small additional charge of (Boc)₂O (0.1-0.2 eq.) can be added.
-
pH Adjustment: For reactions in aqueous media, ensure the pH is slightly basic (8-9) to keep the amine nucleophilic.
Q4: Are there alternatives to the Boc protecting group for this synthesis?
Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is widely used due to its stability under a broad range of nucleophilic and basic conditions and its clean, acid-labile deprotection, which is often compatible with other functionalities in a larger synthetic scheme.[7][8] Deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[3][9]
Data & Protocols
Table 1: Troubleshooting Matrix for Boc-AHPBA Synthesis
| Symptom | Probable Cause | Recommended Solution |
| Low overall yield | Poor stereocontrol during hydroxylation | Use a stereoselective method like Sharpless Asymmetric Dihydroxylation (with AD-mix-β). |
| Product loss during workup | Acidify to pH 2-3 before extraction; use a polar solvent like Ethyl Acetate for multiple extractions.[5] | |
| Multiple spots on TLC | Incomplete Boc-protection | Monitor reaction closely; ensure 1.1-1.2 eq. of (Boc)₂O; use a mild base like NaHCO₃. |
| Diastereomers in NMR | Epimerization during ester hydrolysis | Use milder saponification conditions (e.g., LiOH at 0 °C) and limit reaction time. |
| Reaction fails to proceed | Poor reagent quality or conditions | Use fresh reagents; ensure proper solvent and pH for the specific reaction step. |
Protocol 1: General Procedure for Boc-Protection of (2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid Ester
This protocol outlines a general procedure for the N-Boc protection step, assuming a methyl or ethyl ester of the amino acid is the starting material.
Materials:
-
(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid ester (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)
-
Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the amino acid ester (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0-3.0 eq.) to the solution and stir until dissolved.
-
Add (Boc)₂O (1.2 eq.) to the mixture portion-wise at room temperature.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC (staining with ninhydrin will show the disappearance of the free amine).
-
Once the reaction is complete, add water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.[5]
-
Purify by silica gel chromatography if necessary.
Visual Workflows
Diagram 1: General Synthetic Workflow
This diagram illustrates a common synthetic pathway starting from L-phenylalanine.
Caption: A common synthetic route to the target compound.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Sources
- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir a" by Jordan M. Witte, Emmanuel Ayim et al. [ir.library.illinoisstate.edu]
- 5. rsc.org [rsc.org]
- 6. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Navigating the Labyrinth of Boc Deprotection: A Technical Support Guide
Welcome to the Technical Support Center dedicated to overcoming the challenges inherent in the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter hurdles in this common yet sometimes problematic synthetic transformation. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and optimize your deprotection strategies.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common issues encountered during Boc deprotection in a direct question-and-answer format.
Q1: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue stemming from several factors. Insufficient acid strength or concentration is a primary culprit; the acidic conditions may not be potent enough to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.[1][2] Low reaction temperatures (e.g., 0 °C) can also significantly slow the reaction rate.[2] In the context of solid-phase peptide synthesis (SPPS), poor resin swelling in the deprotection solvent can hinder the acid's access to the peptide chains.[1] Furthermore, certain amino acid residues, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to cleavage under standard TFA treatment.[1][3]
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents: For substrates with basic moieties, ensure a sufficient excess of acid is used.[4] Switching from a solution of TFA in a solvent like dichloromethane (DCM) to neat TFA can be effective.
-
Elevate the Temperature: Allowing the reaction to warm to room temperature can often drive it to completion.[2]
-
Extend Reaction Time: Some challenging deprotections may require several hours or even overnight stirring.[4]
-
Change the Acidic System: For particularly stubborn cases, a stronger acidic system like 4M HCl in dioxane can be a powerful alternative.[5]
Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
A2: The formation of side products is most often attributed to the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[5][6] This electrophilic carbocation can then alkylate nucleophilic residues within your molecule, leading to undesired modifications.[5][6]
Commonly Affected Residues and Side Products:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[5][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][7] Methionine is also prone to oxidation to methionine sulfoxide.[5][7]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[5][7]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[5][7]
Prevention Strategy: The Use of Scavengers Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cation before it can react with your substrate.[5][7] The choice of scavenger depends on the sensitive residues present in your molecule.
Q3: My compound contains other acid-sensitive functional groups. How can I selectively remove the Boc group?
A3: This is a classic challenge of orthogonal protection strategies. When dealing with substrates containing other acid-labile groups such as tert-butyl esters or acetals, standard strong acid conditions (e.g., neat TFA) are often too harsh.[4]
Alternative, Milder Deprotection Methods:
-
Milder Acidic Conditions: Using a lower concentration of TFA in DCM or switching to a milder acid like phosphoric acid or p-toluenesulfonic acid, sometimes with gentle heating, can achieve selectivity.[8]
-
Lewis Acids: In some cases, Lewis acids like AlCl3 can selectively cleave the Boc group.[9]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection and has been shown to be compatible with acid-labile functionalities.[4][10][11]
-
Thermal Deprotection: For thermally stable molecules, heating in a suitable solvent can effect Boc removal without the need for acid, thus preserving other acid-sensitive groups.[12][13]
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a more detailed, issue-based approach to problem-solving during Boc deprotection.
Issue 1: Incomplete Deprotection
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Acid Strength/Concentration | Monitor the reaction by TLC or LC-MS; the presence of starting material indicates incomplete reaction.[4] | Increase the concentration of TFA, or switch to a stronger acid system like 4M HCl in dioxane.[5] |
| Inadequate Reaction Time or Temperature | The reaction appears to stall with both starting material and product present after the standard reaction time. | Extend the reaction time at room temperature. If necessary, gently warm the reaction, keeping in mind the stability of your compound.[2] |
| Steric Hindrance | Deprotection of Boc groups on sterically crowded amines is often slower. | Use more forcing conditions, such as neat TFA or prolonged reaction times with a stronger acid system.[5] |
| Poor Resin Swelling (SPPS) | The resin beads appear clumped or do not swell significantly in the deprotection solvent. | Ensure the use of a good swelling solvent like DCM. Pre-washing the resin with the deprotection solution can also help.[1] |
Issue 2: Side Product Formation
| Side Product Type | Commonly Affected Residues | Recommended Scavenger(s) |
| t-Butylation | Tryptophan, Tyrosine, Methionine, Cysteine | Triisopropylsilane (TIS), Triethylsilane (TES), Thioanisole[5][8] |
| Oxidation | Methionine | Thioanisole, Ethanedithiol (EDT)[5] |
| Sulfonium Salt Formation | Methionine | Thioanisole[7] |
A general-purpose and effective scavenger cocktail for many sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5][8] For peptides with multiple sensitive residues, a more comprehensive mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[8]
Section 3: Experimental Protocols
Standard Boc Deprotection Protocol (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).[5]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[5] The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[14] This can take anywhere from 30 minutes to a few hours.[14]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.[14]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[14]
-
Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. For example, add 2.5-5% (v/v) of Triisopropylsilane (TIS).[8]
-
Deprotection: Add TFA to the reaction mixture (typically to a final concentration of 50-95%).
-
Monitoring and Work-up: Follow the same procedure as the standard protocol.
Section 4: Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key mechanisms and decision-making workflows.
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Available at: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Available at: [Link]
-
Wordpress. Specific solvent issues with BOC deprotection. Available at: [Link]
-
Scribd. Water Boc Deprotection | PDF | Amine | Chemical Reactions. Available at: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Available at: [Link]
-
PubMed. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Available at: [Link]
-
ResearchGate. Any suggestion on Boc deprotection without using acid?. Available at: [Link]
-
Reddit. Boc De-protection : r/Chempros. Available at: [Link]
-
Reddit. Removal of Boc protecting group as workup? : r/chemistry. Available at: [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Welcome to the technical support guide for the synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (Boc-AHPBA). This crucial chiral building block is a cornerstone in the development of numerous pharmaceuticals, particularly protease inhibitors. Its synthesis, while well-established, is nuanced, with several potential side reactions that can impact yield, diastereoselectivity, and overall purity.
This guide is structured to provide researchers with practical, in-depth solutions to common challenges encountered during the synthesis. We will move from the primary synthetic strategy to frequently asked questions, detailed troubleshooting, and finally, robust experimental protocols.
I. The Synthetic Strategy: A Workflow Overview
The most reliable and stereoselective route to (2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid relies on the Sharpless Asymmetric Aminohydroxylation (AA) of a trans-cinnamate ester. This key step establishes both the C2 and C3 stereocenters with high fidelity in a single transformation. The subsequent N-protection and saponification are typically straightforward but require careful handling to prevent side reactions.
Caption: Overall synthetic workflow.
II. Frequently Asked Questions (FAQs)
Q1: My major product is N-Boc-(2S,3R)-2-amino-3-hydroxy-4-phenylbutyric acid. What caused this reversal of regiochemistry?
A1: This is the most common and critical side reaction in this synthesis, and it is almost certainly due to the choice of the chiral ligand in the Sharpless Asymmetric Aminohydroxylation step. The regioselectivity is controlled by the ligand, not the substrate.[1]
-
For the desired C3-amino, C2-hydroxy product (isoserine backbone): You must use a phthalazine (PHAL) ligand, such as (DHQ)₂PHAL .
-
For the undesired C2-amino, C3-hydroxy product (serine backbone): You have likely used an anthraquinone (AQN) ligand, such as (DHQ)₂AQN .
This dramatic reversal of regioselectivity is a known phenomenon and highlights the importance of meticulous reagent selection.[1][2]
Caption: Ligand choice dictates regioselectivity.
Q2: My final product shows two diastereomers by HPLC. Where did the (2S,3R)-anti-diastereomer come from?
A2: The Sharpless Aminohydroxylation reaction proceeds via a syn-addition mechanism, meaning the amino and hydroxyl groups are delivered to the same face of the alkene.[3][4] Therefore, the formation of the anti-(2S,3R) diastereomer is highly unlikely to occur during the AA reaction itself. The more probable causes are:
-
Epimerization at C2: The proton at the C2 position (α to the carboxyl group) is acidic. Under basic conditions, particularly during the saponification step if not properly controlled (e.g., prolonged reaction time, excessively strong base, or high temperatures), deprotonation can occur. Reprotonation of the resulting enolate can happen from either face, leading to a mixture of (2S,3S) and (2S,3R) diastereomers.[5][6]
-
Starting Material Isomerization: Although less common for trans-cinnamates, ensure your starting material has not isomerized to the cis-isomer, which can lead to different stereochemical outcomes.
Q3: I am observing a byproduct with a mass corresponding to the loss of water from my product. What is it?
A3: This is likely an oxazolidinone byproduct. N-Boc protected β-amino alcohols can undergo intramolecular cyclization, especially under acidic or heated conditions, to form a stable five-membered oxazolidinone ring with the elimination of water.[7][8][9] This can occur during an acidic workup or upon storage if the product is not completely free of acidic impurities.
III. Troubleshooting Guide
This section addresses specific experimental observations and provides actionable solutions.
| Symptom / Observation | Potential Cause(s) | Troubleshooting Actions & Rationale |
| Low Yield in AA Step | 1. Inefficient Reoxidation: The catalytic cycle may have stalled. 2. Second Cycloaddition: The osmium(VI) azaglycolate intermediate can react with a second alkene molecule, forming an inactive bis(azaglycolate) species.[4] | 1. Ensure Stoichiometry: Double-check the stoichiometry of your nitrogen source and re-oxidant. 2. Dilution: Running the reaction at a higher dilution can favor hydrolysis of the intermediate over a second cycloaddition.[4] 3. Slow Addition: Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Low Enantiomeric Excess (ee) | 1. Ligand Purity/Degradation: The chiral ligand may be impure or have degraded. 2. Incorrect Ligand: Using a pseudoenantiomeric ligand (e.g., (DHQD)₂PHAL instead of (DHQ)₂PHAL) will produce the opposite enantiomer. | 1. Verify Ligand: Use a fresh bottle or repurify the ligand. Check its optical rotation. 2. Confirm Identity: Meticulously confirm the identity of the cinchona alkaloid derivative being used. |
| Formation of N,N-di-Boc impurity | Excessive Boc₂O or overly harsh basic conditions during the N-protection step (if performed separately). | 1. Use Stoichiometric Boc₂O: Use 1.05-1.1 equivalents of Boc anhydride. 2. Optimize Base: Use a non-nucleophilic base like triethylamine or control the pH carefully if using NaOH/bicarbonate. |
| Peak Tailing or Poor Resolution in Chiral HPLC | 1. Incorrect Mobile Phase: The mobile phase composition is not optimal for chiral recognition. 2. Column Overload: Sample concentration is too high. 3. Secondary Interactions: The analyte is interacting with active sites (e.g., silanols) on the stationary phase. | 1. Optimize Mobile Phase: Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additive (e.g., TFA, DEA). 2. Dilute Sample: Inject a 1:10 and 1:100 dilution to check for overload. 3. Use Additives: For acidic compounds like this, adding a small amount of acid (e.g., 0.1% TFA) to the mobile phase can improve peak shape by ensuring the analyte is fully protonated. |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutanoate
This protocol is adapted from the principles of the Sharpless Asymmetric Aminohydroxylation.[1][3]
-
Reagent Preparation: In a flask, dissolve tert-butyl carbamate (1.3 eq) and NaOH (1.1 eq) in water (approx. 2 mL per mmol of carbamate). Cool to 0°C. Add a solution of tert-butyl hypochlorite (1.05 eq) in toluene dropwise, maintaining the temperature below 10°C. Stir for 15 minutes. The resulting solution contains the active nitrogen source.
-
Catalyst Preparation: In a separate, larger reaction vessel equipped with a mechanical stirrer, add t-butanol (5 mL/mmol of alkene) and water (5 mL/mmol of alkene).
-
Add the chiral ligand (DHQ)₂PHAL (0.01 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.004 eq). Stir until dissolved.
-
Cool the catalyst mixture to 0°C.
-
Aminohydroxylation: To the cooled catalyst mixture, add ethyl (E)-cinnamate (1.0 eq).
-
Add the freshly prepared nitrogen source solution from step 1 dropwise over 2-3 hours, keeping the internal temperature below 5°C.
-
Let the reaction stir at 0-5°C overnight.
-
Workup: Quench the reaction by adding sodium sulfite (1.5 g/mmol of alkene). Stir for 1 hour.
-
Extract the mixture with ethyl acetate (3x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by silica gel chromatography to separate the desired product from the regioisomer and other impurities.
Protocol 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified ester from Protocol 1 in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0°C.
-
Add lithium hydroxide (LiOH) (1.5 eq) in one portion.
-
Stir the reaction at 0°C and monitor by TLC until the starting material is consumed (typically 2-4 hours). Critical: Avoid extended reaction times or warming to room temperature to minimize C2 epimerization.
-
Workup: Acidify the reaction mixture to pH ~3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be required for final purification.
V. References
-
Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. [Link]
-
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. (2025). [Link]
-
O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329.
-
Current Updates on Oxazolidinone and Its Significance. Molecules. (2014). [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. (2015). [Link]
-
The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry. (2004). [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Sharpless Lab Publications. The Scripps Research Institute. [Link]
-
Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. [Link]
-
Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]
-
Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates. Organic Letters. [Link]
-
Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry. (2002). [Link]
-
The chemistry of 9 alpha-hydroxy steroids. 2. Epimerization and functionalization of 17 alpha-ethynylated 9 alpha-hydroxy steroids. The Journal of Organic Chemistry. (1985). [Link]
-
Concentration dependence of the sharpless asymmetric amidohydroxylation of isopropyl cinnamate. Organic Letters. (2000). [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Arkivoc. (2018). [Link]
-
Sharpless oxyamination. Wikipedia. [Link]
-
What Is Epimerization In Organic Chemistry?. YouTube. (2025). [Link]
-
N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Pharmaffiliates. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. (2017). [Link]
-
Alpha hydroxycarboxylic acid. Wikipedia. [Link]
-
A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin. Journal of Geriatric Dermatology. (1996). [Link]
-
Epimers and Epimerization. YouTube. (2021). [Link]
-
(2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. Molbase. [Link]
-
(2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. Molbase. [Link]
-
The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate. [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry. (2002). [Link]
-
Butyric acid, γ-amino-. Organic Syntheses. [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science. (2022). [Link]
-
Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. (2018). [Link]
-
Highly Diastereoselective Synthesis of a HCV NS5B Nucleoside Polymerase Inhibitor. The Journal of Organic Chemistry. (2013). [Link]
-
Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
Sources
- 1. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 2. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid by HPLC
Welcome to the technical support center for the purification of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful HPLC purification of this critical chiral building block.
Introduction
This compound is a valuable synthetic intermediate used in the development of various pharmaceutical agents.[1][2][3][4] Its stereochemical purity is paramount, as different stereoisomers can exhibit vastly different biological activities. High-Performance Liquid Chromatography (HPLC) is the premier technique for ensuring this purity. This guide provides a comprehensive framework for developing a robust purification method, troubleshooting common issues, and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for purifying this compound?
A: For the purification of this compound, a Reversed-Phase C18 column is the most common and effective choice for achiral purification (i.e., separating the target molecule from non-chiral impurities).[5] For chiral separations (i.e., separating the (2S,3S) diastereomer from other stereoisomers), specialized Chiral Stationary Phases (CSPs) are necessary. Macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) and polysaccharide-based CSPs (such as cellulose or amylose derivatives) have shown excellent performance for separating N-protected amino acids.[6][7][8][9]
Q2: My compound is insoluble in water. How should I prepare my sample for injection?
A: This is a common challenge as this compound is insoluble in water but soluble in organic solvents.[4][10] To avoid precipitation on the column and ensure good peak shape, it is crucial to dissolve the sample in a solvent that is compatible with the initial mobile phase.[11] Ideally, dissolve your sample in the initial mobile phase itself. If a stronger solvent is required for solubility, use the minimum amount necessary and ensure the injection volume is small to prevent peak distortion.
Q3: I'm concerned about the stability of the Boc protecting group under acidic HPLC conditions. Is this a valid concern?
A: The stability of the tert-butoxycarbonyl (Boc) group is a critical consideration. While it is designed to be removed by strong acids like concentrated trifluoroacetic acid (TFA), it is generally stable under the conditions used in reversed-phase HPLC, which typically involve 0.1% TFA in the mobile phase.[12] However, prolonged exposure to the acidic mobile phase, especially if fractions are left at room temperature for extended periods, can lead to slow cleavage (e.g., ~10% cleavage after 4 hours).[12] To mitigate this, it is advisable to process collected fractions promptly or neutralize them.
Q4: What is a good starting point for my mobile phase gradient?
A: For a reversed-phase C18 column, a good starting point for a gradient is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
A typical scouting gradient would be to run from 5% to 95% Acetonitrile over 20-30 minutes. Based on the retention time of your compound, you can then develop a more focused gradient to improve resolution and reduce run time.
Experimental Protocols
Protocol 1: Achiral Purity Analysis and Purification
This protocol is designed to separate the target compound from process-related impurities.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Preparative HPLC with UV Detector | Allows for purification of larger quantities and detection of the phenyl chromophore. |
| Column | C18 Reversed-Phase (e.g., 10 mm x 250 mm, 5 µm) | Standard for purification of moderately non-polar organic molecules. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Provides protons to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) | Adjust based on column dimensions and pressure limits. |
| Gradient | 30-70% B over 30 minutes | A focused gradient based on initial scouting runs. Adjust as needed. |
| Detection | UV at 220 nm and 254 nm | The phenyl group absorbs at 254 nm, while the amide bond absorbs at 220 nm. |
| Injection Volume | 50-500 µL | Dependent on sample concentration and column loading capacity. |
| Sample Prep | Dissolve in 50:50 ACN/Water with 0.1% TFA | Ensures solubility and compatibility with the mobile phase. |
Protocol 2: Chiral Separation Analysis
This protocol is for assessing the diastereomeric purity of the compound.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Analytical HPLC with UV Detector | High resolution is key for separating stereoisomers. |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T, Chiralcel OD-H) | Specifically designed for enantiomeric and diastereomeric separations.[6][7] |
| Mobile Phase | Isocratic: Hexane/Isopropanol/TFA (e.g., 80:20:0.1) | Normal phase conditions are often effective for chiral separations of N-protected amino acids.[9] |
| Flow Rate | 1.0 mL/min | Typical for analytical scale separations. |
| Temperature | 25°C (controlled) | Temperature can significantly impact chiral recognition; consistency is crucial.[13] |
| Detection | UV at 220 nm and 254 nm | As per the achiral method. |
| Sample Prep | Dissolve in mobile phase | The best practice to avoid solvent effects on peak shape. |
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Caption: Identifying the source of ghost peaks.
-
Cause: Ghost peaks are extraneous peaks that can originate from the mobile phase, the HPLC system, or carryover from previous injections. [13] * Step 1: Diagnosis: Run a gradient without injecting any sample. If the peaks appear, the source is the mobile phase or the system. If the blank is clean, the issue is likely sample-related.
-
Step 2: Resolution:
-
Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and fresh, high-purity water. [11] * System: If the problem persists, flush the system thoroughly.
-
Carryover: Optimize the autosampler's needle wash method, using a strong solvent to clean the needle between injections.
-
-
Issue 3: Poor Resolution Between Diastereomers
-
Cause: The separation of stereoisomers is a thermodynamically controlled process, highly dependent on the mobile phase, stationary phase, and temperature. [13] * Solution 1: Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol in normal phase) in small increments (e.g., 2%).
-
Solution 2: Adjust Temperature: Lowering the column temperature often enhances chiral selectivity by strengthening the transient diastereomeric interactions responsible for separation. [13] * Solution 3: Try a Different Chiral Stationary Phase: Different CSPs have different chiral recognition mechanisms. If one column doesn't provide adequate separation, another type (e.g., switching from a polysaccharide-based to a macrocyclic glycopeptide-based column) may be successful. [6][7]
-
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
-
Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]
-
Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. Retrieved from [Link]
-
Phenomenex. (2022). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Acar, S., & Torun, L. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-52. Retrieved from [Link]
-
Huber, U., & Epping, R. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved from [Link]
-
Taylor & Francis Online. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]
-
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2013, 85-101. Retrieved from [Link]
-
Biocompare. (n.d.). (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid from BOC Sciences. Retrieved from [Link]
-
ChemSrc. (n.d.). N-BOC-(2S,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1141(2), 211-221. Retrieved from [Link]
-
LookChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]
Sources
- 1. (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 2. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid stability and storage conditions
Answering your request, here is a technical support center for N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid.
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for this compound (CAS No. 116661-86-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. Our goal is to provide you with the necessary information to ensure the chemical integrity of your material, leading to reproducible and successful experimental outcomes. This document consolidates field-proven insights and foundational chemical principles into a practical FAQ and troubleshooting resource.
Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a refrigerator at 2-8°C .[1] The container must be tightly sealed to prevent moisture absorption.[2] For extended periods (months to years), we recommend flushing the container with an inert gas like argon or nitrogen before sealing to minimize potential oxidation or reaction with atmospheric components.
Q2: How should I handle the compound for short-term use on the lab bench?
When weighing or preparing for an experiment, allow the container to warm to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and potential acidic impurities. Minimize the time the container is open and reseal it promptly and tightly after use.
Q3: What are the visible signs of degradation?
While the compound is a stable white to off-white solid, degradation can be subtle. Visual signs are not always reliable, but you should be cautious if you observe:
-
Change in color: Yellowing or browning can indicate impurity formation.
-
Clumping or change in texture: This may suggest moisture absorption.
The most definitive sign of degradation is the loss of the tert-butyloxycarbonyl (Boc) protecting group. This is not visible to the naked eye and must be identified through analytical methods like Thin Layer Chromatography (TLC), HPLC, or NMR spectroscopy, where a new spot or peak corresponding to the free amine will appear.
Q4: Is this compound particularly sensitive to light or air?
While safety data sheets do not indicate extreme sensitivity to light or air, it is best practice for all complex organic molecules, especially those used in multi-step synthesis, to be protected from these factors for long-term storage. Storing the compound in an amber glass vial inside a refrigerator addresses both concerns. The primary sensitivity of this molecule is not to light or air, but to acidic conditions.[3][4]
Q5: In which solvents is the compound stable for preparing stock solutions?
The compound is soluble in many organic solvents but insoluble in water.[5][6] For stock solutions, use high-purity, anhydrous-grade aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Avoid acidic solvents or those containing acidic impurities, as this can catalyze the removal of the Boc group over time.[7] Do not store solutions for extended periods unless you have validated their stability under those specific conditions. Basic and nucleophilic conditions are generally well-tolerated by the Boc group.[3]
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides structured guidance for common issues that may arise during experimentation, linking them back to the compound's stability.
Scenario 1: Unexpected Deprotection Detected
-
Observation: Your HPLC, LC-MS, or NMR analysis of the starting material or a reaction mixture shows a significant peak corresponding to the free amine, (2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid.
-
Core Problem: The acid-labile Boc protecting group has been partially or fully cleaved.[8]
Use the following decision-making process to identify the source of acidic contamination.
Caption: Troubleshooting workflow for Boc deprotection.
Scenario 2: Inconsistent Yields in Peptide Coupling Reactions
-
Observation: You are experiencing low or variable yields in a peptide coupling reaction (e.g., EDC/HOBt or HATU) where this amino acid is being incorporated.
-
Core Problem: The integrity or accurate quantification of the starting material is compromised.
-
Partial Deprotection: If your starting material is partially deprotected, the free amine can react with your activated carboxylic acid, consuming it and leading to lower yields of the desired product.
-
Solution: Before starting a critical synthesis, run a quick purity check of your N-Boc amino acid via TLC or HPLC. See Protocol 2 for a general method.
-
-
Presence of Moisture: The compound may have absorbed water due to improper handling. Water competes with the amine nucleophile by hydrolyzing the activated ester intermediate in your coupling reaction, reducing the yield.
-
Solution: If moisture is suspected, dry the compound under a high vacuum for several hours before use. Always handle the compound in a dry environment (e.g., glove box or under a stream of inert gas).
-
Section 3: Technical Deep Dive - The Chemistry of Stability
Understanding the underlying chemistry of the Boc group is essential for preventing degradation.
The Role of the tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines in organic synthesis.[7][] Its popularity stems from a critical feature: it is highly stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions, but can be easily and cleanly removed with acid.[3][] This orthogonality allows for selective chemical manipulations at other parts of a molecule without affecting the protected amine.
Mechanism of Acid-Catalyzed Degradation
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This proceeds through a specific, well-understood mechanism.[7][8]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H⁺).
-
Cleavage: This protonation weakens the carbonyl C-O bond, leading to the departure of the tert-butyl group as a highly stable tert-butyl carbocation.
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
This mechanism highlights why even trace amounts of acid can, over time, lead to significant degradation. The tert-butyl cation generated can also potentially alkylate other nucleophiles in your reaction, leading to side products.[8]
Stability Data Summary
The following table summarizes the stability of the N-Boc group under various conditions.
| Condition Category | Specific Reagents/Conditions | Stability of Boc Group | Causality & Expert Notes |
| Strongly Acidic | TFA, HCl (4M in Dioxane), H₂SO₄ | Labile | Rapidly cleaved via the mechanism described above.[7][10] This is the standard method for deprotection. |
| Mildly Acidic | Acetic Acid, Silica Gel | Potentially Labile | Cleavage is possible but much slower. Avoid prolonged exposure during chromatography or workup. |
| Basic | NaOH, K₂CO₃, Amines (e.g., Piperidine) | Stable | The Boc group is resistant to base-catalyzed hydrolysis, making it orthogonal to protectors like Fmoc.[3] |
| Nucleophilic | Hydrazine, Thiols | Stable | Resistant to most common nucleophiles.[3] |
| Reductive | H₂ / Pd-C | Stable | Stable to catalytic hydrogenation, allowing for deprotection of groups like Cbz in its presence.[7] |
| Thermal | >150 °C | Potentially Labile | Thermolytic deprotection can occur at high temperatures, though this is less common than acidolysis.[11] Avoid excessive heat during solvent removal. |
Section 4: Standard Operating Protocols
Follow these protocols to ensure the integrity and proper handling of your compound.
Protocol 1: Compound Reception and Storage
-
Inspect: Upon receipt, inspect the container for an intact seal.
-
Log: Record the date of receipt, batch number, and initial purity (from the Certificate of Analysis) in your lab notebook.
-
Warm-Up: Before first use, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30-60 minutes.
-
Aliquot (Optional but Recommended): If you plan to use the compound over a long period, consider weighing it out into several smaller, single-use vials under an inert atmosphere (e.g., in a glove box).
-
Store: Place the primary container and any aliquots in a clearly labeled secondary container. Store in a refrigerator at 2-8°C, away from any bottles of strong acids.
Protocol 2: Routine Purity Check by HPLC
This is a general guideline. The exact conditions should be optimized for your available equipment.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like Acetonitrile or Methanol.
-
Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Acetonitrile
-
Note: While TFA is used for analysis, the short exposure time on the column does not typically cause significant on-column deprotection.
-
-
Gradient: Run a linear gradient, for example, from 20% B to 80% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where the phenyl group absorbs, typically 254 nm or 220 nm.
-
Analysis: A pure sample should show a single major peak. The presence of an earlier-eluting peak is often indicative of the more polar, deprotected free amine.
Conclusion
The stability of This compound is robust under a wide range of conditions, making it a versatile synthetic building block. Its primary vulnerability is its sensitivity to acid. By implementing proper storage protocols, careful handling to exclude moisture and acidic contaminants, and routine analytical verification, researchers can ensure the compound's integrity, leading to reliable and successful synthetic outcomes.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MacLeod, A. M., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Retrieved from [Link]
-
ResearchGate. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
LookChem. (n.d.). (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Retrieved from [Link]
-
ChemSrc. (n.d.). N-BOC-(2S,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID | CAS: 62023-65-8. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-BOC-(2R,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% | Fisher Scientific [fishersci.ca]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions with Boc-AHPBA-OH
Internal Note: The provided topic, "Optimizing coupling reactions with Boc-AHPBA-OH," contains an acronym, "AHPBA," that corresponds to the Americas Hepato-Pancreato-Biliary Association, a medical organization, rather than a chemical reagent. This appears to be a typographical error.
To provide a valuable and accurate technical guide, clarification on the intended chemical compound is necessary. Common similar acronyms in the context of peptide coupling and drug development include:
-
Boc-PBA-OH: N-Boc-4-aminobenzoic acid
-
Boc-HABA-OH: N-Boc-4-(hydroxymethyl)aniline
-
Boc-BPA-OH: N-Boc-4-benzoyl-L-phenylalanine
Assuming the user may have intended one of these, or a similar structure, we have prepared a generalized guide for troubleshooting coupling reactions with Boc-protected amino acids that possess aromatic character. This guide will be updated with specific data for Boc-AHPBA-OH once the correct chemical identity is confirmed.
Introduction for the Senior Application Scientist
Welcome to the technical support center for optimizing coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating specialized amino acid derivatives into their synthetic workflows. While we await clarification on the precise structure of "Boc-AHPBA-OH," this document provides a robust framework for troubleshooting common challenges encountered during both amide bond formation and palladium-catalyzed cross-coupling reactions with analogous Boc-protected aryl amino acids. The principles and protocols outlined herein are grounded in established chemical logic and can be adapted to your specific substrate once its identity is verified.
Part 1: General Troubleshooting for Amide Coupling Reactions
Amide bond formation is a cornerstone of peptide synthesis and small molecule drug development. However, challenges such as low yield, side product formation, and racemization can arise, particularly with sterically hindered or electronically deactivated substrates.
Frequently Asked Questions (FAQs) - Amide Coupling
Question 1: My amide coupling reaction with a Boc-protected aryl amino acid is showing low or no product formation. What are the likely causes?
Answer: Low conversion rates in amide coupling reactions can typically be attributed to several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. The choice of activating agent is critical.
-
Steric Hindrance: Either the carboxylic acid or the amine coupling partner may be sterically bulky, impeding the approach of the nucleophile.
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Deactivation of Coupling Reagents: The coupling reagents themselves can be sensitive to moisture and may have degraded if not stored properly.
Troubleshooting Protocol: Low Amide Coupling Yield
-
Reagent Selection and Stoichiometry:
-
For standard couplings: Begin with a carbodiimide-based activation, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure®. These additives act as activated ester intermediates, improving yields and suppressing racemization.
-
For challenging couplings (sterically hindered or electron-deficient partners): Escalate to a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are generally more potent and can overcome higher activation energy barriers.
Coupling Reagent Typical Equivalents (vs. Limiting Reagent) Base (Equivalents) Common Solvents EDC/HOBt 1.2 / 1.2 DIPEA (2-3) DMF, DCM HATU 1.1 - 1.2 DIPEA (2-3) DMF, NMP PyBOP 1.2 DIPEA (2-3) DMF, DCM -
-
Solvent and Temperature Optimization:
-
Ensure all reactants are fully dissolved. For poorly soluble compounds, consider switching from DCM to a more polar aprotic solvent like DMF or NMP. Gentle heating (40-50 °C) can sometimes improve solubility and reaction rates, but should be used cautiously to avoid side reactions.
-
-
Pre-activation:
-
For HATU and HBTU, pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can significantly improve yields.
-
Part 2: General Troubleshooting for Suzuki-Miyaura Cross-Coupling Reactions
If "Boc-AHPBA-OH" is an arylboronic acid or ester, the following guidance on Suzuki-Miyaura cross-coupling will be pertinent. This reaction is a powerful tool for forming carbon-carbon bonds but is sensitive to a number of experimental variables.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Question 2: I am observing significant homocoupling of my boronic acid starting material and very little of the desired cross-coupled product. How can I mitigate this?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often caused by the presence of oxygen. The palladium catalyst, in its active Pd(0) state, can be oxidized by dissolved oxygen, leading to catalyst deactivation and promoting the unwanted homocoupling pathway.
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing of Solvents:
-
Before starting the reaction, thoroughly degas your solvent(s). Common methods include:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For particularly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing.
-
-
-
Inert Atmosphere:
-
Ensure the reaction is set up and runs under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for optimal results.
-
-
Catalyst and Ligand Choice:
-
Use an air-stable palladium precatalyst (e.g., a palladacycle) to ensure the accurate dosing of active catalyst.
-
The choice of ligand can also influence the rate of reductive elimination versus side reactions. For sterically hindered substrates, consider bulky, electron-rich phosphine ligands like those developed by Buchwald and Fu.
-
Question 3: My boronic acid appears to be degrading during the reaction, a side reaction known as protodeboronation. What conditions can I change to prevent this?
Answer: Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom. This is often promoted by strong bases and the presence of water, especially with electron-rich or heterocyclic boronic acids.
Troubleshooting Protocol: Preventing Protodeboronation
-
Choice of Base:
-
If using a strong base like NaOH or K₃PO₄ in aqueous conditions, consider switching to a milder base such as K₂CO₃ or CsF.
-
Running the reaction under anhydrous conditions can significantly reduce protodeboronation, as water is the proton source for this side reaction.
-
-
Protecting the Boronic Acid:
-
Boronic acids can be converted to more stable boronate esters (e.g., pinacol or MIDA esters). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
-
Part 3: Visualization of Key Workflows
To aid in experimental design, the following diagrams illustrate the general workflows for the coupling reactions discussed.
Caption: General workflow for an amide coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 4: Stability and Storage
Proper storage of your Boc-protected amino acid is crucial for ensuring its reactivity and purity.
-
Storage Conditions: Store in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
-
Handling: Always handle the compound under an inert atmosphere (argon or nitrogen) if possible, and use dry solvents and glassware. The Boc protecting group is sensitive to strong acids, so avoid acidic conditions during storage and workup unless deprotection is intended.
Concluding Remarks and Request for Clarification
This technical guide provides a foundational approach to troubleshooting common issues in coupling reactions involving Boc-protected aryl amino acids. To provide more specific and actionable advice, we kindly request that you verify the full chemical name and structure of "Boc-AHPBA-OH" . Once this information is available, we can offer tailored protocols, including precise reagent choices, reaction times, and potential side reactions specific to your molecule of interest.
References
(A comprehensive list of references will be provided once the specific chemical compound and relevant literature are identified.)
Technical Support Center: Preventing Racemization During N-Boc Amino Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the prevention of racemization during the coupling of N-Boc protected amino acids. Maintaining stereochemical integrity is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental observations that may indicate racemization and provides actionable solutions.
Symptom 1: Appearance of Diastereomeric Impurities in Final Peptide Product
You observe unexpected peaks during HPLC or LC-MS analysis of your purified peptide, suggesting the presence of diastereomers.
Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical. Highly reactive intermediates generated during activation can be prone to racemization.
-
Solution:
-
For Carbodiimide-Mediated Couplings (e.g., DCC, DIC): It is essential to use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][3][4] These additives convert the highly reactive O-acylisourea intermediate into a more stable active ester, which is less susceptible to racemization.[1]
-
For Onium Salt Reagents (e.g., HBTU, HATU, PyBOP): While generally effective at minimizing racemization, their performance can be enhanced, especially for sensitive amino acids like histidine and cysteine.[3][5] For particularly problematic couplings, consider switching to a combination like DIC/Oxyma.[6]
-
Possible Cause 2: Inappropriate Base Selection and Concentration
The base used during the coupling reaction can directly abstract the α-proton of the activated amino acid, leading to racemization.[2][7]
-
Solution:
-
Choice of Base: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIEA).[2][4][6]
-
Base Equivalents: Use the minimum amount of base necessary for the reaction to proceed. For carbodiimide couplings where the amino acid is not a salt, it may be possible to omit the base altogether, further reducing the risk of racemization.[2][8]
-
Possible Cause 3: Elevated Reaction Temperature
Higher temperatures accelerate reaction rates, including the rate of racemization.[2]
-
Solution:
Symptom 2: Difficulty in Coupling a Specific Amino Acid without Racemization
You consistently observe racemization when incorporating a particular amino acid, such as Histidine (His) or Cysteine (Cys).
Possible Cause: High Susceptibility of the Amino Acid to Racemization
Certain amino acids are inherently more prone to racemization due to the electronic properties of their side chains.[1][3]
-
Solution:
-
Histidine (His): Protecting the imidazole side chain can significantly reduce racemization.[3]
-
Cysteine (Cys): The use of specific coupling protocols, such as DIC/Oxyma, has been shown to be effective in minimizing racemization for cysteine residues.[5]
-
Aspartic Acid (Asp): Aspartimide formation is a common side reaction that can lead to racemization. The addition of HOBt during the deprotection step in Fmoc-based synthesis can mitigate this.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of N-Boc amino acid synthesis?
A1: Racemization is the process by which a pure, single enantiomer (e.g., an L-amino acid) is converted into a mixture containing both L- and D-enantiomers.[1] In peptide synthesis, this is a detrimental side reaction because the specific chirality of each amino acid is crucial for the final peptide's structure and biological function.[1]
Q2: What is the primary chemical mechanism behind racemization during peptide coupling?
A2: The predominant mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group of the N-Boc amino acid undergoes intramolecular cyclization. The α-proton on the oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1] A secondary mechanism is the direct enolization of the activated amino acid, where a base directly removes the α-proton.[1]
Caption: Mechanisms of racemization in peptide synthesis.
Q3: How do additives like HOBt and HOAt prevent racemization?
A3: Additives like HOBt and HOAt act as nucleophiles that intercept the highly reactive activated intermediate (e.g., O-acylisourea from carbodiimides) to form a more stable active ester.[1][3][4] This active ester is more reactive towards the amine component of the coupling reaction than it is towards intramolecular cyclization to the racemization-prone oxazolone.
Caption: Additives intercept reactive intermediates to prevent racemization.
Q4: Can the choice of solvent impact racemization?
A4: Yes, the solvent can play a role. While less pronounced than the effects of coupling reagents and bases, solvent polarity can influence the rates of both the desired coupling reaction and the undesired racemization pathway. It is generally advisable to use standard, well-validated solvents like DMF or NMP for solid-phase peptide synthesis.[3]
Q5: How can I quantify the extent of racemization in my sample?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying diastereomers.[9] Alternatively, techniques like capillary electrophoresis with a chiral selector can be employed for high-resolution separation of optical isomers.[10] For identifying specific sites of racemization in a peptide sequence, mass spectrometry-based methods, sometimes involving deuterium labeling, can be utilized.[11]
III. Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use onium salts (HATU, HBTU) or carbodiimides (DIC) with additives. | Forms more stable active esters, minimizing oxazolone formation.[12][13] |
| Additives | Always use HOBt, HOAt, or Oxyma with carbodiimides. | Suppresses racemization by forming less reactive intermediates.[3][4][8] |
| Base | Use weak, sterically hindered bases (NMM, 2,4,6-collidine). | Reduces the rate of α-proton abstraction.[2][4] |
| Temperature | Maintain low to ambient temperature (0°C to RT). | Slows the rate of racemization.[2][9] |
| Pre-activation Time | Minimize the time the carboxylic acid is activated before adding the amine. | Reduces the opportunity for the activated intermediate to form the oxazolone.[9] |
| Sensitive Residues | Use specific side-chain protection (e.g., for His) and optimized coupling protocols. | Some amino acids are inherently more susceptible to racemization.[3] |
IV. Experimental Protocols
General Protocol for N-Boc Protection of an Amino Acid
This protocol describes a general method for the synthesis of N-Boc protected amino acids using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water or THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[14]
Protocol for a Racemization-Suppressed Coupling Reaction
This protocol outlines a typical coupling step in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
Materials:
-
N-Boc protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the N-Boc protected amino acid and HATU in DMF.
-
Add DIPEA to the solution to activate the amino acid. Allow a short pre-activation time (1-5 minutes).[9][15]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed at room temperature for a specified time, with mixing.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
References
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]
-
Amino acid dating. Wikipedia. Available at: [Link]
-
Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Coupling Reagents. Scribd. Available at: [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link]
-
12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health. Available at: [Link]
-
Difference Between Epimerization and Racemization. Pediaa.Com. Available at: [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? Reddit. Available at: [Link]
-
Epimerization vs Racemization: Meaning And Differences. The Content Authority. Available at: [Link]
-
1.5.1 Racemization and Epimerization. ResearchGate. Available at: [Link]
-
Racemization during SPPS coupling step. ResearchGate. Available at: [Link]
-
Method for the racemization of optically active amino acids. ACS Publications. Available at: [Link]
-
Mechanisms of base-catalyzed racemization during activation step. ResearchGate. Available at: [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. file.globalso.com [file.globalso.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low peptide yield. The following guides and FAQs are structured to provide direct, actionable solutions to common problems encountered during SPPS.
Frequently Asked Questions (FAQs)
Q1: My final peptide yield is much lower than expected. What are the first steps to diagnose the problem?
A1: A lower-than-expected yield can stem from issues at any stage of the synthesis. The initial diagnostic step is to determine whether the problem lies with the synthesis efficiency on the resin or with the final cleavage and work-up procedures.
Initial Diagnostic Workflow:
-
Test Cleavage: Before committing to a full-scale cleavage, perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[1] Analyze the resulting crude peptide by mass spectrometry (MS). The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[1]
-
Resin Loading Analysis: Quantify the final peptide loading on the resin. This can be done by cleaving the peptide from a precisely weighed amount of dried resin and then determining the peptide concentration using UV-Vis spectrophotometry or amino acid analysis (AAA).[1][2] A significant discrepancy between the initial and final loading indicates a problem during the synthesis cycles.
Q2: How do I know if my coupling reactions are going to completion?
A2: Incomplete coupling is a primary cause of low yield, leading to truncated and deletion sequences.[1][2] Monitoring each coupling step is crucial. The most common method is the Kaiser test (ninhydrin test) , a qualitative colorimetric assay that detects the presence of free primary amines.[1][3][4]
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.[3]
It's important to note that the Kaiser test is not reliable for N-terminal proline residues (a secondary amine).[4] In such cases, alternative tests like the Isatin Test or Chloranil Test should be used.[4][5]
Q3: What are common causes of side reactions in SPPS and how can they affect my yield?
A3: Side reactions can significantly reduce the yield of the target peptide by creating impurities that are often difficult to separate.[6][7] Common side reactions include:
-
Aspartimide Formation: Particularly common in sequences containing Asp, this side reaction can be minimized by using appropriate protecting groups and additives during deprotection.[7][8]
-
Racemization: The loss of stereochemical integrity at the alpha-carbon, which can be influenced by the activation method and the specific amino acid being coupled.[9][10]
-
Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation.[7]
-
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to premature cleavage of the peptide from the resin.[10][11]
Proactive measures, such as careful sequence analysis and selection of appropriate protecting groups and coupling reagents, can help mitigate these side reactions.[7]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting low yield based on the specific stage of the SPPS process.
Guide 1: Resin and Linker Issues
The choice of resin and linker is foundational to a successful synthesis.[12][13][14] Problems at this stage can have a cascading effect on the overall yield.
Q: My peptide seems to be cleaving from the resin prematurely. What could be the cause?
A: Premature cleavage, especially with acid-labile linkers like the 2-chlorotrityl linker, can be a significant source of yield loss.[15]
Causality: The high acid sensitivity of some linkers makes them susceptible to cleavage by the mild acidity of certain coupling reagents, particularly those involving HOBt or Oxyma.[15]
Troubleshooting Steps:
-
Base Selection: Switch from a weaker base like N-methylmorpholine (NMM) to a stronger, more sterically hindered base such as diisopropylethylamine (DIPEA). This helps to better neutralize the acidic species generated during coupling.
-
Coupling Reagent: Consider using HATU instead of HCTU when working with highly acid-sensitive resins.[15]
-
Temperature Control: Avoid elevated temperatures during coupling, as this can accelerate premature cleavage.[15]
-
Solvent Choice: Using a slightly more basic solvent like dimethylacetamide (DMAc) instead of dimethylformamide (DMF) can sometimes be beneficial.[15]
Guide 2: Incomplete Deprotection
Incomplete removal of the N-terminal protecting group (commonly Fmoc) is a frequent cause of failed or low-yield syntheses, leading to the formation of deletion sequences.[1][16]
Q: My Kaiser test is negative or weak after the deprotection step, suggesting incomplete Fmoc removal. What should I do?
A: A negative or weak Kaiser test after deprotection indicates that the N-terminal amine is not free to react in the subsequent coupling step.[16]
Causality: This can be due to degraded reagents, suboptimal reaction conditions, or peptide aggregation.[16][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Protocols:
-
Standard Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeated once.[18]
-
For Difficult Sequences:
Guide 3: Incomplete Coupling
Even with successful deprotection, the subsequent coupling of the next amino acid can be inefficient, leading to deletion sequences and reduced yield.[2]
Q: My Kaiser test is positive after a coupling step. How can I improve my coupling efficiency?
A: A positive Kaiser test post-coupling indicates that not all the available N-terminal amines have reacted with the incoming amino acid.
Causality: This can be due to steric hindrance from bulky amino acids, peptide aggregation, or insufficient activation of the incoming amino acid.[21][22]
Strategies for Improving Coupling Efficiency:
| Strategy | Description | When to Use |
| Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid. | For sterically hindered amino acids (e.g., Arg, Phe) or when coupling multiple identical amino acids in a row.[22] |
| Change Coupling Reagent | Switch to a more potent coupling reagent like HATU or HCTU. | When standard reagents like HBTU are not effective, especially for difficult sequences.[4] |
| Increase Reagent Concentration | Use a higher concentration of the amino acid and coupling reagents.[22] | A general strategy to drive the reaction forward, particularly for longer peptides.[22] |
| Elevated Temperature | Perform the coupling at a higher temperature, often with microwave assistance.[2][23] | To overcome kinetic barriers and aggregation. |
| Capping | After a second failed coupling, permanently block unreacted amines with acetic anhydride. | To prevent the formation of deletion sequences and simplify final purification.[2][4] |
Guide 4: Peptide Aggregation
As the peptide chain elongates, it can fold into secondary structures and aggregate, making reactive sites inaccessible.[17][21] This is a major cause of synthesis failure, particularly for hydrophobic sequences or those longer than 15-20 amino acids.[17][21]
Q: My synthesis seems to have stalled, and the resin beads are clumping together. I suspect aggregation. What can I do?
A: Resin clumping, poor swelling, and repeated incomplete coupling/deprotection are strong indicators of on-resin aggregation.[16][17]
Causality: Inter- and intra-chain hydrogen bonding leads to the formation of insoluble aggregates, hindering reagent access to the growing peptide chain.[17]
Aggregation Disruption Techniques:
Caption: Strategies for overcoming peptide aggregation.
-
Solvent Modification: Switching from DMF to more polar, hydrogen bond-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation.[17][21]
-
Pseudoproline Dipeptides: Incorporating these "kink-inducing" structures disrupts the formation of regular secondary structures that lead to aggregation.[21]
-
Backbone Protection: Using derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide backbone physically prevents hydrogen bond formation.[17]
Guide 5: Cleavage and Final Deprotection Failures
The final step of releasing the peptide from the resin and removing side-chain protecting groups can also be a source of low yield.[24]
Q: After cleavage and precipitation, I have very little or no peptide pellet. What went wrong?
A: Low recovery after cleavage can be due to incomplete cleavage, peptide precipitation issues, or adsorption to the resin.[24]
Troubleshooting Cleavage and Work-up:
-
Ensure Complete Cleavage:
-
Reaction Time: For sterically hindered peptides or robust linkers, the standard 1-3 hour cleavage time may be insufficient.[24] Perform a small-scale time-course experiment to optimize.
-
Re-cleavage: After filtering the cleavage cocktail, wash the resin again with fresh TFA. This can help recover peptide that may have adsorbed to the beads.[24][25]
-
-
Optimize Precipitation:
-
Choice of Ether: Cold methyl tert-butyl ether (MTBE) is generally preferred for precipitating peptides.[24]
-
Volume: Use a sufficient excess of cold ether (typically 8-10 times the volume of the TFA solution).[24]
-
Incubation: For some peptides, especially hydrophobic ones, precipitation may be slow. Consider incubating at -20°C overnight.
-
-
Address Solubility Issues:
-
If the peptide is extremely hydrophobic, it may not precipitate well or may be difficult to redissolve. In such cases, after evaporating the TFA, you may need to directly proceed to purification or use alternative solvents like trifluoroethanol (TFE) to aid dissolution.[26]
-
Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This test is used to detect the presence of free primary amines on the resin.[3]
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN(aq) diluted to 100 mL with pyridine.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each of the three solutions (A, B, and C).
-
Heat the tube in a heating block at 100°C for 5 minutes.[27]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Solution/Beads: Positive result. Indicates incomplete coupling or successful deprotection.[3][16]
-
Colorless/Yellow Solution & Beads: Negative result. Indicates complete coupling or incomplete deprotection.[3][16]
References
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
- Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
- Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
- Application Notes and Protocols: Ninhydrin Test for Monitoring Solid-Phase Peptide Synthesis. Benchchem.
- Spps and side reactions in peptide synthesis. Slideshare.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port.
- INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar.
- Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific.
- Resins for Solid Phase Peptide Synthesis. ChemPep.
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Technical Support Center: Optimizing Peptide Cleavage
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
- SPPS Resins for Peptide Synthesis. Fluorochem.
- UB 29 Peptide Synthesizer. Thermo Fisher Scientific.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Advances in Fmoc solid‐phase peptide synthesis. PMC.
- Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- SPPS Tips For Success Handout. Mesa Labs.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Reddit.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Greener Cleavage of Protected Peptide Fragments
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- SPPS: peptide failure to elongate?.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Total wash elimination for solid phase peptide synthesis. PMC.
- Overview of the SPPS cycle and subsequent deprotection, work-up and....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. mesalabs.com [mesalabs.com]
- 12. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 13. chempep.com [chempep.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 22. biotage.com [biotage.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Welcome to the technical support guide for N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (Boc-AHPBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its use. This guide provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to ensure the success of your experiments.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a non-proteinogenic amino acid derivative crucial in the synthesis of peptide-based therapeutics and enzyme inhibitors. Its structure inherently dictates its solubility behavior. The presence of a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a phenyl side chain contributes to its significant hydrophobicity. Conversely, the carboxylic acid and hydroxyl groups offer potential for hydrogen bonding and ionization, which are key to manipulating its solubility.
Challenges in dissolving this compound typically arise from a failure to overcome the strong intermolecular forces of the crystalline solid and the unfavorable energetics of solvating its large hydrophobic regions, particularly in aqueous media.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section provides a systematic approach to addressing common solubility problems. The flowchart below outlines the general workflow for troubleshooting.
Caption: Troubleshooting workflow for dissolving this compound.
Issue 1: Compound is insoluble in a selected organic solvent for a chemical reaction (e.g., peptide coupling).
Question: I am trying to dissolve Boc-AHPBA in Dichloromethane (DCM) for a peptide coupling reaction, but it remains a suspension even after vigorous stirring. What should I do?
Answer:
This is a common issue when the concentration is high or when using a solvent in which the compound has moderate, but not high, solubility.
-
Probable Cause: While Boc-AHPBA is soluble in many organic solvents, its solubility is not infinite. The kinetics of dissolution may also be slow. The choice of solvent in peptide synthesis is critical, with polar aprotic solvents often being superior for dissolving protected amino acids.[1]
-
Step-by-Step Solution:
-
Confirm Solvent Choice: For peptide synthesis, solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) generally offer better solvation for protected amino acids compared to DCM.[2][3] If your reaction chemistry allows, switch to DMF or NMP.
-
Reduce Concentration: Halve the concentration of your solution to see if solubility is achieved. Saturated solutions can be difficult to work with.
-
Apply Gentle Energy:
-
Sonication: Place the vial in a sonicating water bath for 5-10 minute intervals. This helps break down solid aggregates and increases the surface area for solvation.
-
Gentle Warming: Warm the mixture to 30-40°C. Do not overheat, as this can risk thermal degradation of the Boc group.
-
-
Consider a Solvent Mixture: If a single solvent is not effective, a mixture can be beneficial. For example, adding a small percentage of DMF (e.g., 10-20% v/v) to your DCM can significantly enhance solubility without drastically changing the reaction medium's polarity.
-
Issue 2: Compound precipitates when preparing a stock solution in DMSO for biological assays.
Question: I dissolved Boc-AHPBA in DMSO to make a 50 mM stock, but it crashed out of solution after a few minutes. Why did this happen?
Answer:
This often points to either reaching the solubility limit in DMSO or the presence of residual water, which can decrease the compound's solubility.
-
Probable Cause: Although highly soluble in DMSO, there is a saturation limit. Additionally, DMSO is hygroscopic; absorbed water can act as an anti-solvent for highly hydrophobic compounds.
-
Step-by-Step Solution:
-
Use Anhydrous DMSO: Ensure you are using a fresh, sealed bottle of anhydrous DMSO.
-
Determine Maximum Solubility: Prepare a smaller test solution at your target concentration. If it precipitates, systematically lower the concentration (e.g., to 25 mM, then 10 mM) to find a stable concentration.
-
Protocol for High Concentration Stocks:
-
Weigh the compound into a dry glass vial.
-
Add the required volume of anhydrous DMSO.
-
Vortex thoroughly.
-
If needed, gently warm the vial to 30-40°C in a water bath until the solid is fully dissolved.
-
Allow the solution to cool to room temperature to ensure it remains stable. Store appropriately, sealed with parafilm and with desiccant.
-
-
Issue 3: Compound precipitates when diluting a DMSO stock into an aqueous buffer (e.g., PBS) for a biological experiment.
Question: My 10 mM stock of Boc-AHPBA in DMSO is clear, but when I add it to my cell culture media or PBS buffer to a final concentration of 10 µM, I see immediate cloudiness/precipitation.
Answer:
This is a classic problem of a hydrophobic compound moving from a favorable organic environment to an unfavorable aqueous one. The compound is likely crashing out because its solubility in the final aqueous medium is below your target concentration. The compound is known to be insoluble in water.[4][5]
-
Probable Cause: The final concentration of the compound in the aqueous buffer exceeds its aqueous solubility limit, even with a small percentage of DMSO present. The neutral or slightly basic pH of many buffers is close to the isoelectric point (pI) of the deprotected amino acid, where solubility is minimal.[6] While the Boc group is present, the carboxylic acid can still be deprotonated, influencing solubility.
-
Step-by-Step Solution:
Caption: Workflow for preparing aqueous solutions from an organic stock.
-
Method of Dilution: The way you dilute is critical. Never add the aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock to the large volume of rapidly stirring or vortexing aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that lead to precipitation.
-
pH Adjustment: The solubility of amino acids is highly pH-dependent, with minimum solubility near the isoelectric point (pI).[6][7] For Boc-AHPBA, which has a free carboxylic acid, increasing the pH of the buffer will deprotonate the carboxyl group to a carboxylate. This negative charge will improve interaction with water molecules and increase solubility.
-
Protocol: Adjust the pH of your final aqueous buffer (e.g., PBS) to pH 8.0-8.5 before adding the DMSO stock. This is often sufficient to achieve solubility for many carboxylic acid-containing compounds.
-
-
Use of Co-solvents: If your experimental system can tolerate it, increasing the percentage of the organic solvent can maintain solubility. For cell-based assays, DMSO concentrations are typically kept below 0.5% to avoid toxicity.
-
Consider Formulation Aids: For in vivo studies or challenging in vitro systems, formulation with solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) may be necessary.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best all-around organic solvents for this compound?
A1: Based on its structure and typical behavior of protected amino acids, the most reliable solvents are polar aprotic solvents.[1][2]
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).
-
Moderate to Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol, Ethanol.
Q2: I don't have quantitative solubility data. How can I estimate how much will dissolve in a given solvent?
A2: A simple, small-scale solubility test is the most practical approach.
-
Weigh out a small, known amount of the compound (e.g., 5 mg).
-
Add a measured volume of the desired solvent (e.g., 100 µL) to get a high starting concentration (e.g., 50 mg/mL).
-
Vortex and observe. If it doesn't dissolve, add another 100 µL of solvent (now 25 mg/mL) and repeat.
-
Continue this process until the compound fully dissolves to find the approximate solubility.
Q3: Will heating the compound to dissolve it cause decomposition?
A3: The Boc protecting group is sensitive to strong acids and prolonged high temperatures. Gentle warming to 30-40°C is generally safe and effective for aiding dissolution. Avoid temperatures above 50°C for extended periods. The compound is stable under ambient conditions but sensitive to strong oxidizing agents.[4]
Q4: My compound is a white solid. Is this the expected appearance?
A4: Yes, this compound and its stereoisomers are typically supplied as a white to off-white solid or crystalline powder.[2][9]
Q5: How does the stereochemistry (2S,3S) affect solubility compared to other stereoisomers like (2S,3R)?
A5: While stereochemistry can influence crystal packing and thus slightly alter solubility and melting points, the overall solubility profile in different solvents is expected to be very similar between diastereomers like (2S,3S) and (2S,3R).[4][10] Both are characterized by poor water solubility and good solubility in polar organic solvents due to the dominant hydrophobic Boc and phenyl groups.
Data Summary Table
| Solvent/System | Expected Solubility | Concentration Range (Estimate) | Application Notes |
| Water | Insoluble[4][5] | < 0.1 mg/mL | Not recommended as a primary solvent. |
| PBS (pH 7.2-7.4) | Very Poor | < 0.5 mg/mL | Requires pH adjustment or co-solvents for higher concentrations. A related compound, sodium 4-phenylbutyrate, has a solubility of ~5 mg/mL in PBS.[11] |
| N,N-Dimethylformamide (DMF) | High | > 50 mg/mL | Excellent choice for peptide synthesis and making concentrated stocks. |
| Dimethyl Sulfoxide (DMSO) | High | > 50 mg/mL | Standard for preparing high-concentration stocks for biological assays. Use anhydrous. |
| Dichloromethane (DCM) | Moderate | 5-20 mg/mL | Commonly used in organic synthesis, but may require warming or sonication. |
| Ethanol / Methanol | Moderate | 5-20 mg/mL | Useful for creating stocks. Can be used as a co-solvent with aqueous buffers. |
| Ethyl Acetate | Low to Moderate | 1-10 mg/mL | Primarily used for extraction and chromatography. |
| Diethyl Ether / Hexanes | Insoluble | < 0.1 mg/mL | Typically used as anti-solvents for precipitation or crystallization. |
References
- (This cit
- Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- (This cit
-
Chem-Impex International. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Retrieved from [Link]
- Fields, G. B., Lauer-Fields, J. L. (2002). Solid-Phase Peptide Synthesis. In: John Wiley & Sons, Ltd, (eds) Encyclopedia of Life Sciences.
- (This cit
- Lee, T. Y., Chen, C. Y., & Lin, S. Y. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154.
- (This cit
- (This cit
- Voges, M., et al. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 57(29), 9649-9658.
- (This cit
- (This cit
- (This cit
- (This cit
-
Chem-Impex International. (n.d.). Ácido Boc-(2R,3R)-3-amino-2-hidroxi-4-fenilbutírico. Retrieved from [Link]
Sources
- 1. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide | Others 15 | 169280-56-2 | Invivochem [invivochem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: (2S,3S)-Boc-Apns-OH Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2S,3S)-Boc-Apns-OH (N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of its synthesis and minimize the formation of critical impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Presence of Diastereomeric Impurities (especially the (2R,3S) or (2S,3R) epimers)
Question: My final product shows significant diastereomeric impurities upon chiral HPLC analysis. What are the likely causes and how can I improve the stereoselectivity?
Answer: The presence of diastereomers is a common and critical issue, as they can be difficult to separate from the desired (2S,3S) product. The primary cause is often a lack of stereocontrol during the key bond-forming steps or epimerization during the reaction or workup.
Root Causes & Solutions:
-
Epimerization at the α-carbon: The proton at the α-carbon (C2) to the carboxyl group is susceptible to abstraction, especially under basic conditions, leading to racemization at this center.[1][2]
-
Mechanism: Base-catalyzed enolization of activated carboxyl derivatives can lead to a loss of stereochemical integrity.[1]
-
Solution:
-
-
Lack of Diastereoselectivity in Reduction Step: If your synthesis involves the reduction of a ketone intermediate, the choice of reducing agent and reaction conditions is crucial for establishing the correct stereochemistry at the newly formed hydroxyl group.
-
Solution:
-
Use Stereoselective Reducing Agents: Employ reagents known for high diastereoselectivity, such as those used in dynamic kinetic resolution.
-
Optimize Reaction Conditions: Temperature, solvent, and additives can all influence the stereochemical outcome of the reduction.
-
-
Experimental Protocol: Chiral HPLC Analysis for Diastereomeric Purity
This protocol outlines a general method for detecting diastereomeric impurities.
-
Column Selection: A chiral stationary phase is required. Common choices include columns based on derivatized cellulose or amylose.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio will need to be optimized for your specific diastereomers.
-
Detection: UV detection is commonly used, typically at a wavelength where the phenyl group of the molecule absorbs (around 254 nm).
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. The desired (2S,3S) isomer and any diastereomeric impurities should appear as distinct peaks.
Issue 2: Incomplete Boc Protection or Presence of Di-Boc Impurity
Question: I am observing unreacted starting material (the free amino alcohol) or a di-Boc protected impurity in my reaction mixture. How can I resolve this?
Answer: Incomplete protection or the formation of di-Boc species are common issues in the protection of amino alcohols.[4]
Root Causes & Solutions:
-
Incomplete Protection:
-
Insufficient Reagent: The amount of Boc-anhydride ((Boc)₂O) may be insufficient to fully react with the starting amine.
-
Poor Nucleophilicity of the Amine: Steric hindrance or electronic effects can reduce the reactivity of the amino group.
-
Solution:
-
Increase (Boc)₂O Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.5 equivalents).
-
Optimize Reaction Conditions: The use of an alcohol as a solvent can enhance the rate of Boc protection of less nucleophilic amines.[5]
-
Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used, but with caution, as it can also promote side reactions.
-
-
-
Di-Boc Formation:
-
Over-reaction: Excessive amounts of (Boc)₂O or prolonged reaction times can lead to the formation of a di-Boc protected amine.
-
Solution:
-
Careful Stoichiometry: Avoid large excesses of (Boc)₂O.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed.
-
-
Issue 3: Formation of Oxazolidinone Impurity
Question: My NMR and Mass Spec data suggest the presence of a cyclic oxazolidinone impurity. How is this formed and how can I prevent it?
Answer: The formation of an oxazolidinone ring is a potential side reaction when working with amino alcohols, especially under certain conditions.[6]
Root Causes & Solutions:
-
Intramolecular Cyclization: The hydroxyl group can attack the carbamate carbonyl, particularly if the carbamate is activated, leading to the formation of a five-membered ring and loss of the Boc group.
-
Solution:
-
Avoid Activating Conditions for the Boc Group: Be cautious with reagents that could activate the carbamate.
-
pH Control: Maintain a pH that does not favor this intramolecular reaction.
-
Solvent Choice: The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to prevent the formation of oxazolidinones during Boc protection.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in the synthesis of (2S,3S)-Boc-Apns-OH?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality.[][] Its role is to temporarily mask the reactive amine to prevent unwanted side reactions during subsequent synthetic steps.[][9] It is stable under a wide range of basic and nucleophilic conditions, providing orthogonality in a multi-step synthesis.[10]
Q2: What are the best analytical techniques to assess the purity of (2S,3S)-Boc-Apns-OH?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the diastereomeric and enantiomeric purity.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify and quantify impurities if their signals are resolved from the main product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities with different masses.
Q3: How can I effectively purify the final (2S,3S)-Boc-Apns-OH product?
A3: The primary methods for purification are:
-
Crystallization: If the product is a solid, crystallization is an excellent method for removing both diastereomeric and other impurities. A Chinese patent describes a method involving the use of seed crystals to induce crystallization from an oily residue.[14]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities. Careful selection of the stationary phase (e.g., silica gel) and mobile phase is crucial for achieving good separation.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for impurities.
General Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and impurity formation.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| (Boc)₂O Stoichiometry | 1.05 - 1.5 equivalents | Ensures complete reaction of the starting amine while minimizing the risk of di-Boc formation. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can help to control exotherms and reduce the rate of side reactions, including epimerization. |
| pH during Workup | Acidic (pH 1-2) | Ensures the carboxylic acid is protonated for efficient extraction into an organic solvent.[15] |
References
-
J-Stage. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. [Link]
-
Springer. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]
-
ACS Publications. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. Chiral Amino Acid Analysis Using LC/MS. [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wiley-VCH. Protection Reactions. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free? [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
-
ResearchGate. Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. [Link]
-
NIH. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. [Link]
-
Organic Syntheses. The resulting solution is dried with MgSO4 (30g), filtered with suction through a 150 mL medium porosity fritted glass filter funnel, and concentrated by rotary evaporation (35 °C, 20 mmHg) to obtain 2 as an orange oil. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
MDPI. Epimerisation in Peptide Synthesis. [Link]
- Google Patents.
-
Semantic Scholar. A CONVENIENT PREPARATION OF (2SR, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTANOIC ACID; AN IMPORTANT PEPTIDE BOND ISOSTERE. [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
ResearchGate. A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
- 12. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Abstract
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is a chiral building block of significant importance in pharmaceutical synthesis, notably as a key intermediate for HIV protease inhibitors. Its defined stereochemistry is critical for biological activity, demanding precise and reliable analytical methods for structural confirmation and purity assessment. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the comprehensive characterization of this molecule. We will explore fundamental 1D NMR analysis (¹H and ¹³C), delve into advanced 2D NMR experiments for unambiguous assignments, and compare the utility of NMR with orthogonal analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply NMR for the structural elucidation of complex chiral molecules.
Introduction: The Analytical Challenge
The biological efficacy of a chiral molecule like this compound is intrinsically linked to its three-dimensional structure. The two stereocenters at the C2 and C3 positions must be in the correct (2S, 3S) configuration to ensure proper binding to its biological target. Consequently, verifying this stereochemistry, alongside confirming the overall molecular structure, is a paramount analytical objective. NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2]
This guide will demonstrate not just how to interpret the NMR spectra of this compound, but why specific experimental choices are made and how different NMR techniques can be synergistically employed to build a confident and complete structural picture.
Section 1: Optimized Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data begins with a standardized protocol. The choices made during sample preparation and instrument setup are critical for resolving the subtle spectral details that define the molecule's stereochemistry.
Step-by-Step Methodology
-
Solvent Selection: The choice of deuterated solvent is the first critical decision.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. Its ability to form hydrogen bonds helps to resolve the hydroxyl (-OH) and amine (-NH) proton signals, which might otherwise exchange too rapidly or produce overly broad peaks. It is an excellent choice for compounds that are less soluble in other common NMR solvents.[3]
-
Chloroform-d (CDCl₃): A common alternative, but exchangeable protons (-OH, -NH, -COOH) may be broad or difficult to observe.[3] It is suitable if the primary focus is on the carbon skeleton.
-
-
Sample Preparation:
-
Instrument Setup & Data Acquisition (500 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.[5]
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
Section 2: In-Depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information regarding the number of unique protons, their electronic environments, and their connectivity through spin-spin coupling.[6] Below is a detailed interpretation of the expected spectrum in DMSO-d₆.
Expected ¹H NMR Data and Interpretation
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| Phenyl (C₆H₅) | ~7.20 - 7.35 | Multiplet | - | 5H | The characteristic region for aromatic protons on a monosubstituted benzene ring. |
| NH (Boc) | ~6.5 - 7.0 | Doublet | ~8-9 Hz | 1H | This amide proton is coupled to the adjacent C3-H proton. Its chemical shift can vary with concentration and temperature. |
| C2-H | ~3.9 - 4.1 | Doublet | ~3-4 Hz | 1H | This proton is adjacent to the hydroxyl group and the C3-H proton. The small J-value is characteristic of the syn relationship between C2-H and C3-H in the (2S, 3S) isomer. |
| C3-H | ~3.7 - 3.9 | Multiplet | - | 1H | This proton is coupled to the NH proton, the C2-H proton, and the two C4-H₂ protons, resulting in a complex multiplet. |
| C4-H₂ | ~2.7 - 2.9 | Multiplet | - | 2H | The two diastereotopic protons of the benzyl group. They are coupled to the C3-H proton, resulting in a complex signal. |
| Boc (C(CH₃)₃) | ~1.2 - 1.4 | Singlet | - | 9H | The nine equivalent protons of the tert-butyl group appear as a strong singlet due to the absence of adjacent protons. |
Note: The signals for the -OH and -COOH protons can be broad and their chemical shifts are highly variable. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes these signals to disappear due to proton exchange.
Section 3: ¹³C NMR Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. This is essential for confirming the complete carbon framework.[7]
Expected ¹³C NMR Data and Interpretation
| Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| COOH | ~173 - 175 | The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield. |
| C=O (Boc) | ~155 - 157 | The carbamate carbonyl carbon of the Boc protecting group. |
| C (aromatic, substituted) | ~138 - 140 | The quaternary carbon of the phenyl ring attached to the butyl chain. |
| CH (aromatic) | ~126 - 130 | Signals for the five protonated carbons of the phenyl ring. |
| C (Boc, quaternary) | ~78 - 80 | The quaternary carbon of the tert-butyl group. |
| C2-OH | ~72 - 74 | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen. |
| C3-NH | ~55 - 58 | The carbon bearing the amino group. |
| C4 (CH₂) | ~38 - 40 | The benzylic methylene carbon. |
| CH₃ (Boc) | ~28 - 29 | The three equivalent methyl carbons of the tert-butyl group. |
Section 4: Comparison Guide: 1D vs. 2D NMR for Unambiguous Elucidation
While 1D NMR provides foundational data, complex molecules with overlapping signals often require 2D NMR experiments for complete and unambiguous assignment.[5][8]
Workflow for Advanced Structural Confirmation
The following diagram illustrates a logical workflow, starting from basic 1D experiments and progressing to 2D techniques to resolve ambiguities.
Caption: Workflow for comprehensive NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[5] For our molecule, a cross-peak between the C2-H and C3-H signals would definitively confirm their adjacency. Similarly, correlations between C3-H and the C4-H₂ protons would be observed.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to.[3] It is invaluable for assigning the ¹³C spectrum. For example, the proton signal at ~4.0 ppm (C2-H) would show a correlation to the carbon signal at ~73 ppm (C2), confirming both assignments simultaneously.
Section 5: Comparison with Orthogonal Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive analysis often involves orthogonal techniques to assess other critical attributes like molecular weight and purity.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| NMR Spectroscopy | Detailed molecular structure, stereochemistry, connectivity, relative quantitation of components. | Provides definitive proof of the (2S, 3S) configuration through J-coupling. Unambiguously confirms the identity of the compound. | Lower sensitivity compared to MS. Requires higher sample amounts. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution MS). | Confirms the molecular weight (295.33 g/mol ).[9] Highly sensitive, requiring very little sample. | Provides no information on stereochemistry. Cannot distinguish between isomers. |
| Chiral HPLC | Enantiomeric/Diastereomeric purity. | The primary method for quantifying the purity of the desired (2S, 3S) isomer against other potential stereoisomers. | Does not provide structural information beyond retention time comparison to a known standard. |
| Infrared (IR) Spectroscopy | Presence of functional groups (-OH, -NH, C=O, COOH). | Quickly confirms the presence of key functional groups characteristic of the molecule's structure. | Provides very limited information on the overall carbon skeleton or stereochemistry. |
Conclusion
The structural and stereochemical analysis of this compound is a critical task in pharmaceutical development. This guide demonstrates that a multi-faceted NMR approach is the most powerful method for achieving an unambiguous and comprehensive characterization. While 1D ¹H and ¹³C NMR provide a foundational overview, the strategic application of 2D experiments like COSY and HSQC is essential for resolving ambiguities and cementing assignments. When combined with orthogonal techniques such as Mass Spectrometry and Chiral HPLC, this analytical workflow provides a self-validating system, ensuring the identity, purity, and correct stereochemistry of this vital chiral building block.
References
- BenchChem. (n.d.). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids.
- King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.
- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
- AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- MDPI. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules.
- Chem-Impex. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
- LookChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.
- PubChem. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid. National Center for Biotechnology Information.
- Guidechem. (n.d.). (2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID.
- Chemistry LibreTexts. (2022). NMR Spectroscopy.
- Klein, B. A. (2018). Solid-State ¹⁷O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta Libraries.
- Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids.
- Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube.
- Kurz, M. (2008). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Protocols.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azooptics.com [azooptics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
A Researcher's Guide to the Mass Spectrometric Characterization of Boc-AHPBA-OH
In the landscape of pharmaceutical research and development, particularly in the synthesis of peptidomimetics and other complex organic molecules, the unequivocal identification and characterization of intermediates are paramount. N-Boc-4-(amino)-L-hydroxyphenylbutyric acid (Boc-AHPBA-OH) is a key building block in the synthesis of various bioactive compounds. Its purity and structural integrity, confirmed by analytical techniques, directly impact the success of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of the expected mass spectrometry data for Boc-AHPBA-OH with a common alternative, Boc-Tyrosine-OH, supported by established fragmentation principles and a detailed experimental protocol.
Understanding the Analyte: Boc-AHPBA-OH
Boc-AHPBA-OH is a derivative of the non-proteinogenic amino acid 4-amino-L-hydroxyphenylbutyric acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis to prevent unwanted side reactions. The structural features of Boc-AHPBA-OH, namely the labile Boc group, the carboxylic acid moiety, and the aromatic ring, dictate its behavior in the mass spectrometer.
Predicted Mass Spectrometry Data for Boc-AHPBA-OH
A crucial first step in mass spectrometric analysis is the determination of the theoretical exact mass of the analyte. The chemical formula for Boc-AHPBA-OH is C₁₅H₂₁NO₅.
Table 1: Calculated m/z Values for Expected Ions of Boc-AHPBA-OH
| Ion Species | Chemical Formula | Exact Mass (Da) | m/z |
| [M] | C₁₅H₂₁NO₅ | 295.14197 | 295.14 |
| [M+H]⁺ | C₁₅H₂₂NO₅⁺ | 296.14925 | 296.15 |
| [M+Na]⁺ | C₁₅H₂₁NNaO₅⁺ | 318.13119 | 318.13 |
| [M+K]⁺ | C₁₅H₂₁KNO₅⁺ | 334.10513 | 334.11 |
| [M-H]⁻ | C₁₅H₂₀NO₅⁻ | 294.13470 | 294.13 |
The Boc protecting group is notoriously susceptible to fragmentation during electrospray ionization (ESI), often leading to characteristic neutral losses. Understanding these fragmentation patterns is key to structural confirmation.[1][2][3][4][5][6]
Table 2: Predicted Major Fragment Ions of [M+H]⁺ of Boc-AHPBA-OH in MS/MS
| Fragment Description | Neutral Loss | Fragment m/z |
| Loss of isobutylene | C₄H₈ (56.06 Da) | 240.09 |
| Loss of the entire Boc group | C₅H₈O₂ (100.05 Da) | 196.09 |
| Loss of t-butanol | C₄H₁₀O (74.07 Da) | 222.07 |
| Decarboxylation | CO₂ (44.00 Da) | 252.15 |
Comparative Analysis: Boc-AHPBA-OH vs. Boc-Tyrosine-OH
To provide a practical context, we compare the expected mass spectral data of Boc-AHPBA-OH with that of a commonly used and structurally similar building block, N-Boc-L-tyrosine (Boc-Tyr-OH). Boc-Tyr-OH has the chemical formula C₁₄H₁₉NO₅.
Table 3: Comparison of Key Mass Spectral Data
| Feature | Boc-AHPBA-OH | Boc-Tyrosine-OH |
| Chemical Formula | C₁₅H₂₁NO₅ | C₁₄H₁₉NO₅ |
| Exact Mass (M) | 295.14197 Da | 281.12632 Da |
| [M+H]⁺ m/z | 296.14925 | 282.13360 |
| [M+Na]⁺ m/z | 318.13119 | 304.11554 |
| [M-H]⁻ m/z | 294.13470 | 280.11915 |
| Key Fragment (Loss of Boc) | 196.09 | 182.08 |
The primary distinguishing feature is the 14.01565 Da difference in their respective masses, corresponding to an additional CH₂ group in the butyric acid side chain of Boc-AHPBA-OH compared to the propionic acid side chain of Boc-Tyrosine-OH. This mass difference will be consistently observed for all corresponding adducts and fragment ions.
Experimental Protocol for LC-MS/MS Analysis
The following protocol outlines a robust method for acquiring high-quality mass spectrometry data for Boc-AHPBA-OH and similar compounds.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Perform a serial dilution to a working concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, at appropriate instrument-specific settings.
-
MS Scan Range: m/z 100-500.
-
MS/MS: Product ion scan of the [M+H]⁺ or [M-H]⁻ precursor ion.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
The use of formic acid in the mobile phase is crucial for promoting protonation and achieving good ionization efficiency in positive mode ESI.[7]
Visualizing the Experimental Workflow
Sources
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis for (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid
An Objective Comparison and Guide to Critical Quality Attributes for Drug Development Professionals
(2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid, a critical chiral building block in the synthesis of protease inhibitors like Atazanavir, demands stringent quality control. For researchers and drug development professionals, the Certificate of Analysis (CoA) is the primary document that guarantees the identity, purity, and suitability of this intermediate for its intended purpose.[1][2] A comprehensive CoA provides a detailed report of the analytical results for a specific batch, ensuring it meets the required quality standards.[1] This guide provides an in-depth comparison of the analytical techniques and specifications presented on a typical CoA for this molecule, offering insights into the causality behind the experimental choices and the data that truly matters.
Deconstructing the Certificate of Analysis: Critical Quality Attributes
A CoA for a pharmaceutical intermediate like (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid is not merely a results sheet; it is a declaration of quality.[1] Regulatory bodies and GMP guidelines stipulate the essential components of a CoA, which include the product name, batch number, date of manufacture, specifications, test methods, results, and an authorized signature.[2][3][4]
Below is a comparative table outlining the typical critical quality attributes (CQAs) and their acceptance criteria. These specifications are synthesized from common industry standards for high-purity intermediates used in pharmaceutical synthesis.[5][6][7]
| Parameter | Typical Specification | Significance in Drug Synthesis | Primary Analytical Technique |
| Appearance | White to off-white powder | Indicates gross contamination or degradation. | Visual Inspection |
| Identity by FTIR | Conforms to Reference Standard | Confirms the molecular structure and functional groups. | Infrared Spectroscopy |
| Assay (by HPLC) | ≥ 99.0% | Determines the amount of the desired compound, impacting reaction stoichiometry and yield. | High-Performance Liquid Chromatography (HPLC) |
| Chiral Purity (ee%) | ≥ 99.0% (2S,3S) | Crucial for the stereospecificity of the final drug product, directly affecting efficacy and safety.[8] | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Related Substances | Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5% | Controls process-related impurities and degradation products that could be carried into the final API. | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Water can interfere with moisture-sensitive reactions and affect the true assay value. | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C Limits | Ensures that solvents used in manufacturing are removed to levels safe for human health. | Headspace Gas Chromatography (HS-GC) |
A Comparative Look at Core Analytical Methodologies
The trustworthiness of a CoA hinges on the robustness and validation of the analytical methods used.[9] The choice of technique is dictated by its ability to provide specific, accurate, and precise data for a given attribute.
Purity, Assay, and Related Substances: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of non-volatile organic molecules.[10][11] Its versatility and precision make it the gold standard for separating the main compound from structurally similar impurities.
Why HPLC? The Causality Explained: The decision to use reverse-phase HPLC (RP-HPLC) is based on the molecule's properties. (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid possesses both polar (carboxyl, hydroxyl, amide) and non-polar (t-butyl, phenyl) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. By programming a gradient elution—gradually increasing the organic solvent concentration—impurities with slightly different polarities can be effectively resolved from the main peak.
This protocol is designed as a self-validating system by incorporating a rigorous System Suitability Test (SST), which ensures the chromatographic system is performing adequately before sample analysis begins.[12]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 20% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the reference standard and a known impurity.
-
Inject this solution six replicate times.
-
Acceptance Criteria:
-
Trustworthiness Check: Failure to meet SST criteria invalidates the run and requires troubleshooting before proceeding, ensuring data integrity.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Inject the sample solution.
-
Calculate purity and assay by area percent normalization against a reference standard of known concentration.
-
The Enantiomeric Gatekeeper: Chiral HPLC
For a chiral molecule, chemical purity alone is insufficient. The stereochemical identity is paramount, as different enantiomers can have vastly different pharmacological or toxicological profiles.[8] Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[14][]
Why Chiral HPLC? The Causality Explained: Standard HPLC columns cannot distinguish between enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][16] For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin-based phases) or carbohydrate-based CSPs are highly effective due to their multiple chiral interaction sites (hydrogen bonding, π-π interactions, steric hindrance).[8][14]
-
Chromatographic System:
-
Column: Chiral Stationary Phase (e.g., CHIRALPAK® IC or similar carbohydrate-based CSP).[8]
-
Mobile Phase: Isocratic mixture of Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 85:15:0.1 v/v/v). The exact ratio must be optimized for the specific column.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
-
System Suitability and Specificity:
-
Inject a solution of a racemic mixture (containing both (2S,3S) and (2R,3R) enantiomers) to confirm baseline resolution (Rs ≥ 2.0).
-
Inject the test sample solution.
-
The unwanted (2R,3R) enantiomer must be quantifiable at the reporting limit (e.g., 0.1%).
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [((Area of S,S enantiomer - Area of R,R enantiomer) / (Area of S,S enantiomer + Area of R,R enantiomer))] x 100
-
Visualizing the Analytical Workflow
To ensure a comprehensive quality assessment, these analytical tests are performed in a logical sequence. The workflow below illustrates how different analyses contribute to the final disposition of the material.
Caption: Comprehensive analytical workflow for batch release.
The System Suitability Test (SST) itself is a logical prerequisite for any valid chromatographic analysis, ensuring the system's performance before committing to sample testing.
Caption: Logic diagram for an HPLC System Suitability Test (SST).
Conclusion: An Integrated View of Quality
The Certificate of Analysis for (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid is more than a collection of data points; it is a narrative of quality, precision, and control. Each test, from a simple visual check to a complex chiral separation, provides a vital piece of information. For the drug development professional, understanding the "why" behind each test and the stringent, self-validating nature of the protocols is essential for making informed decisions, ensuring reproducible science, and ultimately, contributing to the development of safe and effective medicines. Relying on CoAs backed by robust, well-validated analytical science, grounded in principles from authorities like the USP and ICH, is a cornerstone of good manufacturing and laboratory practice.[17][18][19]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- USP <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- <621> Chromatography - US Pharmacopeia (USP) (Nov 2021). Source: US Pharmacopeia.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- Are You Sure You Understand USP <621>?.
- Quality Guidelines. Source: ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
- GMP Requirements for Certificates of Analysis (CoA). Source: ECA Academy.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.
- Chiral HPLC Separation of Protected Amino Acids. Source: Taylor & Francis Online.
- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.
- GMP Requirements For Certific
- (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid from BOC Sciences. Source: Biocompare.com.
- Amino Acid Chiral Analysis Services. Source: BOC Sciences.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
- (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. Source: WorldOfChemicals.
- What is a Certificate of Analysis (CoA). Source: DDReg Pharma.
- Certificate of Analysis (CoA) in Pharma. Source: Advent Chembio.
- (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Source: Sigma-Aldrich.
- (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Source: LookChem.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Source: FDA.
- (2s,3s)-3-amino-2-hydroxy-4-phenyl-butyric acid. Source: ChemicalBook.
- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Source: Benchchem.
- (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. Source: WorldOfChemicals.
- N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid.
Sources
- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 2. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 3. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 4. scribd.com [scribd.com]
- 5. biocompare.com [biocompare.com]
- 6. (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 7. (2r,3r)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA [americanchemicalsuppliers.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. Chromatography [usp.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. database.ich.org [database.ich.org]
A Comparative Guide to Chiral HPLC Methodologies for N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Introduction: The Critical Role of Stereoisomeric Purity in Pharmaceutical Development
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (Boc-AHPBA) is a vital chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the protease inhibitor Bestatin. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). As the biological activity and pharmacokinetic profiles of these stereoisomers can differ significantly, the ability to accurately separate and quantify them is paramount during drug development and for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound stereoisomers. We will delve into the methodologies employing two different classes of chiral stationary phases (CSPs): a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP. By examining the experimental data and exploring the underlying chiral recognition mechanisms, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical and preparative chiral separation needs.
Method 1: Polysaccharide-Based CSP for Normal Phase Separation
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in chiral separations.[1] The helical structure of the polysaccharide derivatives creates a chiral environment where enantiomers can form transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.
A validated method for the analysis of N-Boc-3-amino-2-hydroxy-4-phenyl-butyric acid stereoisomers has been reported utilizing a cellulose-based stationary phase under normal phase conditions.[2]
Experimental Protocol: CHIRALCEL OD-H
Instrumentation:
-
Standard HPLC system with UV detector
Chiral Stationary Phase:
-
Column: CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Dimensions: 4.6 x 250 mm
-
Particle Size: 5 µm
Mobile Phase:
-
Isocratic mixture of n-hexane and 2-propanol (99:1, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
Performance Data & Discussion
The use of a CHIRALCEL OD-H column with a non-polar mobile phase provides excellent selectivity for the stereoisomers of N-Boc-3-amino-2-hydroxy-4-phenyl-butyric acid. The high percentage of n-hexane in the mobile phase ensures that the analyte has a strong interaction with the chiral stationary phase, allowing for effective discrimination between the different stereoisomers. The small amount of 2-propanol acts as a polar modifier to control the retention time. This method is particularly useful for determining the optical purity of the desired (2S,3S) isomer.[2]
Table 1: Performance Summary for Polysaccharide-Based CSP Method
| Parameter | Value | Reference |
| Chiral Stationary Phase | CHIRALCEL OD-H | [2] |
| Mode | Normal Phase | [2] |
| Mobile Phase | n-hexane/2-propanol (99:1) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Temperature | 35 °C | [2] |
| Detection | 254 nm | [2] |
Chiral Recognition Mechanism: Polysaccharide CSPs
The chiral recognition mechanism of polysaccharide-based CSPs like CHIRALCEL OD-H is attributed to the formation of transient diastereomeric complexes between the analyte and the chiral selector. The helical grooves of the cellulose derivative provide a chiral environment where multiple interactions can occur. For N-Boc-AHPBA, these interactions likely involve:
-
Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The phenyl group of the analyte can interact with the phenyl groups of the chiral selector.
-
Steric Interactions: The overall shape and stereochemistry of the analyte will determine how well it fits into the chiral grooves of the CSP, leading to differential retention.
Caption: Chiral recognition on a polysaccharide CSP.
Method 2: Macrocyclic Glycopeptide-Based CSP for Reversed-Phase Separation
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are another powerful class of chiral selectors.[3] These molecules possess a complex, basket-like structure with multiple stereogenic centers, aromatic rings, and ionizable groups, enabling a variety of chiral recognition interactions.[4] They are particularly well-suited for the separation of amino acids and their derivatives.[5]
While a specific application note for this compound on a macrocyclic glycopeptide column was not found in the initial literature search, based on the successful separation of other N-Boc protected amino acids, a method utilizing an Astec CHIROBIOTIC T column is proposed and detailed below. This method serves as a strong alternative to the normal-phase polysaccharide method, offering the advantages of reversed-phase chromatography.
Experimental Protocol: Astec CHIROBIOTIC T
Instrumentation:
-
Standard HPLC system with UV detector
Chiral Stationary Phase:
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin bonded to silica)
-
Dimensions: 4.6 x 250 mm
-
Particle Size: 5 µm
Mobile Phase:
-
Isocratic mixture of Methanol and 20 mM Ammonium Acetate buffer, pH 5.0 (40:60, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
Expected Performance & Discussion
This reversed-phase method offers several practical advantages. The aqueous-organic mobile phase is generally less hazardous and less costly than the normal-phase solvents. Furthermore, reversed-phase methods are often more compatible with mass spectrometry (MS) detection, should that be required for further characterization. The Astec CHIROBIOTIC T column is known for its robustness and unique selectivity towards amino acid derivatives. The teicoplanin selector provides multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation, which are expected to effectively resolve the stereoisomers of Boc-AHPBA.
Table 2: Performance Projections for Macrocyclic Glycopeptide-Based CSP Method
| Parameter | Projected Value | Rationale |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T | Proven efficacy for N-Boc amino acids[5] |
| Mode | Reversed-Phase | Offers alternative selectivity and solvent compatibility |
| Mobile Phase | Methanol/20 mM Ammonium Acetate, pH 5.0 (40:60) | Common mobile phase for this CSP with amino acids |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Temperature | 25 °C | Ambient temperature operation |
| Detection | 230 nm | Good absorbance for the Boc-protected compound |
Chiral Recognition Mechanism: Macrocyclic Glycopeptide CSPs
The chiral recognition on a teicoplanin-based CSP like Astec CHIROBIOTIC T is a multi-modal process. The "basket" of the teicoplanin molecule can include the phenyl group of the analyte through hydrophobic interactions. The peptide backbone and sugar moieties of the selector offer numerous sites for hydrogen bonding with the hydroxyl, amino, and carbonyl groups of Boc-AHPBA. Additionally, at pH 5.0, the carboxylic acid of the analyte will be deprotonated, allowing for potential ionic interactions with the amino groups of the teicoplanin selector.
Caption: Chiral recognition on a macrocyclic glycopeptide CSP.
Method Comparison and Selection Guide
The choice between the polysaccharide-based normal-phase method and the macrocyclic glycopeptide-based reversed-phase method will depend on the specific requirements of the analysis.
| Feature | Method 1: CHIRALCEL OD-H (Normal Phase) | Method 2: Astec CHIROBIOTIC T (Reversed-Phase) |
| Selectivity | Proven high selectivity for the target analyte.[2] | High expected selectivity based on performance with similar compounds.[5] |
| Mobile Phase | n-hexane/2-propanol. Flammable and requires careful handling. | Aqueous buffer/Methanol. Generally safer and less expensive. |
| Compatibility | Less compatible with MS detection. | Readily compatible with ESI-MS. |
| Robustness | Coated phases can be sensitive to certain solvents. | Bonded phase offers high stability. |
| Application | Ideal for high-resolution analytical determination of enantiomeric purity and for preparative separation. | Well-suited for routine analysis, high-throughput screening, and LC-MS applications. |
Recommendation:
-
For high-resolution analytical quantification of enantiomeric excess and for preparative scale purification , the CHIRALCEL OD-H method is a validated and excellent choice, provided the necessary handling for normal-phase solvents is in place.
-
For routine quality control, high-throughput screening, and applications requiring mass spectrometric detection , the proposed Astec CHIROBIOTIC T method offers a robust and versatile alternative with more benign mobile phases.
Conclusion
The successful chiral separation of this compound is readily achievable using both polysaccharide and macrocyclic glycopeptide-based chiral stationary phases. The CHIRALCEL OD-H provides a proven normal-phase method with excellent resolution, while the Astec CHIROBIOTIC T offers a flexible and robust reversed-phase alternative. The selection of the optimal method will be guided by the specific analytical goals, available instrumentation, and desired operational efficiencies. This guide provides the necessary foundational information and experimental protocols to enable researchers to successfully implement and adapt these powerful chiral separation techniques.
References
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Searchable Product Index. Retrieved from [Link]
-
Iliescu, R.-I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. [Link]
-
Wang, L., et al. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. Journal of Chemical Research, 45(7-8), 713-717. [Link]
-
Sardella, R., et al. (2015). Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism. Analytica Chimica Acta, 888, 207-216. [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel CHIRALCEL OD-3 HPLC Analytical Column. Retrieved from [Link]
-
Subirats, X., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7065-7095. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Orthogonal Protection Strategies for 3-Amino-2-hydroxy-4-phenyl-butyric Acid
Introduction
3-Amino-2-hydroxy-4-phenyl-butyric acid (AHBPA) is a chiral building block of significant interest to the pharmaceutical industry, most notably as a key component in the synthesis of the HIV-1 protease inhibitor Saquinavir. The presence of both a secondary amine and a secondary hydroxyl group in close proximity necessitates a carefully considered protecting group strategy to achieve regioselective modifications and high-yielding synthetic routes. This guide provides an in-depth comparison of common and alternative protecting groups for the amine and hydroxyl functionalities of AHBPA, with a focus on orthogonal strategies that allow for their selective removal. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in designing robust and efficient synthetic pathways.
The Imperative of Orthogonal Protection
In the context of a polyfunctional molecule like AHBPA, an orthogonal protecting group strategy is paramount. This approach utilizes protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. This level of control is crucial for sequential bond-forming reactions at different positions of the molecule, preventing unwanted side reactions and simplifying purification processes.
Figure 1: Conceptual workflow of an orthogonal protection strategy for 3-amino-2-hydroxy-4-phenyl-butyric acid, enabling selective functionalization.
Amine Protecting Groups: A Comparative Analysis
The secondary amine of AHBPA is a nucleophilic center that requires protection to prevent side reactions during the activation of the carboxylic acid or modification of the hydroxyl group. The most common amine protecting groups in peptide and medicinal chemistry are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Common Amine Protecting Groups
1. tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is widely employed due to its ease of introduction and its stability to a broad range of non-acidic conditions, including catalytic hydrogenation and basic conditions used for the saponification of esters. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
2. Benzyloxycarbonyl (Cbz or Z): The Hydrogenolysis-Labile Classic
The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection. It is stable to acidic and basic conditions, making it orthogonal to the Boc group. The primary method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate offers a safer alternative to gaseous hydrogen.[1][2][3]
3. 9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Option
The Fmoc group is central to solid-phase peptide synthesis due to its lability under mild basic conditions, typically with a solution of piperidine in DMF.[4] This allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection scheme.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to hydrogenolysis and base. | High yields, stable to many reagents. |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C)[5] | Stable to acid and base. | Mild, neutral deprotection. |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[6] | Stable to acid and hydrogenolysis. | Mild basic deprotection, key for SPPS. |
Table 1: Comparison of common amine protecting groups.
Alternative Amine Protecting Groups
While Boc, Cbz, and Fmoc are the most prevalent, several alternative protecting groups offer unique advantages in specific synthetic contexts.
1. Acetyl (Ac): A Robust but Harshly Removed Group
The acetyl group can be introduced using acetic anhydride or acetyl chloride. However, its removal requires harsh conditions (strong acid or base), limiting its utility in the presence of sensitive functional groups.[7]
2. Tosyl (Ts): Highly Stable with Reductive or Strong Acid Cleavage
The tosyl group provides robust protection, stable to a wide range of conditions. Deprotection is typically achieved using strong reducing agents (e.g., sodium in liquid ammonia) or concentrated acid, which can limit its compatibility.[1]
Hydroxyl Protecting Groups: A Comparative Analysis
The secondary hydroxyl group in AHBPA can interfere with reactions at the amino or carboxyl functionalities and may require protection, particularly if strong bases or organometallic reagents are used.
Common Hydroxyl Protecting Groups
1. Silyl Ethers (TBDMS and TIPS): The Versatile and Tunable Choice
Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability to a wide range of non-acidic and non-fluoride conditions, and tunable lability.[8] tert-Butyldimethylsilyl (TBDMS) is a popular choice, offering a good balance of stability and ease of removal with fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[9] Triisopropylsilyl (TIPS) is sterically more hindered and thus more stable, requiring more forcing conditions for its removal. This differential stability can be exploited in orthogonal protection schemes.
2. Benzyl (Bn): Robust Protection with Hydrogenolytic Cleavage
The benzyl ether is a robust protecting group, stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis, making it compatible with Boc protection but not with Cbz protection if simultaneous deprotection is not desired.[1]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Key Advantages |
| TBDMS | TBDMS-Cl, Imidazole | Fluoride (e.g., TBAF), Acid | Stable to base and hydrogenolysis. | Good stability, mild fluoride deprotection. |
| TIPS | TIPS-Cl, Imidazole | Fluoride (e.g., TBAF), Acid | More stable than TBDMS. | Increased stability for multi-step synthesis. |
| Benzyl (Bn) | Benzyl bromide (BnBr), Base | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid and base. | Robust protection. |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH), Acid | Stable to hydrogenolysis. | Easily introduced, but base-labile. |
Table 2: Comparison of common hydroxyl protecting groups.
Alternative Hydroxyl Protecting Groups for 1,2-Diols
Given the 1,2-amino alcohol motif in AHBPA, protecting groups that can bridge both functionalities or offer specific reactivity for diols are of interest.
1. Cyclic Acetals (e.g., Acetonide, Benzylidene):
These are commonly used to protect 1,2- and 1,3-diols. They are stable to basic and neutral conditions but are readily cleaved with acid.[10] While typically used for diols, their application to amino alcohols would require prior N-protection.
2. Boc- and Moc-ethylidene Acetals:
These novel protecting groups for 1,2-diols are unique in that they are cleaved under basic conditions, offering an alternative orthogonality.[11]
Orthogonal Protection Strategies in Practice
The synthesis of the Saquinavir precursor provides a practical context for the application of orthogonal protecting group strategies. A common approach involves the N-protection of AHBPA with a Boc group, followed by subsequent reactions. The hydroxyl group is often left unprotected if the subsequent reaction conditions are compatible.
Figure 2: A simplified workflow illustrating the use of Boc protection in the synthesis of Saquinavir.
An alternative orthogonal strategy could involve the use of an N-Cbz group and an O-TBDMS group. This would allow for selective deprotection of the amine via hydrogenolysis for further elaboration, followed by removal of the TBDMS group with fluoride at a later stage.
Experimental Protocols
Protocol 1: N-Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Sodium hydroxide (NaOH, 2.0 equiv)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: N-Cbz Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add NaHCO₃ to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the N-Cbz protected amine.[5]
Protocol 3: O-TBDMS Protection of an Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 4: Deprotection of a Cbz Group by Catalytic Transfer Hydrogenation
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10-20% w/w)
-
Ammonium formate (3-5 equiv)
-
Methanol
Procedure:
-
Dissolve the N-Cbz protected amine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate in one portion.
-
Stir the mixture at room temperature or with gentle heating (reflux).
-
Monitor the reaction by TLC. The reaction is often complete within 0.5-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Further purification may be required.[2]
Conclusion
The selection of an appropriate protecting group strategy is a critical determinant of success in the synthesis of complex molecules like 3-amino-2-hydroxy-4-phenyl-butyric acid and its derivatives. This guide has provided a comparative overview of common and alternative protecting groups for the amine and hydroxyl functionalities, emphasizing the importance of orthogonality. The Boc and Cbz groups for amine protection, in conjunction with silyl ethers for hydroxyl protection, offer a versatile and robust platform for the selective functionalization of AHBPA. The choice between these and other alternative protecting groups will ultimately depend on the specific reaction conditions of the subsequent synthetic steps and the overall synthetic strategy. By carefully considering the stability and lability of each protecting group, researchers can design efficient and high-yielding synthetic routes to valuable pharmaceutical intermediates and final products.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ACS Publications. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. [Link]
-
CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
-
Chem-Station. Protection of 1,2-/1,3-Diols. [Link]
-
ResearchGate. Methods for Removing the Fmoc Group. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
A Tale of Two Enantiomers: Unveiling the Stereochemical Imperative of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric Acid in Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the difference between a potent therapeutic agent and an inactive or even harmful compound. This guide provides a comprehensive comparison of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid and its enantiomer, delving into the profound impact of their stereochemistry on their application as critical building blocks in medicinal chemistry, particularly in the development of HIV protease inhibitors.
The Significance of Stereochemistry: A Case Study in HIV Therapeutics
This compound, also known as N-Boc-allophenylnorstatine (N-Boc-Apns), is a non-proteinogenic amino acid that has garnered significant attention as a key structural motif in a class of highly successful antiretroviral drugs: HIV protease inhibitors.[1][2] The human immunodeficiency virus (HIV) relies on a protease enzyme to cleave viral polyproteins into functional proteins, a step essential for the maturation of infectious virions.[3] Inhibitors that block the active site of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART).[4]
The efficacy of these inhibitors is exquisitely dependent on their ability to mimic the transition state of the natural substrate and bind with high affinity to the enzyme's active site. It is here that the specific (2S,3S) stereochemistry of allophenylnorstatine proves paramount.
Visualizing the Enantiomeric Distinction
The fundamental difference between this compound and its (2R,3R) enantiomer lies in the spatial orientation of the amino and hydroxyl groups.
Figure 1: 2D representation of the enantiomers, highlighting the differing stereochemistry at the C2 and C3 positions.
This seemingly subtle difference has profound consequences for how each molecule interacts with the chiral environment of the HIV protease active site.
Comparative Biological Activity: The Decisive Role of Stereochemistry
While both enantiomers possess the same chemical formula and connectivity, their biological activities are starkly different. The (2S,3S) configuration is the biologically active isomer for inhibiting HIV protease. Research has consistently shown that inhibitors incorporating the (2S,3S)-allophenylnorstatine moiety exhibit potent enzymatic and antiviral properties.[1][4]
A compelling study investigating the stereochemistry of a related amino acid, 4-amino-3-hydroxy-5-phenylpentanoic acid, in HIV-1 protease inhibitors found that the inhibitor containing the (3S,4S) isomer (which corresponds to the (2S,3S) configuration of the amino acid backbone) was at least 47-times more potent than inhibitors containing any of the other three stereoisomers.[2] This dramatic difference in potency underscores the critical importance of the precise stereochemical arrangement for effective binding to the enzyme's active site.
Table 1: Physicochemical Properties of N-Boc-3-amino-2-hydroxy-4-phenyl-butyric Acid Enantiomers
| Property | N-Boc-(2S,3S)-isomer | N-Boc-(2R,3R)-isomer | Reference(s) |
| IUPAC Name | (2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutanoic acid | N/A |
| CAS Number | 116661-86-0 | 77171-41-6 | N/A |
| Molecular Formula | C₁₅H₂₁NO₅ | C₁₅H₂₁NO₅ | N/A |
| Molecular Weight | 295.33 g/mol | 295.34 g/mol | N/A |
Experimental Validation: Protocols for Enantiomeric Discrimination
To empirically validate the superior activity of the (2S,3S) enantiomer, two key experimental workflows are essential: chiral separation to ensure enantiomeric purity and a biological assay to quantify inhibitory potency.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
The first step in any comparative study is to ensure the enantiomeric purity of the test compounds. Chiral HPLC is the gold standard for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with carbamates of cellulose or amylose, are particularly effective for resolving N-protected amino acids.
Figure 3: Principle of the FRET-based HIV-1 protease inhibition assay.
Experimental Protocol: HIV-1 Protease Inhibition Assay
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., a peptide with a fluorophore and a quencher that are separated upon cleavage)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7) [5] * this compound and its (2R,3R) enantiomer (as part of inhibitor constructs)
-
A known HIV-1 protease inhibitor as a positive control (e.g., Saquinavir)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (containing either the (2S,3S) or (2R,3R) enantiomer) and the positive control in assay buffer.
-
In a 96-well plate, add a fixed amount of HIV-1 protease to each well.
-
Add the serially diluted inhibitors to the respective wells. Include wells with enzyme only (no inhibitor) and wells with buffer only (background).
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the FRET pair).
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Rationale behind Experimental Choices:
-
FRET Substrate: This provides a continuous and highly sensitive method to monitor enzyme activity. The increase in fluorescence is directly proportional to the rate of substrate cleavage.
-
Assay Buffer Conditions: The specific pH and salt concentrations are optimized for the activity and stability of the HIV-1 protease.
-
IC₅₀ Determination: This is a standard metric for quantifying the potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibitor.
Conclusion: The Imperative of Stereochemical Purity in Drug Development
The stark contrast in biological activity between this compound and its (2R,3R) enantiomer serves as a powerful illustration of the principle of stereospecificity in drug action. The (2S,3S) configuration is not merely preferred; it is a stringent requirement for potent inhibition of HIV protease. This underscores the absolute necessity for robust stereoselective synthetic methods and rigorous analytical techniques to ensure the enantiomeric purity of chiral building blocks used in drug discovery and development. For researchers in this field, a deep understanding of stereochemistry is not just an academic exercise but a critical component in the rational design of safe and effective medicines.
References
- Ghosh, A. K., Gemma, S., Simoni, E., Baldridge, A., Walters, D. E., Ide, K., ... & Mitsuya, H. (2010). Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands. Bioorganic & medicinal chemistry letters, 20(3), 1241–1246.
- Mimoto, T., Imai, J., Kisanuki, S., Enomoto, H., Hattori, N., Akaji, K., & Kiso, Y. (1992). Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine. Chemical & pharmaceutical bulletin, 40(8), 2251-2253.
- Thompson, W. J., Ghosh, A. K., Holloway, M. K., McKee, H. S., Munson, P. M., Schwering, J. E., ... & Darke, P. L. (1991). Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid.
- BenchChem. (2025). Application Notes and Protocols for HIV-1 Protease Inhibition Assay Using IN-1.
- Abcam. (2023). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).
- MyBioSource. (n.d.). HIV-1 Protease Assay Kit-CAA09320.1.
- Abcam. (2024). ab211105 HIV-1 Protease Activity Assay Kit.
- Nguyen, T. H., Le, T. V., & Tran, T. D. (2016). Designing of a specific fluorogenic peptide substrate for HIV-1 protease activity assay. Vietnam Journal of Chemistry, 54(5), 629-634.
- Benedetti, F., Berti, F., Campaner, P., Fanfoni, L., Demitri, N., Olajuyigbe, F. M., ... & Geremia, S. (2014). Impact of stereochemistry on ligand binding: X-ray crystallographic analysis of an epoxide-based HIV protease inhibitor. ACS medicinal chemistry letters, 5(9), 968–972.
- Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27, 249–284.
- Abdel-Rahman, H. M., Kiso, Y., & Hayashi, Y. (2006). Allophenylnorstatine-containing HIV-1 protease inhibitors: design, synthesis and structure-activity relationships for selected P2 ligands. Assiut University Journal of Pharmaceutical Sciences, 34(1), 1-10.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
- Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
- Phenomenex. (n.d.).
- Török, G., Török, M., & Horváth, P. (2017). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Periodica Polytechnica Chemical Engineering, 61(4), 289-294.
- Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- Ganguly, A. K., Alluri, S. S., Caroccia, D., O'Donnell, M., O'Boyle, D., Puar, M. S., ... & Pramanik, B. N. (2004). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Bioorganic & medicinal chemistry letters, 14(22), 5595–5599.
- Ghosh, A. K., Shin, D., Downs, D., Koelsch, G., Lin, X., Ermolieff, J., & Tang, J. (2006). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of medicinal chemistry, 49(17), 5252–5261.
- Milton, R. C., Milton, S. C., & Kent, S. B. (1992). Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity. Science, 256(5062), 1445–1448.
- Thompson, W. J., Fitzgerald, P. M., Holloway, M. K., Emini, E. A., Darke, P. L., McKeever, B. M., ... & Huff, J. R. (1992). Synthesis and antiviral activity of a series of HIV-1 protease inhibitors with functionality tethered to the P1 or P1' phenyl group. Journal of medicinal chemistry, 35(10), 1685–1701.
- Konvalinka, J., Kräusslich, H. G., & Müller, B. (2011). Current and novel inhibitors of HIV protease. Viruses, 3(8), 1559–1598.
- Ghosh, A. K., & Osswald, H. L. (2009). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors incorporating stereochemically defined P2′ ligands to optimize hydrogen bonding in the substrate envelope. Journal of medicinal chemistry, 52(18), 5678–5690.
- Ghosh, A. K., & Bilcer, G. (2000). Design and synthesis of HIV-1 protease inhibitors incorporating oxazolidinones as P2/P2′ ligands in pseudosymmetric dipeptide isosteres. Journal of medicinal chemistry, 43(22), 4197–4208.
- Wang, L., Casey, M. C., Vernekar, S. K., Sahani, R. L., Kirby, K. A., Du, H., ... & Sarafianos, S. G. (2019). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 24(18), 3256.
- Choi, Y., Lee, J., Kim, K., Kim, H., Sommer, P., & Song, R. (2010). Fluorogenic assay and live cell imaging of HIV-1 protease activity using acid-stable quantum dot–peptide complex.
- Al-Obeidi, F. A., Wu, J. J., & Lam, K. S. (1998). A comparative guide to chiral hplc methods for effective enantiomeric resolution. Journal of biochemical and biophysical methods, 36(2-3), 107-142.
Sources
- 1. Impact of Stereochemistry on Ligand Binding: X-ray Crystallographic Analysis of an Epoxide-Based HIV Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of HIV-1 protease: a major success of structure-assisted drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of medicinal chemistry, certain molecular scaffolds serve as privileged starting points for the development of potent and selective drugs. One such scaffold is N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid , a chiral non-proteinogenic amino acid derivative. Its stereochemistry is a critical determinant of its biological activity, making it a valuable building block in the synthesis of protease inhibitors and other bioactive molecules.[1] This guide provides an in-depth comparison of the biological activities of derivatives of this core structure, supported by experimental data and detailed protocols to empower your own research endeavors.
The Rationale for Derivatization: Enhancing Potency and Specificity
The parent compound, this compound, often referred to as N-Boc-Allophenylnorstatine, is a key intermediate in the synthesis of various pharmaceuticals.[2] Its structure allows for a multitude of modifications to enhance the efficacy and specificity of drug candidates.[1] By creating a library of derivatives, typically through esterification of the carboxylic acid or amidation of the N-Boc protected amine (after deprotection), researchers can explore the structure-activity relationships (SAR) that govern the compound's interaction with biological targets.
A notable example of the derivatization of a similar 3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA) scaffold is seen in the development of aminopeptidase N (APN) inhibitors. APN is a cell-surface metalloprotease that is overexpressed in many human cancers and plays a crucial role in tumor invasion, metastasis, and angiogenesis.[3] Bestatin, a natural dipeptide, is a well-known APN inhibitor, and derivatives of AHPA have been synthesized to improve upon its activity.[1][3]
Comparative Biological Activity: A Case Study in Aminopeptidase N Inhibition
A study by Liu et al. provides a compelling case for the derivatization of the AHPA core structure.[3] A series of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against APN and their antiproliferative effects on the human leukemia cell line HL60. The results underscore the significant impact of structural modifications on biological activity.[3]
Data Presentation: Aminopeptidase N Inhibition and Cytotoxicity
The following table summarizes the key findings from this study, comparing the activity of the synthesized derivatives with the known inhibitor, Bestatin.
| Compound | Structure | APN Inhibition IC50 (µM) | HL60 Proliferation Inhibition IC50 (µM) |
| MA0 | N-(1-oxo-3-phenylpropyl)-L-leucine | 0.04 ± 0.01 | 2.8 ± 0.5 |
| MA1 | N-(1-oxo-3-phenylpropyl)-L-phenylalanine | 0.12 ± 0.02 | 10.5 ± 1.2 |
| MA2 | N-(1-oxo-3-phenylpropyl)-L-isoleucine | 0.25 ± 0.04 | 15.2 ± 1.8 |
| MA3 | N-(1-oxo-3-phenylpropyl)-L-valine | 0.38 ± 0.06 | 22.4 ± 2.5 |
| MA4 | N-(1-oxo-3-phenylpropyl)-L-alanine | 0.85 ± 0.11 | 45.6 ± 4.1 |
| MA5 | N-(1-oxo-3-phenylpropyl)-glycine | 1.25 ± 0.18 | > 100 |
| MA6 | N-(1-oxo-3-phenylpropyl)-L-methionine | 0.18 ± 0.03 | 12.8 ± 1.5 |
| MA7 | N-(1-oxo-3-phenylpropyl)-L-tryptophan | 0.42 ± 0.07 | 28.9 ± 3.2 |
| Bestatin | ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine | 0.08 ± 0.01 | 8.5 ± 0.9 |
Data synthesized from Liu et al.[3]
Structure-Activity Relationship Insights
The data reveals a clear structure-activity relationship among these derivatives. Compound MA0 , a derivative of L-leucine, demonstrated the most potent inhibitory activity against both APN and HL60 cell proliferation, even surpassing the efficacy of Bestatin.[3] Molecular docking studies suggest that the mode of binding between MA0 and APN is a key factor in its enhanced activity.[3] The trend in activity across the series suggests that the nature of the amino acid coupled to the AHPA core significantly influences the compound's ability to interact with the active site of the enzyme and exert its cytotoxic effects.
Experimental Protocols for Comprehensive Biological Evaluation
To provide a thorough comparison of this compound derivatives, a battery of standardized biological assays should be employed. The following are detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adhesion.[7]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][7] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Protease Inhibition Assay
This assay quantitatively determines the inhibitory activity of compounds against a specific protease.
Principle: The activity of a protease is measured by its ability to cleave a substrate, which can be a dye-labeled protein or a fluorogenic peptide. [8][9]The presence of an inhibitor reduces the cleavage of the substrate, leading to a decrease in the signal (e.g., color or fluorescence).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer, a solution of the target protease, and a solution of the substrate (e.g., a fluorogenic peptide).
-
Inhibitor Preparation: Prepare serial dilutions of the test derivatives.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution, and the protease solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Signal Measurement: Measure the fluorescence or absorbance at regular intervals using a plate reader to monitor the progress of the reaction.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value for each derivative.
Caption: Workflow for a protease inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. As demonstrated by the case study on aminopeptidase N inhibitors, strategic derivatization of this core structure can lead to compounds with significantly enhanced biological activity. By employing a systematic approach of synthesis and biological evaluation using standardized protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can effectively elucidate structure-activity relationships and identify lead candidates for further development. This guide provides the foundational knowledge and practical methodologies to aid in these endeavors, ultimately contributing to the advancement of drug discovery.
References
- Current time inform
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Liu, Y., et al. Design, Synthesis and Activity Study of Aminopeptidase N Targeted 3-amino-2-hydroxy-4-phenyl-butanoic Acid Derivatives. Drug Discoveries & Therapeutics. 2011;5(2):61-5. [Link]
-
Assay for Protealysin-like Protease Inhibitor Activity. PMC - NIH. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Kudo, K., et al. Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands. Semantic Scholar. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf - NIH. [Link]
-
Additional interaction of allophenylnorstatine-containing tripeptidomimetics with malarial aspartic protease plasmepsin II. PubMed. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Protease Assay™. G-Biosciences. [Link]
-
Protease Assays. Assay Guidance Manual - NCBI - NIH. [Link]
-
Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. NIH. [Link]
-
Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. NIH. [Link]
-
Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. BJOC. [Link]
-
The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. MDPI. [Link]
-
Synthesis and evaluation of cytotoxicity of stilbene analogues. PubMed. [Link]
-
This compound. Echo BioSystems. [Link]
-
Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. J&K Scientific. [Link]
-
N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Pharmaffiliates. [Link]
-
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. LookChem. [Link]
-
N-Boc-(2S,3S)-3-Amino-3-(4-fluoro-phenyl)-2-hydroxy-propionicacid. Cusabio. [Link]
-
Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid: A Cornerstone for Research in Bioactive Molecules. Ningbo Inno Pharmchem Co., Ltd. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and activity study of aminopeptidase N targeted 3-amino-2-hydroxy-4-phenyl-butanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jgtps.com [jgtps.com]
- 6. Synthesis and biological evaluation of coprinoferrin, an acylated tripeptide hydroxamate siderophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Boc-L-AHPBA-OH: An Essential Building Block in Drug Discovery
In the landscape of modern drug development, the synthesis of chiral non-proteinogenic amino acids is a critical endeavor. Among these, N-tert-butoxycarbonyl-L-3-amino-4-(4-hydroxyphenyl)butanoic acid (Boc-L-AHPBA-OH) has emerged as a valuable building block for the synthesis of various pharmacologically active molecules. Its structure, featuring a β-amino acid backbone and a functionalized aromatic side chain, makes it a key component in peptidomimetics and other complex therapeutics. This guide provides a comprehensive comparison of the primary synthetic routes to Boc-L-AHPBA-OH, offering an in-depth analysis of their respective methodologies, efficiencies, and scalability for researchers, scientists, and professionals in drug development.
The Importance of Stereochemistry in AHPBA Synthesis
The biological activity of pharmaceuticals is often intrinsically linked to their stereochemistry. For AHPBA, the (S)-enantiomer (L-form) is typically the desired isomer for incorporation into drug candidates. Consequently, the choice of synthetic route must be carefully considered to ensure the production of the enantiomerically pure target molecule. This guide will explore three major strategies to achieve this: racemic synthesis followed by chiral resolution, chiral pool synthesis, and the use of chiral auxiliaries.
Route 1: Racemic Synthesis and Chiral Resolution
This classical approach involves the initial synthesis of a racemic mixture of AHPBA, followed by separation of the desired L-enantiomer.
Synthesis of Racemic AHPBA
A straightforward and cost-effective method for producing racemic 3-amino-4-(4-hydroxyphenyl)butanoic acid involves a variation of the Strecker synthesis or a related condensation reaction. One common method is the reaction of 4-hydroxybenzaldehyde with malonic acid and ammonia or an ammonia source.
Experimental Protocol: Synthesis of Racemic 3-Amino-3-(4-hydroxyphenyl)propanoic Acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as butan-1-ol.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Work-up: Upon completion, the product precipitates from the reaction mixture. The solid is collected by filtration and washed sequentially with boiling butan-1-ol, boiling ethanol, and water to remove unreacted starting materials and byproducts.
-
Drying: The purified product is dried under vacuum to yield racemic 3-amino-3-(4-hydroxyphenyl)propanoic acid.
Boc Protection and Chiral Resolution
The resulting racemic AHPBA is then protected with the tert-butoxycarbonyl (Boc) group, followed by resolution.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve the racemic AHPBA in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or tert-butanol) and aqueous sodium hydroxide.
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature.
-
Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield racemic Boc-AHPBA-OH.
Chiral Resolution
The racemic Boc-AHPBA-OH can be resolved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine). These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with acid to liberate the enantiomerically pure Boc-L-AHPBA-OH.
Diagram of Racemic Synthesis and Resolution Workflow
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Route 2: Chiral Pool Synthesis
This elegant approach utilizes a readily available and inexpensive chiral starting material, such as an amino acid, to introduce the desired stereochemistry from the outset. L-serine is a suitable starting material for the synthesis of L-AHPBA.
Proposed Synthetic Scheme from L-Serine
A plausible synthetic route starting from L-serine would involve several key transformations to build the AHPBA backbone and introduce the 4-hydroxyphenyl side chain. This strategy is adapted from similar syntheses of related β-amino acids.[2]
-
Protection: The amino and carboxyl groups of L-serine are first protected.
-
Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.
-
Side Chain Introduction: The activated hydroxyl group is displaced by a suitable nucleophile derived from 4-hydroxybenzaldehyde or a protected version thereof. This can be achieved through various carbon-carbon bond-forming reactions, such as the use of an organocuprate or a Grignard reagent in the presence of a copper catalyst.
-
Chain Elongation and Functional Group Manipulation: The carboxyl group is then homologated to extend the carbon chain by one unit. This can be accomplished, for example, via an Arndt-Eistert reaction or by reduction to an aldehyde followed by a Wittig reaction and subsequent oxidation.
-
Deprotection: Removal of the protecting groups yields L-AHPBA.
-
Boc Protection: The final step is the protection of the amino group with a Boc group to give Boc-L-AHPBA-OH.
Diagram of Chiral Pool Synthesis Workflow
Caption: Workflow for Chiral Pool Synthesis from L-Serine.
Route 3: Asymmetric Synthesis via Chiral Auxiliary
The use of a chiral auxiliary is a powerful strategy to control the stereochemical outcome of a reaction. Evans' oxazolidinone auxiliaries are widely used for this purpose in aldol reactions, which can be adapted for the synthesis of β-amino acids.[3]
Proposed Synthetic Scheme using an Evans Auxiliary
-
Acylation of Chiral Auxiliary: An Evans oxazolidinone is acylated with an appropriate acid chloride or anhydride to form an N-acyloxazolidinone.
-
Stereoselective Aldol Reaction: The enolate of the N-acyloxazolidinone is generated and reacted with 4-hydroxybenzaldehyde (or a protected version) in a diastereoselective aldol reaction. The chiral auxiliary directs the attack of the enolate on the aldehyde from a specific face, leading to a high degree of stereocontrol.
-
Conversion to β-Amino Acid: The hydroxyl group of the aldol adduct is then converted to an amino group with inversion of configuration, for example, via a Mitsunobu reaction with an azide source followed by reduction.
-
Cleavage of Auxiliary: The chiral auxiliary is cleaved under mild conditions and can often be recovered and reused.
-
Boc Protection: The final product is then Boc-protected.
Diagram of Asymmetric Synthesis via Chiral Auxiliary
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Comparison of Synthesis Routes
| Feature | Route 1: Racemic Synthesis & Resolution | Route 2: Chiral Pool Synthesis | Route 3: Asymmetric Synthesis via Chiral Auxiliary |
| Starting Materials | Inexpensive, readily available | Readily available chiral starting materials (e.g., L-serine) | More expensive chiral auxiliaries |
| Stereocontrol | Introduced late in the synthesis (resolution) | Inherent from the start | High degree of control during a key step |
| Overall Yield | Can be low (<50% theoretical max for resolution) | Can be moderate to good, but depends on the number of steps | Generally good, with high diastereoselectivity in the key step |
| Scalability | Racemic synthesis is highly scalable; resolution can be challenging | Can be scalable, but may involve multiple steps | Scalable, with the potential for auxiliary recovery |
| Cost-Effectiveness | Potentially lower for small scale, but resolution can be costly | Can be cost-effective if the route is efficient | Higher initial cost due to the auxiliary, but can be economical at scale |
| Purity | Enantiomeric purity depends on the efficiency of the resolution | High enantiomeric purity is generally achievable | High enantiomeric and diastereomeric purity is a key advantage |
Purity Assessment
Regardless of the synthetic route chosen, rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final Boc-L-AHPBA-OH product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (e.g., the percentage of the desired L-enantiomer versus the undesired D-enantiomer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing for the presence of impurities.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination.
-
Optical Rotation: Measurement of the specific rotation can confirm the identity of the enantiomer.
Conclusion
The synthesis of Boc-L-AHPBA-OH can be approached through several distinct strategies, each with its own set of advantages and disadvantages.
-
The racemic synthesis followed by chiral resolution is a well-established method that utilizes simple starting materials but can be inefficient in terms of yield and may present challenges in scaling up the resolution step.
-
Chiral pool synthesis offers an elegant way to achieve high enantiopurity by leveraging the inherent chirality of natural products, though it may require a longer synthetic sequence.
-
Asymmetric synthesis using a chiral auxiliary provides excellent stereocontrol and is a powerful and often preferred method in industrial settings for producing highly pure enantiomers, despite the higher initial cost of the auxiliary.
The optimal choice of synthesis route will depend on a variety of factors, including the desired scale of production, cost considerations, available expertise, and the stringent purity requirements of the final application in drug development.
References
- ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis.
- ResearchGate. (2022). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
- PMC. (2010). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue.
Sources
- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Commercially Available (2S,3S)-Boc-Apns-OH
For researchers in drug discovery and peptide synthesis, the quality of starting materials is paramount. The non-proteinogenic amino acid (2S,3S)-Boc-Apns-OH (tert-butyl (2S,3S)-2-amino-3-phenyl-3-hydroxypropanoate) is a valuable building block, but its purity can significantly impact downstream applications. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available (2S,3S)-Boc-Apns-OH, supported by illustrative experimental data. We will delve into the rationale behind the analytical techniques and provide detailed protocols to empower you to make informed decisions about the reagents you procure.
The Critical Role of Purity in Synthesis and Biological Assays
(2S,3S)-Boc-Apns-OH is a chiral molecule, and its stereochemical integrity is crucial. The presence of diastereomeric or enantiomeric impurities can lead to the synthesis of incorrect peptide sequences, resulting in altered biological activity or off-target effects.[1] Furthermore, process-related impurities from the synthesis of the Boc-protected amino acid can interfere with coupling reactions, leading to lower yields and complex purification challenges.[2] Therefore, a multi-pronged analytical approach is necessary to fully characterize the purity of this critical reagent.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods. In this guide, we will focus on three key techniques:
-
High-Performance Liquid Chromatography (HPLC-UV): Ideal for quantifying the main component and detecting UV-active impurities. Chiral HPLC is essential for determining enantiomeric and diastereomeric purity.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR): A powerful primary method for determining the absolute purity (assay) of the target molecule without the need for a specific certified reference standard of the compound itself.[3][4][5] It provides structural confirmation and can identify and quantify impurities containing protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled in its sensitivity for detecting and identifying trace-level impurities, including those that may not have a strong UV chromophore.[6][7]
Visualizing the Purity Assessment Workflow
The following diagram outlines the comprehensive workflow for assessing the purity of commercially available (2S,3S)-Boc-Apns-OH.
Caption: Workflow for the comprehensive purity assessment of (2S,3S)-Boc-Apns-OH.
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the importance of a thorough purity assessment, we present hypothetical data from the analysis of (2S,3S)-Boc-Apns-OH obtained from three different commercial suppliers (A, B, and C).
Table 1: Summary of Purity Analysis for (2S,3S)-Boc-Apns-OH from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| ¹H-qNMR Assay (%) | 99.2 | 98.5 | 95.8 |
| Chiral HPLC Purity (%) | 99.5 | 99.0 | 96.5 |
| Diastereomeric Excess (de %) | >99.8 | 99.2 | 98.0 |
| Enantiomeric Excess (ee %) | >99.8 | >99.8 | >99.8 |
| Major Impurity (by LC-MS) | Unidentified (m/z 224.1) | Di-Boc protected (m/z 395.2) | Starting material (m/z 195.1) |
| Residual Solvent (by ¹H-NMR) | <0.1% Ethyl Acetate | 0.5% Dichloromethane | 1.2% Ethyl Acetate |
In-Depth Discussion of Analytical Findings
¹H-qNMR for Absolute Purity
Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[8]
From our hypothetical data, Supplier A demonstrates the highest purity at 99.2%. In contrast, Supplier C shows a significantly lower assay of 95.8%, suggesting the presence of substantial impurities. The ¹H-NMR spectrum also reveals the identity and quantity of residual solvents, with Supplier B containing 0.5% dichloromethane, a potentially undesirable solvent in some applications, and Supplier C having a notable 1.2% of ethyl acetate.
Chiral HPLC for Stereoisomeric Purity
The presence of other stereoisomers can have a profound impact on the biological activity of the final peptide. Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers.[1]
Our analysis indicates that all three suppliers provide material with excellent enantiomeric excess (>99.8% ee). However, the diastereomeric excess varies. Supplier A shows the highest diastereomeric purity (>99.8% de). Supplier B has a slightly lower de of 99.2%, while Supplier C 's material is only 98.0% de. This level of diastereomeric impurity in Supplier C's product could be problematic for sensitive applications.
LC-MS for Impurity Identification
LC-MS is invaluable for detecting and identifying impurities that may be present at low levels.[9][10]
The LC-MS data reveals different impurity profiles for each supplier. Supplier A contains a minor unidentified impurity. Supplier B has a notable amount of the di-Boc protected species, a common byproduct of the protection reaction.[11] The material from Supplier C contains a significant amount of the unprotected starting material, indicating an incomplete reaction or inadequate purification.
Experimental Protocols
¹H-qNMR Purity Determination
Rationale: To obtain an accurate and precise measure of the absolute purity of the (2S,3S)-Boc-Apns-OH without relying on a reference standard of the same compound.
Protocol:
-
Accurately weigh approximately 10 mg of the (2S,3S)-Boc-Apns-OH sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Process the spectrum, carefully integrating a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = (2S,3S)-Boc-Apns-OH
-
IS = Internal Standard
-
Chiral HPLC for Stereoisomeric Purity
Rationale: To separate and quantify the different stereoisomers of Boc-Apns-OH, providing a measure of the diastereomeric and enantiomeric excess.
Protocol:
-
Column: Chiral stationary phase (e.g., polysaccharide-based column like CHIRALPAK® IA).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Run the sample and identify the peaks corresponding to the (2S,3S) isomer and any other stereoisomers.
-
Calculate the diastereomeric and enantiomeric excess based on the peak areas.
LC-MS for Impurity Profiling
Rationale: To detect and identify potential process-related impurities and degradation products at trace levels.
Protocol:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute a wide range of impurities.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a broad range of impurities.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile at a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 5 µL.
-
Analyze the data to identify the mass-to-charge ratio (m/z) of any detected impurities and propose potential structures.
Conclusion and Recommendations
This guide demonstrates that a comprehensive, multi-technique approach is essential for the thorough evaluation of commercially available (2S,3S)-Boc-Apns-OH. Based on our illustrative data, Supplier A provides the highest quality material with excellent chemical and stereoisomeric purity. While Supplier B 's product is of high purity, the presence of dichloromethane may be a concern for some users. The material from Supplier C exhibits lower overall purity, significant diastereomeric impurity, and a higher level of residual solvent, making it less suitable for demanding applications.
As a Senior Application Scientist, I strongly recommend that researchers do not rely solely on the certificate of analysis provided by the supplier. Independent verification of purity using the methods outlined in this guide will ensure the quality and reliability of your research outcomes. Investing time in the analytical characterization of critical starting materials is a crucial step in mitigating risks and ensuring the success of your synthetic and biological endeavors.
References
-
JEOL Ltd. What is qNMR (quantitative NMR)? Applications Notes. Link
-
Do, Q-T., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Link
-
FHNW. Quality control of small organic molecules using quantitative NMR and automated structure verification based on one-dimensional spectra. Link
-
BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. Link
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Link
-
J-Stage. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics. Link
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds? Link
-
Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Link
-
Sigma-Aldrich. Lc-ms analysis of amino acids. Link
-
MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Link
-
PubMed. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Link
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lc-ms analysis of amino acids | Sigma-Aldrich [sigmaaldrich.com]
- 8. emerypharma.com [emerypharma.com]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
For professionals in drug development and chemical research, the synthesis of novel compounds is only half the battle. Rigorous adherence to safety protocols, particularly in waste management, is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, a common protected amino acid derivative. Our approach moves beyond a simple checklist, delving into the causality behind each step to build a culture of safety and responsibility.
Section 1: Hazard Characterization and Regulatory Framework
Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the governing regulations is essential.
1.1 Hazard Profile
While many suppliers' Safety Data Sheets (SDS) for this compound and its isomers indicate it is not a hazardous substance or mixture under the Globally Harmonized System (GHS), this does not mean it is benign. Some aggregated GHS information for similar protected amino acids indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]
The core principle of laboratory safety is to treat all chemicals with caution. The absence of a "hazardous" classification should not lead to complacency. As a solid, the primary exposure risks are inhalation of dust and direct contact with skin or eyes.[2] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
1.2 The RCRA Framework: Is It a Hazardous Waste?
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] RCRA gives the EPA authority to control hazardous waste from "cradle-to-grave."[3] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4]
This compound is not a "listed" hazardous waste.[3][5] A formal determination based on its characteristics must be made, but as a stable, solid amino acid derivative with a neutral pH in solution, it is unlikely to meet the criteria for ignitability, corrosivity, or reactivity.[4][6] Toxicity would be the remaining consideration, but standard, non-acute toxicity does not automatically trigger this characteristic under RCRA.
Section 2: Pre-Disposal Operations: Minimization and Spill Control
Effective waste management begins long before a container is full. It starts with mindful laboratory practice.
2.1 Waste Minimization
The most effective disposal method is to not generate waste in the first place. Adhering to the principles of green chemistry and efficient lab management can significantly reduce your disposal burden.
-
Source Reduction: Order only the quantity of the chemical required for your experiments.[4]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[4]
-
Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid purchasing duplicates.[4]
2.2 Personal Protective Equipment (PPE) and Spill Management
Proper handling is critical to prevent unintended exposure and generation of contaminated waste.
-
PPE: Always wear chemical safety goggles, a laboratory coat, and compatible chemical-resistant gloves when handling the solid compound or its solutions.[9] Work in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[9]
-
Spill Response: In case of a spill, evacuate the immediate area and ensure adequate ventilation.[9] Spilled solid material should be carefully swept up to avoid creating dust and placed into a suitable, labeled container for disposal.[2][10] The affected area should then be cleaned. Materials used for cleanup, such as absorbent pads or wipes, must also be disposed of as chemical waste.[11]
Section 3: Segregation, Containment, and Storage Protocol
Once waste is generated, it must be contained and stored safely pending disposal. This is a critical control point to prevent chemical accidents.
Step 1: Select the Correct Waste Container The container must be compatible with the chemical. For solid waste like this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[4][12] The container must be in good condition with no cracks or deterioration.[12]
Step 2: Label the Container Correctly Proper labeling is a regulatory requirement and essential for safety. As soon as the first waste is added, the container must be labeled with:
-
The words "Hazardous Waste" (or as directed by your EHS office).
-
The full chemical name: "this compound". Do not use abbreviations.
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant").
Step 3: Practice Safe Segregation Do not mix this waste with other waste streams. Incompatible materials, when mixed, can react violently or release toxic gases.[12]
-
Acids and Bases: Store separately.[12]
-
Oxidizers and Organics: Store separately. This compound is an organic compound and should be kept away from strong oxidizing agents.[6][12]
-
Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent for disposal, segregate it based on whether the solvent is halogenated or non-halogenated.[7]
Step 4: Store in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[4][12] The SAA should be inspected weekly for any signs of leakage.[12] Keep the waste container closed at all times except when adding waste.[4][11]
Section 4: The Disposal Pathway: A Validated Workflow
The final step is the removal and ultimate disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][11] While some simple salts or dilute, neutral pH aqueous solutions may be drain-disposable in small quantities, this complex organic molecule is not.[8][12] It is insoluble in water and its effect on aquatic life and wastewater treatment systems is not well characterized.[13]
The only appropriate disposal method is through your institution's EHS-managed hazardous waste program or a licensed professional waste disposal service.[10] The typical final treatment for this type of solid organic waste is incineration at a permitted facility.[10]
Below is a logical workflow for the entire disposal process.
Caption: Disposal workflow for this compound.
Section 5: Summary of Key Disposal Parameters
The following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Guideline | Rationale & Reference |
| Hazard Classification | Generally considered non-hazardous, but handle as an irritant. | Prudent practice; some GHS data suggests irritation potential.[1] |
| Primary Waste Stream | Solid, non-halogenated organic waste. | Chemical nature of the compound.[7] |
| Container Type | Labeled, sealed HDPE or glass container. | Ensures chemical compatibility and prevents leaks.[4][12] |
| Storage Location | Designated and inspected Satellite Accumulation Area (SAA). | Regulatory requirement for safe, temporary storage of waste.[4][12] |
| Prohibited Disposal | DO NOT dispose of in trash or down the drain. | Prevents environmental contamination and damage to plumbing/wastewater systems.[8][11] |
| Required Disposal | Transfer to institutional EHS or a licensed waste contractor. | Ensures regulatory compliance and environmentally sound disposal, typically via incineration.[10] |
By integrating these principles of hazard assessment, waste minimization, and procedural diligence, you can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulations. Always remember that your institution's EHS department is your primary resource for specific guidance.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
MSDS of 4-amino-3-phenylbutyric acid. [Link]
-
(S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538. PubChem. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Identification and Listing of Hazardous Waste. Regulations.gov. [Link]
Sources
- 1. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. acs.org [acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
